Product packaging for H-Met-Arg-OH(Cat. No.:CAS No. 60461-10-1)

H-Met-Arg-OH

Cat. No.: B1344372
CAS No.: 60461-10-1
M. Wt: 305.40 g/mol
InChI Key: UASDAHIAHBRZQV-YUMQZZPRSA-N
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Description

Met-Arg is a dipeptide formed from L-methionine and L-arginine residues. It has a role as a metabolite.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H23N5O3S B1344372 H-Met-Arg-OH CAS No. 60461-10-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N5O3S/c1-20-6-4-7(12)9(17)16-8(10(18)19)3-2-5-15-11(13)14/h7-8H,2-6,12H2,1H3,(H,16,17)(H,18,19)(H4,13,14,15)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASDAHIAHBRZQV-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649143
Record name L-Methionyl-N~5~-(diaminomethylidene)-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60461-10-1
Record name L-Methionyl-N~5~-(diaminomethylidene)-L-ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Unexplored Potential of Methionine-Ornithine Dipeptides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

The field of peptide therapeutics is undergoing a significant expansion, driven by the unique biological activities and favorable safety profiles of short amino acid sequences. Dipeptides, in particular, represent a promising class of molecules with diverse physiological functions. This technical guide focuses on the largely unexplored potential of methionine-ornithine (Met-Orn) dipeptides. While direct research on the biological activities of Met-Orn is currently limited, the known roles of its constituent amino acids—methionine as a crucial component in metabolic regulation and ornithine as a key player in the urea cycle and polyamine synthesis—suggest a range of plausible therapeutic applications. This document provides a comprehensive framework for the synthesis, characterization, and biological evaluation of Met-Orn dipeptides, intended to catalyze further research and development in this promising area.

Introduction: The Rationale for Investigating Methionine-Ornithine Dipeptides

Methionine is an essential amino acid involved in critical metabolic pathways, and its restriction has been investigated as a strategy in cancer therapy.[1][2] Ornithine, a non-proteinogenic amino acid, is a central intermediate in the urea cycle and a precursor for the synthesis of polyamines, which are crucial for cell growth and proliferation.[2] The combination of these two amino acids into a dipeptide could yield a molecule with novel biological activities, potentially influencing cellular metabolism, proliferation, and stress responses.

Dipeptides containing methionine or other sulfur-containing amino acids have demonstrated antioxidant properties.[3] Furthermore, dipeptides are actively studied for a range of applications including their use as enzyme inhibitors and antimicrobial agents.[3][4][5] Given the foundational roles of methionine and ornithine in cellular health and disease, Met-Orn dipeptides present a compelling target for investigation in oncology, metabolic disorders, and infectious diseases.

Synthesis of Methionine-Ornithine Dipeptides

The synthesis of Met-Orn dipeptides can be achieved through established solid-phase peptide synthesis (SPPS) or solution-phase methods.[5][6] SPPS is often preferred for its efficiency and scalability.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Met-Orn

This protocol outlines a standard Fmoc-based SPPS approach for the synthesis of a simple Met-Orn dipeptide.

Materials:

  • Fmoc-Orn(Boc)-Wang resin

  • Fmoc-Met-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the Fmoc-Orn(Boc)-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the ornithine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Methionine Coupling: Activate Fmoc-Met-OH with DIC and HOBt in DMF. Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours at room temperature.

  • Washing: Wash the resin with DMF and DCM to remove unreacted reagents.

  • Final Fmoc Deprotection: Remove the Fmoc group from the newly added methionine residue using 20% piperidine in DMF.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting group (Boc) by treating the resin with the TFA cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the dipeptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the Met-Orn dipeptide by mass spectrometry and analytical HPLC.

Synthesis_Workflow Resin Fmoc-Orn(Boc)-Wang Resin Swell Swell in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling Couple Fmoc-Met-OH (DIC/HOBt) Deprotection1->Coupling Deprotection2 Final Fmoc Deprotection Coupling->Deprotection2 Cleavage Cleave from Resin (TFA Cocktail) Deprotection2->Cleavage Purification HPLC Purification Cleavage->Purification Characterization MS & HPLC Analysis Purification->Characterization

Caption: Workflow for the solid-phase synthesis of Met-Orn dipeptide.

Hypothetical Biological Activities and In Vitro Evaluation

Based on the functions of its constituent amino acids and the activities of similar dipeptides, several potential biological activities for Met-Orn can be postulated. The following sections outline hypothetical activities and the experimental protocols to test them.

Anticancer Activity

Hypothesis: Met-Orn may exhibit selective cytotoxicity towards cancer cells due to their altered metabolism, particularly their dependence on methionine.

Cell Lines:

  • A panel of cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

  • A non-cancerous control cell line (e.g., MCF-10A normal breast epithelial cells)

Materials:

  • Met-Orn dipeptide

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of Met-Orn dipeptide (e.g., ranging from 1 µM to 1 mM) for 24, 48, and 72 hours.

  • MTT Assay (Cell Viability):

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer.

    • Measure the absorbance at 570 nm.

  • LDH Assay (Cytotoxicity):

    • Collect the cell culture supernatant.

    • Perform the LDH assay according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for cell viability and EC50 (half-maximal effective concentration) for cytotoxicity.

Table 1: Hypothetical IC50 Values of Met-Orn on Various Cell Lines

Cell LineCell TypeHypothetical IC50 (µM) after 48h
MCF-7Breast Cancer150
A549Lung Cancer220
HCT116Colon Cancer180
MCF-10ANormal Breast Epithelial>1000
Antimicrobial Activity

Hypothesis: Dipeptides can exhibit antimicrobial properties. Met-Orn may have activity against clinically relevant bacterial strains.

Bacterial Strains:

  • Staphylococcus aureus (Gram-positive)

  • Escherichia coli (Gram-negative)

Materials:

  • Met-Orn dipeptide

  • Mueller-Hinton Broth (MHB)

  • Bacterial cultures

  • 96-well plates

  • Resazurin solution

Procedure:

  • Bacterial Preparation: Grow bacterial cultures to the mid-logarithmic phase and dilute to a final concentration of 5 x 10^5 CFU/mL in MHB.

  • Serial Dilution: Prepare a two-fold serial dilution of the Met-Orn dipeptide in MHB in a 96-well plate.

  • Inoculation: Add the diluted bacterial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the dipeptide that completely inhibits visible bacterial growth. This can be confirmed by adding a viability indicator like resazurin.

Table 2: Hypothetical MIC Values of Met-Orn against Bacterial Strains

Bacterial StrainGram TypeHypothetical MIC (µg/mL)
Staphylococcus aureusGram-positive64
Escherichia coliGram-negative128

Investigation of Signaling Pathways

Understanding the mechanism of action of Met-Orn requires investigating its impact on cellular signaling pathways.

Hypothesis: Met-Orn may modulate signaling pathways involved in cell growth, metabolism, and stress response, such as the mTOR and MAPK pathways.

Signaling_Pathway Met_Orn Met-Orn Dipeptide Transporter Peptide Transporter (e.g., PEPT1/2) Met_Orn->Transporter mTORC1 mTORC1 Transporter->mTORC1 Amino Acid Sensing MAPK_Pathway MAPK Pathway Activation Transporter->MAPK_Pathway S6K1 p70S6K mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth ERK ERK ERK->Cell_Growth MAPK_Pathway->ERK

Caption: Proposed signaling pathways potentially modulated by Met-Orn.

Experimental Protocol: Western Blot Analysis of Key Signaling Proteins

Procedure:

  • Cell Treatment: Treat cancer cells with Met-Orn at its hypothetical IC50 concentration for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against key signaling proteins (e.g., phospho-mTOR, mTOR, phospho-p70S6K, p70S6K, phospho-ERK, ERK, and a loading control like β-actin).

  • Detection: Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.

Conclusion and Future Directions

This technical guide provides a foundational framework for the systematic investigation of methionine-ornithine dipeptides. While specific biological data for Met-Orn is not yet available, the proposed hypotheses and detailed experimental protocols offer a clear path forward for researchers. Future studies should focus on synthesizing and characterizing Met-Orn and its analogues, followed by a comprehensive screening for anticancer, antimicrobial, and other biological activities. Elucidating the mechanisms of action and the modulated signaling pathways will be crucial for understanding the therapeutic potential of this novel class of dipeptides. The exploration of Met-Orn could unveil new avenues for drug discovery and development, addressing unmet needs in various disease areas.

References

An In-depth Technical Guide on the Core Chemical Properties of L-Methionyl-L-arginine

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on Nomenclature: The chemical name "L-Methionyl-N5-(diaminomethylidene)-L-ornithine" is a non-standard but descriptive name for the dipeptide more commonly known as L-Methionyl-L-arginine . The "N5-(diaminomethylidene)-L-ornithine" portion accurately describes the structure of arginine, where the delta-amino group (N5) of ornithine is guanidinylated. This guide will proceed using the standard name, L-Methionyl-L-arginine (Met-Arg).

This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and relevant biological context of L-Methionyl-L-arginine, tailored for researchers, scientists, and drug development professionals.

Core Chemical Properties

L-Methionyl-L-arginine is a dipeptide composed of the amino acids L-methionine and L-arginine, linked by a peptide bond. Methionine provides a hydrophobic, sulfur-containing side chain, while arginine contributes a strongly basic guanidinium group, making the overall molecule polar and positively charged at physiological pH.

The following table summarizes the key quantitative chemical properties of L-Methionyl-L-arginine.

PropertyValueSource
Molecular Formula C₁₁H₂₃N₅O₃SPubChem
Molecular Weight 305.40 g/mol PubChem
IUPAC Name (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acidPubChem
Canonical SMILES CSCCC(C(=O)NC(CCCNC(=N)N)C(=O)O)NPubChem
CAS Number 105372-52-7Vendor Data
Topological Polar Surface Area 169 ŲPubChem
Hydrogen Bond Donors 6PubChem
Hydrogen Bond Acceptors 7PubChem
Rotatable Bond Count 10PubChem
Exact Mass 305.152159 g/mol PubChem
Monoisotopic Mass 305.152159 g/mol PubChem
XLogP3 -4.5PubChem

Experimental Protocols

Detailed methodologies for the synthesis and analysis of L-Methionyl-L-arginine are crucial for its application in research and development.

Solid-phase peptide synthesis is the most common method for producing peptides like L-Methionyl-L-arginine in a laboratory setting. The process involves assembling the peptide chain on an insoluble resin support.

Materials:

  • Fmoc-L-Arg(Pbf)-Wang resin

  • Fmoc-L-Met-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • 20% Piperidine in Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

Methodology:

  • Resin Swelling: The Fmoc-L-Arg(Pbf)-Wang resin is swelled in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: The DMF is drained, and the 20% piperidine in DMF solution is added to the resin. The mixture is agitated for 20 minutes to remove the Fmoc protecting group from the arginine residue. The resin is then washed thoroughly with DMF and DCM.

  • Amino Acid Coupling: Fmoc-L-Met-OH, DIC, and OxymaPure are dissolved in DMF and added to the resin. The mixture is agitated for 2 hours to facilitate the formation of the peptide bond between methionine and arginine. A ninhydrin test can be performed to confirm the completion of the coupling reaction.

  • Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.

  • Final Fmoc Deprotection: The Fmoc group from the newly added methionine is removed using 20% piperidine in DMF, followed by thorough washing.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with the TFA cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

G Solid-Phase Peptide Synthesis Workflow for Met-Arg A Fmoc-Arg(Pbf)-Wang Resin B Swell Resin in DMF A->B C Fmoc Deprotection (20% Piperidine/DMF) B->C D Wash (DMF, DCM) C->D E Couple Fmoc-Met-OH (DIC, Oxyma) D->E F Final Fmoc Deprotection E->F G Cleave from Resin (TFA Cocktail) F->G H Precipitate in Ether G->H I Purify by RP-HPLC H->I J L-Methionyl-L-arginine I->J

Caption: Workflow for the synthesis of L-Methionyl-L-arginine.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Sample Preparation: The purified peptide is dissolved in Mobile Phase A.

Mass Spectrometry (MS):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Analysis: The sample is infused directly or eluted from the HPLC.

  • Data Acquisition: Full scan MS to determine the molecular weight and MS/MS fragmentation to confirm the amino acid sequence. The expected [M+H]⁺ ion for L-Methionyl-L-arginine is at m/z 306.16.

G Analytical Workflow for Met-Arg A Crude or Purified Peptide Sample B Dissolve in Mobile Phase A A->B C Inject into RP-HPLC B->C D Separation on C18 Column C->D E UV Detection (214/280 nm) D->E F Electrospray Ionization (ESI+) D->F H Data Analysis (Purity & Identity) E->H G Mass Spectrometry (MS/MS) F->G G->H

Caption: Analytical workflow for L-Methionyl-L-arginine.

Biological Context and Signaling

While specific signaling pathways directly initiated by the dipeptide L-Methionyl-L-arginine are not well-documented, the constituent amino acids are involved in numerous critical biological processes.

  • Methionine is an essential amino acid that serves as a precursor for S-adenosylmethionine (SAM), the primary methyl group donor in the cell. SAM is crucial for the methylation of DNA, RNA, proteins, and lipids. Methionine metabolism is also linked to the synthesis of cysteine, taurine, and the antioxidant glutathione.[1]

  • Arginine is a semi-essential amino acid and a key intermediate in the urea cycle.[2] It is the substrate for nitric oxide synthase (NOS), which produces nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[2] Arginine is also a precursor for the synthesis of creatine, polyamines, and other amino acids.[2]

The biological activity of the dipeptide itself may differ from its constituent amino acids due to altered uptake, metabolism, and receptor interactions. Further research is needed to elucidate the specific signaling roles of L-Methionyl-L-arginine.

G Metabolic Fates of Methionine and Arginine Met L-Methionine SAM S-Adenosylmethionine (SAM) Met->SAM Cysteine Cysteine Met->Cysteine Methylation Methylation Reactions SAM->Methylation Glutathione Glutathione Cysteine->Glutathione Arg L-Arginine UreaCycle Urea Cycle Arg->UreaCycle NO Nitric Oxide (NO) Arg->NO Creatine Creatine Arg->Creatine Polyamines Polyamines Arg->Polyamines

Caption: Key metabolic pathways of methionine and arginine.

This guide provides a foundational understanding of L-Methionyl-L-arginine for scientific and research applications. The provided protocols offer a starting point for its synthesis and analysis, while the biological context highlights the potential areas of its physiological relevance.

References

Technical Whitepaper: Predicted Biological Function of L-Methionyl-N5-(diaminomethylidene)-L-ornithine

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the predicted biological function of the novel compound L-Methionyl-N5-(diaminomethylidene)-L-ornithine. Based on its structural components, a dipeptide of L-methionine and an arginine mimetic derivative of L-ornithine, the primary predicted function is the modulation of nitric oxide synthase (NOS) activity. This whitepaper details the rationale for this prediction, summarizes relevant biochemical data from analogous compounds, provides hypothetical experimental protocols for functional validation, and visualizes the implicated biological pathways.

Introduction

L-Methionyl-N5-(diaminomethylidene)-L-ornithine is a synthetic dipeptide. Its structure comprises L-methionine, an essential amino acid crucial for tissue growth and metabolism[1][2], and a modified L-ornithine residue. L-ornithine is a non-proteinogenic amino acid that plays a central role in the urea cycle and is a precursor for polyamine biosynthesis[3][4]. The key modification, an N5-(diaminomethylidene) group, confers a structural similarity to the guanidino group of L-arginine. This arginine-like side chain strongly suggests that the compound may act as a competitive inhibitor of enzymes that utilize L-arginine as a substrate, most notably nitric oxide synthase (NOS).

Overproduction of nitric oxide (NO) by NOS isoforms is implicated in various pathophysiological conditions, making NOS inhibitors valuable therapeutic candidates[5]. Therefore, L-Methionyl-N5-(diaminomethylidene)-L-ornithine is predicted to function as a modulator of NO signaling pathways.

Predicted Mechanism of Action

The primary predicted function of L-Methionyl-N5-(diaminomethylidene)-L-ornithine is the competitive inhibition of nitric oxide synthase (NOS). NOS enzymes catalyze the conversion of L-arginine to nitric oxide and L-citrulline[5]. The "diaminomethylidene" group on the ornithine moiety of the compound mimics the guanidino group of L-arginine, allowing it to bind to the active site of NOS. However, due to structural differences, it is predicted to be a poor substrate for the catalytic reaction, leading to competitive inhibition.

A secondary potential function is the modulation of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis which converts ornithine to putrescine[6][7]. Polyamines are essential for cell proliferation and differentiation[3]. Inhibition of ODC is a validated therapeutic strategy in certain cancers[7].

Quantitative Data from Analogous Compounds

No direct experimental data for L-Methionyl-N5-(diaminomethylidene)-L-ornithine is currently available. The following table summarizes key quantitative parameters for well-characterized ornithine-based NOS inhibitors, which can serve as a benchmark for the predicted activity of the title compound.

Compound Target Isoform Inhibition Constant (Ki) Inactivation Constant (kinact) Reference
N5-(1-imino-3-butenyl)-L-ornithine (L-VNIO)nNOS100 nM0.078 min-1[5]
α-difluoromethylornithine (DFMO)ODC1.15 µM-[8]

Predicted Signaling Pathway Involvement

The primary predicted target pathway is the nitric oxide signaling cascade. By inhibiting NOS, L-Methionyl-N5-(diaminomethylidene)-L-ornithine would decrease the production of nitric oxide, a key signaling molecule involved in vasodilation, neurotransmission, and immune responses.

Nitric_Oxide_Signaling cluster_inhibition Predicted Site of Action cluster_pathway Nitric Oxide Synthesis cluster_downstream Downstream Effects L-Methionyl-N5-(diaminomethylidene)-L-ornithine L-Methionyl-N5-(diaminomethylidene)-L-ornithine NOS NOS L-Methionyl-N5-(diaminomethylidene)-L-ornithine->NOS Inhibits L-Arginine L-Arginine L-Arginine->NOS Substrate Nitric_Oxide Nitric Oxide (NO) NOS->Nitric_Oxide Produces L-Citrulline L-Citrulline NOS->L-Citrulline Produces sGC Soluble Guanylate Cyclase (sGC) Nitric_Oxide->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response

Predicted inhibition of the Nitric Oxide signaling pathway.

A secondary predicted target is the polyamine biosynthesis pathway.

Polyamine_Biosynthesis L-Ornithine L-Ornithine ODC Ornithine Decarboxylase (ODC) L-Ornithine->ODC Substrate Putrescine Putrescine ODC->Putrescine Produces Spermidine Spermidine Putrescine->Spermidine Further Metabolism Spermine Spermine Spermidine->Spermine Further Metabolism L-Methionyl-N5-(diaminomethylidene)-L-ornithine L-Methionyl-N5-(diaminomethylidene)-L-ornithine L-Methionyl-N5-(diaminomethylidene)-L-ornithine->ODC Potential Inhibition

Potential inhibition of Polyamine Biosynthesis.

Detailed Experimental Protocols

The following are proposed experimental protocols to validate the predicted function of L-Methionyl-N5-(diaminomethylidene)-L-ornithine.

In Vitro NOS Inhibition Assay

Objective: To determine the inhibitory potency (IC50) and mechanism of inhibition of the compound on different NOS isoforms (nNOS, eNOS, iNOS).

Methodology:

  • Enzyme Source: Recombinant human nNOS, eNOS, and iNOS.

  • Assay Principle: The conversion of L-[14C]arginine to L-[14C]citrulline is measured.

  • Procedure: a. Prepare a reaction mixture containing buffer (e.g., 50 mM HEPES, pH 7.4), cofactors (NADPH, FAD, FMN, BH4), and calmodulin (for nNOS and eNOS). b. Add varying concentrations of L-Methionyl-N5-(diaminomethylidene)-L-ornithine to the reaction mixture. c. Initiate the reaction by adding the NOS enzyme and L-[14C]arginine. d. Incubate at 37°C for a defined period (e.g., 15 minutes). e. Stop the reaction by adding a stop buffer (e.g., containing EDTA). f. Separate L-[14C]citrulline from unreacted L-[14C]arginine using cation exchange chromatography. g. Quantify the amount of L-[14C]citrulline produced using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value. Perform kinetic studies with varying substrate concentrations to determine the mechanism of inhibition (e.g., competitive, non-competitive).

Cellular Assay for NO Production

Objective: To assess the effect of the compound on NO production in a cellular context.

Methodology:

  • Cell Line: Use a cell line that expresses the target NOS isoform, for example, murine macrophage cell line (RAW 264.7) for iNOS, or human umbilical vein endothelial cells (HUVECs) for eNOS.

  • Assay Principle: The Griess assay is used to measure nitrite, a stable breakdown product of NO.

  • Procedure: a. Culture the cells in appropriate media. b. Pre-treat the cells with varying concentrations of L-Methionyl-N5-(diaminomethylidene)-L-ornithine for a specified time. c. Stimulate NO production (e.g., with lipopolysaccharide and interferon-γ for RAW 264.7 cells). d. Collect the cell culture supernatant. e. Add Griess reagent to the supernatant and measure the absorbance at 540 nm. f. Quantify nitrite concentration using a sodium nitrite standard curve.

  • Data Analysis: Determine the effect of the compound on NO production relative to untreated controls.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the preclinical evaluation of L-Methionyl-N5-(diaminomethylidene)-L-ornithine as a NOS inhibitor.

Experimental_Workflow Start Hypothesis: Compound inhibits NOS In_Vitro_Assay In Vitro NOS Inhibition Assay (Determine IC50 and Ki) Start->In_Vitro_Assay Cellular_Assay Cellular NO Production Assay (e.g., Griess Assay) In_Vitro_Assay->Cellular_Assay Isoform_Selectivity Assess Isoform Selectivity (nNOS vs. eNOS vs. iNOS) Cellular_Assay->Isoform_Selectivity ODC_Assay Counter-Screen: Ornithine Decarboxylase Assay Isoform_Selectivity->ODC_Assay In_Vivo_Model In Vivo Disease Model (e.g., Inflammation, Hypertension) ODC_Assay->In_Vivo_Model End Evaluate Therapeutic Potential In_Vivo_Model->End

Preclinical evaluation workflow for a predicted NOS inhibitor.

Conclusion

L-Methionyl-N5-(diaminomethylidene)-L-ornithine is a novel dipeptide with a high predicted potential to act as a competitive inhibitor of nitric oxide synthase. Its structural similarity to L-arginine, the natural substrate of NOS, forms the basis of this prediction. Further investigation into its inhibitory activity and isoform selectivity is warranted to explore its therapeutic potential in conditions associated with dysregulated nitric oxide signaling. The experimental protocols and workflow outlined in this document provide a clear path for the validation of its predicted biological function.

References

In Silico Modeling of L-Methionyl-N5-(diaminomethylidene)-L-ornithine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, "L-Methionyl-N5-(diaminomethylidene)-L-ornithine" is not a widely documented compound. This guide, therefore, uses this molecule as a hypothetical case study to demonstrate a comprehensive in silico modeling workflow for a novel peptide-like entity. The target, pathways, and data presented are illustrative and designed to provide a framework for researchers in drug development.

Introduction

The convergence of computational power and molecular biology has positioned in silico modeling as a cornerstone of modern drug discovery.[1] This approach accelerates the identification and optimization of lead compounds by simulating their interactions with biological targets at a molecular level.[2][3] This whitepaper outlines a technical framework for the computational evaluation of a novel dipeptide mimetic, L-Methionyl-N5-(diaminomethylidene)-L-ornithine (hereafter referred to as "Hypo-Met-Orn").

Given its structural components—L-ornithine and L-methionine—we postulate that Hypo-Met-Orn is designed to interact with enzymes involved in amino acid metabolism or polyamine biosynthesis, pathways often dysregulated in proliferative diseases. L-ornithine is a crucial intermediate in the urea cycle and a precursor for polyamines, which are essential for cell growth.[4][5][6] Molecules derived from L-ornithine have been successfully designed as enzyme inhibitors.[7][8] This guide will proceed with the hypothesis that Hypo-Met-Orn is a potential inhibitor of Ornithine Decarboxylase (ODC), a key enzyme in polyamine synthesis and a validated target in oncology.

This document serves as an in-depth guide for researchers, scientists, and drug development professionals, detailing the computational methodologies, data interpretation, and experimental workflows necessary to characterize a novel chemical entity like Hypo-Met-Orn.

Computational Drug Discovery Workflow

The in silico evaluation of a novel compound follows a structured, multi-step process that begins with the three-dimensional structures of the target and ligand and progresses through increasingly complex simulations to predict binding affinity, stability, and drug-like properties.

cluster_0 A Target Identification & Preparation (Ornithine Decarboxylase - ODC) C Molecular Docking (Predict Binding Pose & Affinity) A->C B Ligand Preparation (3D Structure of Hypo-Met-Orn) B->C D Molecular Dynamics (MD) Simulation (Assess Complex Stability) C->D Top Scoring Pose F ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) C->F E Binding Free Energy Calculation (MM/PBSA or MM/GBSA) D->E MD Trajectory G In Vitro Validation (Enzyme Inhibition Assay) E->G Correlate Predictions

Caption: A typical workflow for in silico drug discovery and validation.

Hypothetical Signaling Pathway

Ornithine Decarboxylase (ODC) is the first and rate-limiting enzyme in the biosynthesis of polyamines. Polyamines, such as putrescine, spermidine, and spermine, are critical for cell proliferation and are upregulated in many cancers. Inhibiting ODC can deplete polyamine levels, leading to cell cycle arrest and apoptosis. The diagram below illustrates this proposed mechanism of action for Hypo-Met-Orn.

L_Ornithine L-Ornithine ODC Ornithine Decarboxylase (ODC) L_Ornithine->ODC Putrescine Putrescine ODC->Putrescine Catalyzes Apoptosis Apoptosis ODC->Apoptosis Inhibition leads to Polyamines Polyamines (Spermidine, Spermine) Putrescine->Polyamines Proliferation Cell Proliferation & Survival Polyamines->Proliferation Promotes HypoMetOrn Hypo-Met-Orn HypoMetOrn->ODC Inhibits

Caption: Proposed signaling pathway for ODC inhibition by Hypo-Met-Orn.

In Silico Modeling: Data & Protocols

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of a ligand to a protein target.[2] For this study, Hypo-Met-Orn was docked into the active site of human ODC (PDB ID: 2OO0).

Table 1: Molecular Docking Results

Ligand Docking Score (kcal/mol) Estimated Binding Energy (kcal/mol) Key Interacting Residues
Hypo-Met-Orn -9.8 -10.2 ASP332, GLU340, LYS69

| DFMO (Standard) | -7.5 | -7.9 | CYS360, LYS69 |

Experimental Protocol: Molecular Docking

  • Target Preparation:

    • Download the crystal structure of human Ornithine Decarboxylase (e.g., PDB ID: 2OO0) from the Protein Data Bank.

    • Remove water molecules, co-factors, and any co-crystallized ligands using a molecular modeling suite (e.g., AutoDock Tools, Schrödinger Maestro).

    • Add polar hydrogens and assign partial charges using a force field such as Gasteiger.

    • Define the binding site by creating a grid box centered on the known active site (e.g., around the pyridoxal-5'-phosphate cofactor). The grid box dimensions should be approximately 60x60x60 Å.

  • Ligand Preparation:

    • Generate the 3D structure of Hypo-Met-Orn using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds and save the structure in a compatible format (e.g., PDBQT).

  • Docking Simulation:

    • Use a docking program such as AutoDock Vina.

    • Specify the prepared protein receptor and ligand files as input.

    • Define the search space using the pre-calculated grid box coordinates.

    • Run the docking simulation using a high exhaustiveness setting (e.g., 16) to ensure a thorough conformational search.

  • Analysis:

    • Analyze the output poses and their corresponding binding affinity scores.

    • Visualize the top-scoring pose in the context of the protein's active site to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) using software like PyMOL or VMD.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic stability of the protein-ligand complex over time under physiological conditions.[9][10] A 100-nanosecond simulation was performed for the Hypo-Met-Orn-ODC complex.

Table 2: Molecular Dynamics Simulation Summary

System Average RMSD (Å) Average RMSF (Å) of Ligand MM/GBSA Binding Free Energy (kcal/mol)
ODC-Hypo-Met-Orn 1.8 ± 0.3 0.9 ± 0.2 -45.7 ± 5.2

| ODC-Apo (Unbound) | 1.5 ± 0.2 | N/A | N/A |

Experimental Protocol: Molecular Dynamics Simulation

  • System Preparation:

    • Use the top-scoring docked pose of the ODC-Hypo-Met-Orn complex as the starting structure.

    • Use a simulation package like GROMACS or AMBER.

    • Solvate the complex in a cubic box of water (e.g., TIP3P water model) with a minimum distance of 10 Å from the protein to the box edge.

    • Neutralize the system by adding counter-ions (e.g., Na+ or Cl-).

  • Energy Minimization:

    • Perform a steepest descent energy minimization for 5000 steps to remove steric clashes.

  • Equilibration:

    • Perform a 1 ns NVT (constant number of particles, volume, and temperature) equilibration at 300 K to stabilize the system's temperature.

    • Perform a 5 ns NPT (constant number of particles, pressure, and temperature) equilibration at 1 atm and 300 K to stabilize the system's density. Apply position restraints to the protein and ligand backbone atoms during equilibration.

  • Production Run:

    • Run a production MD simulation for at least 100 ns without restraints.

    • Save trajectory coordinates every 10 ps for analysis.

  • Analysis:

    • Calculate Root Mean Square Deviation (RMSD) to assess the overall stability of the complex.

    • Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and ligand.

    • Calculate the binding free energy using methods like MM/PBSA or MM/GBSA on frames extracted from the stable portion of the trajectory.

ADMET Prediction

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models are used to predict the pharmacokinetic and safety profiles of a drug candidate.[11]

Table 3: Predicted ADMET Properties of Hypo-Met-Orn

Property Predicted Value Acceptable Range Interpretation
Molecular Weight 349.45 g/mol < 500 Good
LogP -1.2 -0.4 to +5.6 High polarity
H-bond Donors 5 ≤ 5 Good
H-bond Acceptors 6 ≤ 10 Good
CYP2D6 Inhibition No No Low risk of drug-drug interactions
hERG Inhibition No No Low cardiotoxicity risk

| Ames Mutagenicity | No | No | Non-mutagenic |

In Vitro Validation

The predictions from in silico models must be validated through experimental assays. An enzyme inhibition assay is crucial for confirming the inhibitory activity of Hypo-Met-Orn against ODC.

Table 4: Hypothetical In Vitro Validation Data

Compound IC₅₀ (µM) Inhibition Type
Hypo-Met-Orn 5.2 Competitive

| DFMO (Standard) | 35.0 | Irreversible |

Experimental Protocol: ODC Enzyme Inhibition Assay

  • Reagents and Materials:

    • Recombinant human ODC enzyme.

    • L-[1-¹⁴C]ornithine (substrate).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing DTT and EDTA).

    • Hypo-Met-Orn and a standard inhibitor (DFMO) at various concentrations.

    • Scintillation cocktail and vials.

  • Assay Procedure:

    • Prepare a reaction mixture containing the assay buffer, pyridoxal-5'-phosphate, and the ODC enzyme.

    • Add varying concentrations of Hypo-Met-Orn (e.g., from 0.01 µM to 100 µM) to the reaction mixture and incubate for 10 minutes at 37°C.

    • Initiate the enzymatic reaction by adding the L-[1-¹⁴C]ornithine substrate.

    • Allow the reaction to proceed for 60 minutes at 37°C. The reaction is stopped by adding trichloroacetic acid.

    • The amount of product ([¹⁴C]CO₂) is measured by capturing the released gas and quantifying it using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of Hypo-Met-Orn compared to a control reaction with no inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Conclusion

This technical guide presents a comprehensive, albeit hypothetical, in silico and experimental workflow for the evaluation of a novel peptide mimetic, L-Methionyl-N5-(diaminomethylidene)-L-ornithine. The integrated approach of molecular docking, molecular dynamics, and ADMET prediction provides a robust framework for assessing its potential as an inhibitor of Ornithine Decarboxylase. The hypothetical results—strong binding affinity, stable complex formation, favorable drug-like properties, and potent in vitro activity—underscore the promise of this compound as a lead candidate. This structured methodology is broadly applicable to the characterization of other novel molecules, facilitating a more efficient and informed drug discovery process.[9][12]

References

Unlocking Therapeutic Potential: An In-Depth Guide to Modified Dipeptides

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Modified dipeptides, short chains of two amino acids with chemical alterations, are emerging as a versatile and powerful class of therapeutic agents. Their inherent advantages, including high specificity, low toxicity, and the ability to mimic or modulate biological processes, have positioned them at the forefront of drug discovery and development. This technical guide provides a comprehensive overview of the core therapeutic applications of modified dipeptides, offering researchers, scientists, and drug development professionals a detailed exploration of their mechanisms of action, quantitative efficacy, and the experimental methodologies underpinning their evaluation.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A New Paradigm in Diabetes Management

Dipeptide mimetics have revolutionized the treatment of type 2 diabetes mellitus through the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating blood glucose levels.[1][2][3] By inhibiting DPP-4, these modified dipeptides prolong the action of incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[3][4]

Quantitative Efficacy of Dipeptide-Based DPP-4 Inhibitors

The potency of DPP-4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki). Lower values indicate higher potency. The following table summarizes the inhibitory activities of several dipeptide mimetic DPP-4 inhibitors.

CompoundIC50 (nM)Ki (nM)Reference
Sitagliptin4.38 ± 0.319-[5]
Vildagliptin--
Saxagliptin--
Alogliptin--
Linagliptin--
Teneligliptin--
Trp-Arg<45 µM-[6]
Trp-Lys<45 µM-[6]
Trp-Leu<45 µM-[6]
Compound 2f 1.266 ± 0.264-[5]
Compound 2g 4.775 ± 0.296-[5]
Compound 2o 18.061 ± 0.311-[5]
Compound 2k 22.671 ± 0.301-[5]
Compound 2i 43.312 ± 0.372-[5]

Note: Data for some widely used "gliptins" are presented alongside novel dipeptide inhibitors for comparison. The unit for Trp-dipeptides is in micromolar (µM).

Clinical trials have demonstrated the efficacy of DPP-4 inhibitors in glycemic control. For instance, a study comparing vildagliptin and sitagliptin, both administered with metformin, showed that vildagliptin led to a significantly greater reduction in fasting plasma glucose after 14 days of treatment (-21.9 mg/dL vs. -14.5 mg/dL for sitagliptin).[7]

Signaling Pathway of DPP-4 Inhibition

The therapeutic effect of DPP-4 inhibitors is mediated through the incretin signaling pathway. The following diagram illustrates the key steps involved.

DPP4_Inhibition_Pathway cluster_gut Gut cluster_blood Bloodstream cluster_pancreas Pancreas cluster_effects Systemic Effects Food Food Intake Incretins Incretin Release (GLP-1, GIP) Food->Incretins Active_Incretins Active Incretins Incretins->Active_Incretins DPP4 DPP-4 Enzyme Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Active_Incretins->DPP4 Degradation Beta_cells β-cells Active_Incretins->Beta_cells Stimulation Alpha_cells α-cells Active_Incretins->Alpha_cells Inhibition DPP4_Inhibitor DPP-4 Inhibitor (Dipeptide Mimetic) DPP4_Inhibitor->DPP4 Inhibition Insulin ↑ Insulin Secretion Beta_cells->Insulin Glucagon ↓ Glucagon Secretion Alpha_cells->Glucagon Glucose_Uptake ↑ Glucose Uptake by Tissues Insulin->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose

Caption: DPP-4 inhibition pathway.

Experimental Protocols

Synthesis of a Dipeptide Mimetic DPP-4 Inhibitor (Sitagliptin Analogue)

The synthesis of sitagliptin, a prominent DPP-4 inhibitor, involves a multi-step process. A key step is the asymmetric hydrogenation to establish the chiral amine. The following provides a generalized workflow based on reported syntheses.[8]

Synthesis_Workflow start Starting Materials (e.g., β-keto ester) step1 Asymmetric Hydrogenation (Ru-catalyst) start->step1 step2 Formation of β-hydroxy acid step1->step2 step3 Amide Coupling / Mitsunobu Reaction step2->step3 step4 Formation of Chiral Amine step3->step4 step5 Coupling with Heterocycle step4->step5 step6 Deprotection step5->step6 final Final Product (Sitagliptin Analogue) step6->final

Caption: Generalized synthesis workflow for a sitagliptin analogue.

In Vitro DPP-4 Inhibition Assay

The inhibitory activity of modified dipeptides against DPP-4 can be determined using a fluorescence-based assay.[5]

  • Materials: Human recombinant DPP-4, fluorogenic substrate (e.g., Gly-Pro-AMC), test compounds (modified dipeptides), and a suitable buffer (e.g., Tris-HCl).

  • Procedure: a. Prepare serial dilutions of the test compounds. b. In a 96-well plate, add the DPP-4 enzyme, buffer, and the test compound or vehicle control. c. Pre-incubate the mixture at 37°C. d. Initiate the reaction by adding the fluorogenic substrate. e. Monitor the fluorescence intensity over time using a microplate reader (excitation/emission wavelengths specific for the fluorophore).

  • Data Analysis: a. Calculate the initial reaction velocities from the linear phase of the fluorescence curves. b. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Nootropic Dipeptides: Enhancing Cognitive Function

Modified dipeptides have also been investigated for their nootropic, or cognitive-enhancing, effects. A prominent example is Noopept (N-phenylacetyl-L-prolylglycine ethyl ester), a dipeptide derivative of the racetam class of drugs.[9][10] It is reported to have neuroprotective and memory-enhancing properties.[10][11]

Efficacy and Pharmacokinetics of Noopept

Noopept is noted for its high oral bioavailability and ability to cross the blood-brain barrier.[10] However, it has a very short half-life in rodents (around 5-10 minutes).[11] It is considered a prodrug, with its cognitive effects likely mediated by its metabolite, cycloprolylglycine (CPG).[6][7]

In a clinical study involving patients with mild cognitive disorders, 56 days of treatment with Noopept (10 mg twice daily) resulted in improved mood and cognition, with the Mini-Mental State Examination (MMSE) score increasing from 26 to 29 in the Noopept group.[11] Animal studies have shown that Noopept can enhance memory at doses of 0.5-0.7 mg/kg.[11]

Mechanism of Action of Noopept

The precise mechanism of action of Noopept is multifaceted and not fully elucidated. Proposed mechanisms include:

  • Increased expression of neurotrophic factors: Noopept has been shown to increase the expression of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus.[9][11] These neurotrophins are critical for neuronal survival, growth, and synaptic plasticity.

  • Modulation of neurotransmitter systems: It is suggested to enhance cholinergic and glutamatergic neurotransmission.[11][12]

  • Interaction with HIF-1 signaling pathway: Noopept has been found to activate the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway, which plays a role in neuroprotection.[9]

Signaling Pathways Associated with Noopept's Action

The neurotrophic effects of Noopept are likely mediated through the activation of Trk receptors by NGF and BDNF.

Noopept_Neurotrophic_Pathway Noopept Noopept Hippocampus Hippocampal Neurons Noopept->Hippocampus NGF_BDNF ↑ NGF & BDNF Expression Hippocampus->NGF_BDNF Trk_Receptors TrkA / TrkB Receptors NGF_BDNF->Trk_Receptors Activation Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Trk_Receptors->Signaling_Cascade Neuroprotection Neuroprotection Synaptic Plasticity Cognitive Enhancement Signaling_Cascade->Neuroprotection

Caption: Proposed neurotrophic signaling pathway of Noopept.

Dipeptide Prodrugs in Oncology: Targeted Drug Delivery

A significant application of modified dipeptides is in the development of prodrugs for targeted cancer therapy. By attaching a dipeptide moiety to an anticancer agent, the resulting prodrug can exhibit improved solubility, reduced systemic toxicity, and enhanced delivery to tumor cells via peptide transporters like PEPT1, which are often overexpressed in cancer cells.

Quantitative Data on Dipeptide Anticancer Prodrugs

The efficacy of dipeptide prodrugs is evaluated by comparing their cytotoxicity (IC50 values) against cancer cell lines to that of the parent drug. Enhanced cellular uptake and subsequent intracellular release of the active drug are key parameters.

ProdrugParent DrugCancer Cell LineIC50 (µM) - ProdrugIC50 (µM) - Parent DrugFold Improvement
5'-L-phenylalanyl-L-tyrosyl-floxuridineFloxuridineAsPC-1 (Pancreatic)Data not availableData not available2.4 to 48.7-fold higher uptake
5'-L-phenylalanyl-L-tyrosyl-gemcitabineGemcitabinePanc-1 (Pancreatic)Data not availableData not available

Note: While specific IC50 values were not found in the initial search, the referenced study reports a significant increase in cellular uptake for the dipeptide prodrugs compared to the parent drugs.[6]

Mechanism of Dipeptide Prodrug Activation in Cancer Therapy

The following diagram illustrates the general mechanism of action for a dipeptide anticancer prodrug.

Anticancer_Prodrug_Workflow cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment Prodrug_Admin Dipeptide Prodrug (Inactive) PEPT1 PEPT1 Transporter Prodrug_Admin->PEPT1 Targeted Uptake Tumor_Cell Tumor Cell Intracellular_Enzymes Intracellular Enzymes PEPT1->Tumor_Cell Active_Drug Active Anticancer Drug Intracellular_Enzymes->Active_Drug Cleavage Cell_Death Apoptosis / Cell Death Active_Drug->Cell_Death

Caption: Mechanism of action of a dipeptide anticancer prodrug.

Cyclic Dipeptides: Enhancing Stability and Efficacy

Cyclization is a key modification strategy to improve the therapeutic properties of dipeptides. By forming a cyclic structure, the peptide's conformational rigidity is increased, leading to enhanced stability against enzymatic degradation, improved receptor binding affinity, and better cell permeability. Cyclic dipeptides have shown promise in various therapeutic areas, including as antimicrobial and anticancer agents.

Efficacy of Cyclic Dipeptides

The biological activity of cyclic dipeptides is highly dependent on their specific amino acid composition and ring size. Their efficacy is often demonstrated through in vitro assays measuring antimicrobial activity (Minimum Inhibitory Concentration - MIC) or cytotoxicity against cancer cells (IC50).

Further research is required to populate a comprehensive table of quantitative data for specific cyclic dipeptides.

Modified dipeptides represent a highly promising and versatile platform for the development of novel therapeutics. Their applications span a wide range of diseases, from metabolic disorders like type 2 diabetes to neurological conditions and cancer. The ability to fine-tune their pharmacological properties through chemical modifications allows for the creation of highly potent and specific drug candidates. The continued exploration of new dipeptide structures, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the development of next-generation therapies with improved efficacy and safety profiles. This guide has provided a foundational overview of the current landscape, and it is anticipated that future research will further expand the therapeutic applications of this remarkable class of molecules.

References

Spectroscopic and Functional Insights into Amyloid-Beta (1-42): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the methionine-containing peptide, Amyloid-beta (Aβ) 1-42. Aβ(1-42) is a key peptide implicated in the pathogenesis of Alzheimer's disease, and a thorough understanding of its biophysical properties is crucial for the development of novel therapeutics.[1] This document summarizes key quantitative spectroscopic data, details relevant experimental protocols, and visualizes the peptide's role in significant biological signaling pathways.

Data Presentation: Spectroscopic Characterization of Aβ(1-42)

The following tables summarize the key spectroscopic data for Aβ(1-42) derived from Mass Spectrometry, Circular Dichroism, and Nuclear Magnetic Resonance studies.

Table 1: Mass Spectrometry Data for Synthetic Human Aβ(1-42)
ParameterValueReference
Theoretical Molecular Weight~4514 Da[2]
Observed Molecular Weight (ESI-MS)4514 Da[2]
Common Charge States Observed (ESI-MS)[M+4H]4+, [M+5H]5+, [M+6H]6+[2]
MALDI-TOF-MS Observed PeaksDoubly protonated species at high concentrations[3]
Table 2: Circular Dichroism (CD) Data for Aβ(1-42) Conformational States
ConformationKey Spectral FeatureWavelength (nm)Reference
Monomeric (Random Coil)Single large negative peak~198-205 nm[2][4]
Oligomeric (β-sheet)Major negative peak~216-218 nm[4][5]
Fibrillar (β-sheet)Strong negative band~218 nm[2]
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Monomeric Aβ(1-42) in Solution

Note: Chemical shifts are highly dependent on experimental conditions (pH, temperature, solvent). The data below represents typical values for monomeric Aβ(1-42) in an aqueous buffer at neutral pH, indicating a largely random coil structure. For complete, residue-specific assignments, refer to the cited literature.

ResidueAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Reference
Met35~4.5Cα: ~55[6][7]
Met35~2.2, ~2.1Cβ: ~33[6][7]
Met35~2.6Cγ: ~31[6][7]
Met35Hε (methyl)~2.1Cε: ~16[6][7]
Val36~4.1Cα: ~62[7]
Gly37~3.9, ~4.0Cα: ~45[7]
Gly38~3.9, ~4.0Cα: ~45[7]
Val39~4.1Cα: ~62[7]
Val40~4.1Cα: ~62[7]
Ile41~4.2Cα: ~61[7]
Ala42~4.3Cα: ~52[7]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of Aβ(1-42) are crucial for reproducible research.

Peptide Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS): Human Aβ(1-42) is typically synthesized using Fmoc (fluoren-9-ylmethoxy carbonyl) chemistry on a continuous flow semi-automatic peptide synthesizer.[8]

  • Resin and Amino Acid Coupling: The synthesis is initiated on a suitable resin (e.g., Tentagel RAM resin). Protected amino acids are sequentially coupled using activation chemistry such as DIC (N,N'-diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole).[9]

  • Cleavage: The peptide is cleaved from the resin using a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).[10]

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C4 or C18 column with a water/acetonitrile gradient containing a small percentage of TFA.[11][12] The purity of the fractions is assessed by analytical HPLC and mass spectrometry.[11]

Preparation of Aβ(1-42) Aggregation States: To study the different conformational states, a monomerization step is essential to erase any pre-existing aggregates.

  • Monomerization: The purified, lyophilized peptide is first dissolved in a strong solvent like hexafluoroisopropanol (HFIP) to break down aggregates. The HFIP is then removed by evaporation, and the peptide film is dissolved in a solvent like DMSO to create a stock solution.[13]

  • Oligomer and Fibril Formation:

    • Oligomers: The DMSO stock is diluted into a buffer such as phosphate-buffered saline (PBS) and incubated at 4°C for 24 hours.[12]

    • Fibrils: The DMSO stock is diluted into 10 mM HCl and incubated at 37°C for 24 hours.[12]

Mass Spectrometry (MS) Analysis

Electrospray Ionization (ESI-MS): ESI-MS is used to confirm the molecular weight of the purified peptide.

  • Sample Preparation: The purified peptide is dissolved in an appropriate solvent, typically a mixture of water, acetonitrile, and formic acid.

  • Analysis: The sample is infused into the mass spectrometer, and the resulting spectrum shows multiple charged ions. Deconvolution of this spectrum yields the molecular mass of the peptide.[2]

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI-TOF MS is also used for molecular weight confirmation and can be particularly useful for analyzing complex mixtures.

  • Sample Preparation: The peptide solution is mixed with a matrix solution (e.g., sinapinic acid) and spotted onto a MALDI plate.

  • Analysis: The sample is irradiated with a laser, and the time of flight of the desorbed ions is measured to determine their mass-to-charge ratio.[3]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to determine the secondary structure of the peptide in its different conformational states.

  • Sample Preparation: Aβ(1-42) samples (monomers, oligomers, or fibrils) are prepared at a concentration of approximately 50 µM in a suitable buffer (e.g., 10 mM phosphate buffer).[14]

  • Data Acquisition: Spectra are recorded on a CD spectrometer, typically from 190 to 260 nm, using a quartz cuvette with a short path length (e.g., 0.1 cm).[14] Multiple scans are averaged to improve the signal-to-noise ratio, and a buffer blank is subtracted from the sample spectra.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-level structural information on the peptide.

  • Sample Preparation: For monomeric Aβ(1-42), uniformly ¹⁵N- and ¹³C-labeled peptide is dissolved to a concentration of around 150 µM in a buffered aqueous solution (e.g., 20 mM sodium phosphate, pH 7.0) at 4°C to minimize aggregation.[7]

  • Data Acquisition: A series of 1D and 2D NMR experiments (e.g., ¹H-¹⁵N HSQC, COSY, TOCSY, NOESY) are performed on a high-field NMR spectrometer. These experiments allow for the assignment of chemical shifts to specific atoms in the peptide sequence and provide information about through-bond and through-space connectivities.[6][7]

Signaling Pathways and Experimental Workflows

Aβ(1-42) is known to interact with and disrupt several key neuronal signaling pathways. The following diagrams illustrate some of these interactions.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis synthesis Solid-Phase Peptide Synthesis (SPPS) hplc RP-HPLC Purification synthesis->hplc monomerization Monomerization (HFIP/DMSO) hplc->monomerization Lyophilized Peptide aggregation Aggregation (Oligomers/Fibrils) monomerization->aggregation ms Mass Spectrometry (MS) aggregation->ms cd Circular Dichroism (CD) aggregation->cd nmr NMR Spectroscopy aggregation->nmr

Caption: Experimental workflow for Aβ(1-42) analysis.

amyloid_pathway cluster_amyloidogenic Amyloidogenic Pathway cluster_effects Downstream Effects app Amyloid Precursor Protein (APP) bace1 β-secretase (BACE1) cleavage app->bace1 gamma_secretase γ-secretase cleavage bace1->gamma_secretase C99 fragment ab42 Aβ(1-42) Monomers gamma_secretase->ab42 oligomers Soluble Oligomers ab42->oligomers plaques Amyloid Plaques oligomers->plaques synaptic_dysfunction Synaptic Dysfunction oligomers->synaptic_dysfunction neuronal_death Neuronal Death plaques->neuronal_death

Caption: The amyloidogenic pathway of Aβ(1-42) production.

pi3k_akt_pathway cluster_pathway PI3K-Akt Signaling Pathway cluster_inhibition Inhibition by Aβ(1-42) insulin Insulin / IGF-1 receptor Insulin/IGF-1 Receptor insulin->receptor pi3k PI3K receptor->pi3k pdk1 PDK1 pi3k->pdk1 akt Akt pdk1->akt Phosphorylation survival Neuronal Survival & Glucose Metabolism akt->survival Activation ab_oligomers Aβ(1-42) Oligomers ab_oligomers->inhibition inhibition->pdk1

Caption: Aβ(1-42) inhibition of the PI3K-Akt signaling pathway.

References

The Decisive Role of N-Terminal Methionine in Peptide Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of therapeutic peptides is a critical determinant of their efficacy and dosing regimen. A multitude of factors influence a peptide's half-life, and among the most pivotal is the nature of its N-terminal amino acid. This technical guide delves into the core principles governing the role of N-terminal methionine in peptide stability, providing a comprehensive overview of the underlying biochemical pathways, detailed experimental protocols for stability assessment, and quantitative data to inform rational peptide design.

N-Terminal Methionine: A Double-Edged Sword in Peptide Stability

All proteins and peptides are initially synthesized with a methionine residue at their N-terminus.[1] However, this initial methionine is often subject to post-translational modification, specifically excision by a class of enzymes known as methionine aminopeptidases (MetAPs). The decision of whether to retain or remove this N-terminal methionine has profound implications for the peptide's subsequent stability.

The retention or removal of the initiator methionine (iMet) is primarily dictated by the identity of the adjacent amino acid residue (the penultimate residue). MetAPs preferentially cleave methionine when the penultimate residue has a small side chain, such as Glycine, Alanine, Serine, Cysteine, Proline, Threonine, and Valine.[2]

The consequence of this excision is a direct influence on the peptide's susceptibility to degradation via the N-end rule pathway . This cellular quality control system recognizes the N-terminal residue of a protein or peptide and targets those with "destabilizing" residues for rapid degradation.

Interestingly, studies have shown that the removal of the initiator methionine generally leads to a decrease in the stability of the resulting proteoform. One study observed that proteoforms with their initiator methionine residue removed exhibited lower stability compared to their counterparts that retained the iMet. This suggests that the presence of N-terminal methionine can, in some contexts, be a stabilizing factor.

Quantitative Insights into N-Terminal Residue and Peptide Half-Life

While the overarching principles of the N-end rule are well-established, the precise quantitative impact of the N-terminal residue on a peptide's half-life in a biological matrix like serum or plasma is of paramount interest for drug development. The following table summarizes data from various studies that have investigated the degradation kinetics of peptides with different N-terminal amino acids.

Peptide SequenceN-Terminal ResidueMatrixHalf-life (t½)Reference
Model Peptide AMethionineHuman Serum120 minFictional Data
Model Peptide AAlanineHuman Serum90 minFictional Data
Model Peptide AArginineHuman Serum15 minFictional Data
Model Peptide BMethionineMouse Plasma180 minFictional Data
Model Peptide BGlycineMouse Plasma150 minFictional Data
Model Peptide BLeucineMouse Plasma45 minFictional Data

Note: The data presented in this table is illustrative and compiled from hypothetical studies to demonstrate the expected trends. Researchers should consult specific literature for half-life data relevant to their peptide of interest.

Experimental Protocols for Assessing Peptide Stability

To empirically determine the stability of a peptide, a well-controlled in vitro assay is essential. The following is a detailed methodology for a typical peptide stability assay in human serum using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Materials and Reagents
  • Peptide stock solution (1 mg/mL in a suitable buffer, e.g., PBS)

  • Human serum (pooled, sterile-filtered)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Microcentrifuge tubes

  • Incubator or water bath (37°C)

  • RP-HPLC system with a C18 column

  • LC-MS/MS system (for identification of degradation products)

Experimental Procedure
  • Peptide Incubation:

    • Pre-warm human serum to 37°C.

    • In a microcentrifuge tube, add a specific volume of the peptide stock solution to the pre-warmed serum to achieve a final peptide concentration of 100 µg/mL.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the peptide-serum mixture.

  • Protein Precipitation and Sample Quenching:

    • Immediately add the aliquot to a tube containing an equal volume of a quenching solution (e.g., 10% TFA in ACN) to stop enzymatic degradation and precipitate serum proteins.

    • Vortex the mixture thoroughly.

    • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis by RP-HPLC:

    • Carefully collect the supernatant containing the peptide and its potential degradation products.

    • Inject a defined volume (e.g., 20 µL) of the supernatant onto the RP-HPLC system.

    • Elute the peptides using a gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (0.1% TFA in ACN).

    • Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Identify the peak corresponding to the intact peptide in the chromatogram from the t=0 time point.

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of the remaining intact peptide at each time point relative to the t=0 sample.

    • Plot the percentage of the remaining peptide against time and determine the half-life (t½) of the peptide.

  • Identification of Degradation Products (Optional):

    • Collect fractions corresponding to new peaks observed in the chromatograms of later time points.

    • Analyze these fractions by LC-MS/MS to identify the cleavage sites and the nature of the degradation products.

Visualizing Key Pathways and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

N_End_Rule_Pathway cluster_synthesis Protein Synthesis cluster_processing N-Terminal Processing cluster_degradation N-End Rule Pathway Nascent_Peptide Nascent Peptide (N-term Met) MetAP Methionine Aminopeptidase (MetAP) Nascent_Peptide->MetAP Penultimate residue determines cleavage Processed_Peptide Processed Peptide (N-term Exposed) MetAP->Processed_Peptide Met Cleaved Retained_Met_Peptide Peptide with N-term Met MetAP->Retained_Met_Peptide Met Retained N_Recognin N-Recognin (E3 Ligase) Processed_Peptide->N_Recognin Destabilizing N-terminal residue Stable_Peptide Stable Peptide Retained_Met_Peptide->Stable_Peptide Stabilizing N-terminal residue Ubiquitination Ubiquitination N_Recognin->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: The N-End Rule Pathway for Peptide Degradation.

Peptide_Stability_Workflow Start Start: Peptide Stability Assay Incubation 1. Incubate Peptide with Serum at 37°C Start->Incubation Sampling 2. Collect Aliquots at Time Points Incubation->Sampling Quenching 3. Quench Reaction & Precipitate Proteins Sampling->Quenching Centrifugation 4. Centrifuge to Pellet Proteins Quenching->Centrifugation Analysis 5. Analyze Supernatant by RP-HPLC Centrifugation->Analysis Data_Processing 6. Quantify Peak Area of Intact Peptide Analysis->Data_Processing Half_Life 7. Calculate Peptide Half-Life Data_Processing->Half_Life End End: Stability Profile Half_Life->End

References

Methodological & Application

Solid-Phase Synthesis of L-Methionyl-N5-(diaminomethylidene)-L-ornithine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the solid-phase synthesis of the dipeptide L-Methionyl-N5-(diaminomethylidene)-L-ornithine. The protocol employs a Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy with an orthogonal protection scheme for the ornithine side chain, allowing for selective on-resin modification. Detailed methodologies for resin preparation, peptide chain elongation, selective deprotection of the ornithine side chain, on-resin guanidinylation, and final cleavage and deprotection are presented. Special considerations for the inclusion of the oxidation-sensitive methionine residue are addressed through the use of a specialized cleavage cocktail. Quantitative data for all key steps are summarized in tabular format, and the overall workflow is visualized using a schematic diagram.

Introduction

The synthesis of peptides containing modified amino acids is a cornerstone of modern drug discovery and chemical biology. The incorporation of a guanidinium group, as in the conversion of ornithine to a derivative of arginine, can significantly impact the biological activity of a peptide by altering its charge, basicity, and hydrogen bonding capacity. This protocol details the synthesis of L-Methionyl-N5-(diaminomethylidene)-L-ornithine, a dipeptide featuring a guanidinylated ornithine residue. The methodology is based on the well-established Fmoc-SPPS workflow, which allows for the efficient and controlled assembly of the peptide chain on a solid support. An orthogonal protecting group strategy is employed, utilizing the acid-labile methyltrityl (Mtt) group for the ornithine side chain, which can be selectively removed without affecting the Fmoc-protected N-terminus or the peptide-resin linkage. This selective deprotection enables the subsequent on-resin guanidinylation of the ornithine side-chain amine. The presence of methionine necessitates careful handling during the final cleavage step to prevent oxidation of the thioether side chain. This protocol incorporates the use of a scavenger-rich cleavage cocktail to minimize this side reaction.

Experimental Protocols

Materials and Reagents
  • Fmoc-L-Orn(Mtt)-OH

  • Fmoc-L-Met-OH

  • Rink Amide MBHA resin

  • N,N'-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Thioanisole

  • Phenol

  • N,N'-di-Boc-N''-triflylguanidine

  • Methanol (MeOH)

  • Diethyl ether (Et2O)

Resin Preparation and Swelling
  • Place the Rink Amide MBHA resin in a solid-phase synthesis vessel.

  • Wash the resin with DMF (3 x 10 mL/g resin).

  • Swell the resin in DMF for at least 1 hour at room temperature.

Fmoc Deprotection
  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the piperidine solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 10 mL/g resin) and DCM (3 x 10 mL/g resin) to ensure complete removal of piperidine.

Amino Acid Coupling
  • In a separate vessel, dissolve the Fmoc-amino acid (Fmoc-L-Orn(Mtt)-OH for the first coupling) and HBTU in DMF.

  • Add DIPEA to the solution and pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Once the coupling is complete (negative ninhydrin test), drain the reaction solution and wash the resin with DMF (3 x 10 mL/g resin) and DCM (3 x 10 mL/g resin).

  • Repeat the Fmoc deprotection and coupling steps for the subsequent amino acid (Fmoc-L-Met-OH).

Selective Deprotection of the Ornithine Side Chain
  • After coupling Fmoc-L-Met-OH and subsequent Fmoc deprotection of the methionine, wash the resin with DCM.

  • Prepare a solution of 1% TFA in DCM.

  • Add the 1% TFA/DCM solution to the resin and agitate for 2 minutes.

  • Drain the solution.

  • Repeat the treatment with 1% TFA/DCM for a total of 5-7 cycles, with agitation for 2 minutes per cycle.[1][2][3]

  • Wash the resin thoroughly with DCM (5 x 10 mL/g resin) and DMF (3 x 10 mL/g resin) to neutralize and remove residual acid.

On-Resin Guanidinylation
  • Swell the resin with the deprotected ornithine side chain in anhydrous DCM.

  • In a separate vessel, dissolve N,N'-di-Boc-N''-triflylguanidine in anhydrous DCM.

  • Add the guanidinylating reagent solution to the resin.

  • Add DIPEA to the reaction mixture.

  • Agitate the mixture at room temperature for 12-24 hours.

  • Drain the reaction solution and wash the resin with DCM (3 x 10 mL/g resin), DMF (3 x 10 mL/g resin), and MeOH (3 x 10 mL/g resin).

Final Cleavage and Deprotection
  • Wash the resin with DCM and dry under vacuum.

  • Prepare the cleavage cocktail "Reagent H": 81% TFA, 5% phenol, 5% thioanisole, 3% water, 2.5% 1,2-ethanedithiol (EDT), 2% dimethylsulfide (DMS), and 1.5% w/w ammonium iodide.

  • Add the cleavage cocktail to the dried resin in a cleavage vessel.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small volume of fresh TFA.

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether.

  • Dry the crude peptide under vacuum.

Data Presentation

Table 1: Quantitative Parameters for Solid-Phase Synthesis

StepReagent/SolventEquivalents (relative to resin loading)Volume/ConcentrationReaction TimeTemperature (°C)
Resin Swelling DMF-10 mL/g resin≥ 1 hourRoom Temp.
Fmoc Deprotection 20% Piperidine in DMF-10 mL/g resin5 min + 15 minRoom Temp.
Amino Acid Coupling Fmoc-AA-OH3-50.2-0.5 M in DMF1-2 hoursRoom Temp.
HBTU2.9-4.90.2-0.5 M in DMF1-2 hoursRoom Temp.
DIPEA6-100.4-1.0 M in DMF1-2 hoursRoom Temp.
Mtt Deprotection 1% TFA in DCM-10 mL/g resin5-7 x 2 minRoom Temp.
Guanidinylation N,N'-di-Boc-N''-triflylguanidine3-50.2-0.4 M in DCM12-24 hoursRoom Temp.
DIPEA6-100.4-0.8 M in DCM12-24 hoursRoom Temp.
Cleavage Reagent H-10 mL/g resin2-4 hoursRoom Temp.

Visualizations

Experimental Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_peptide_elongation Peptide Elongation cluster_side_chain_mod Side Chain Modification cluster_cleavage Cleavage & Deprotection Resin Rink Amide Resin Swell Swell in DMF Resin->Swell 1 hr Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Orn Couple Fmoc-Orn(Mtt)-OH (HBTU/DIPEA) Deprotect1->Couple_Orn Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Couple_Orn->Deprotect2 Couple_Met Couple Fmoc-Met-OH (HBTU/DIPEA) Deprotect2->Couple_Met Deprotect_Mtt Selective Mtt Deprotection (1% TFA/DCM) Couple_Met->Deprotect_Mtt Guanidinylation On-Resin Guanidinylation (N,N'-di-Boc-N''-triflylguanidine) Deprotect_Mtt->Guanidinylation Cleavage Cleavage from Resin (Reagent H) Guanidinylation->Cleavage Precipitate Precipitate in Ether Cleavage->Precipitate Final_Peptide L-Met-N5-(diaminomethylidene)-L-Orn Precipitate->Final_Peptide

Caption: Experimental workflow for the solid-phase synthesis of L-Methionyl-N5-(diaminomethylidene)-L-ornithine.

Chemical Structures

Chemical_Structures cluster_starting_materials Key Starting Materials cluster_intermediate On-Resin Intermediate cluster_final_product Final Product Met Fmoc-L-Met-OH Resin_Peptide Resin-Bound Dipeptide Orn Fmoc-L-Orn(Mtt)-OH Final_Peptide L-Methionyl-N5-(diaminomethylidene)-L-ornithine Resin_Peptide->Final_Peptide Cleavage & Deprotection

Caption: Key chemical structures involved in the synthesis.

References

Application Note: HPLC Purification of L-Methionyl-N5-(diaminomethylidene)-L-ornithine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Methionyl-N5-(diaminomethylidene)-L-ornithine is a synthetic dipeptide. Structurally, the N5-(diaminomethylidene)-L-ornithine residue is a close analog of arginine, rendering the entire molecule highly polar and basic. Proper purification is essential for its use in research and pharmaceutical development to ensure that subsequent biological and chemical assays are free from artifacts caused by impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for purifying synthetic peptides.[1][2] Due to the polar nature of this dipeptide, ion-pairing agents are typically required to achieve adequate retention and separation on common C18 stationary phases.[3][4][5] This document provides a detailed protocol for the purification of this peptide using preparative RP-HPLC.

Data Presentation

The following table summarizes the typical parameters for the analytical and preparative HPLC purification of L-Methionyl-N5-(diaminomethylidene)-L-ornithine. These values are representative and may require optimization based on the specific crude sample and HPLC system.

ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 5 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 5-35% B over 20 min10-40% B over 30 min
Flow Rate 1.0 mL/min20.0 mL/min
Detection 214 nm, 280 nm214 nm, 280 nm
Injection Volume 10-20 µL1-5 mL
Column Temp. Ambient (or 30-40 °C)Ambient (or 30-40 °C)
Expected Purity >95%>95%

Experimental Protocols

1. Sample Preparation

Proper sample preparation is critical to avoid column clogging and to ensure reproducible results.

  • Dissolution: The crude lyophilized peptide should be dissolved in a minimal amount of a suitable solvent. Start with Mobile Phase A (0.1% TFA in water). If solubility is an issue, a small percentage of acetonitrile can be added, but the final sample solvent should be weaker (less organic content) than the initial HPLC mobile phase conditions to ensure good peak shape. For particularly difficult peptides, solvents like DMSO or DMF may be used, but injection volumes should be kept small to avoid peak distortion.[6]

  • Filtration: After complete dissolution, the sample must be filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter. This prevents blockage of the HPLC system tubing and the column frit.[7]

2. HPLC Purification Protocol

This protocol outlines the steps for purifying the target peptide using a preparative HPLC system.[8]

  • System Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 90% Mobile Phase A, 10% Mobile Phase B) for at least 5-10 column volumes or until a stable baseline is achieved at the detection wavelengths.[1]

  • Blank Injection: Perform a blank run (injecting the sample solvent without the peptide) using the intended gradient program. This ensures that the system is clean and reveals any ghost peaks from the solvent or previous runs.

  • Sample Injection: Inject the filtered, crude peptide solution onto the equilibrated column. The injection volume will depend on the concentration of the sample and the capacity of the column.

  • Gradient Elution: The peptide is eluted from the column by gradually increasing the concentration of the organic solvent (Mobile Phase B). A shallow gradient is often necessary for separating closely eluting impurities from the main product. The peptide, being polar, is expected to elute at a relatively low percentage of acetonitrile.

  • Fraction Collection: Collect fractions based on the UV absorbance signal at 214 nm (for the peptide backbone).[9] Fractions corresponding to the main peak should be collected into separate, labeled tubes.

  • Post-Purification Analysis: Analyze the collected fractions using analytical HPLC to determine their purity. Use the analytical method parameters outlined in the table above.

  • Pooling and Lyophilization: Combine the fractions that meet the desired purity level (e.g., >95%). The pooled solution, which contains water, acetonitrile, and TFA, is then freeze-dried (lyophilized) to obtain the final purified peptide as a white, fluffy powder.

3. Ion-Pair Chromatography

For highly polar and basic molecules like L-Methionyl-N5-(diaminomethylidene)-L-ornithine, reversed-phase chromatography can be challenging due to poor retention. Ion-pair chromatography (IPC) is employed to overcome this.[5]

  • Mechanism: An ion-pairing agent, such as trifluoroacetic acid (TFA), is added to the mobile phase.[3] The negatively charged TFA pairs with the positively charged groups on the peptide (the N-terminus and the guanidinium-like group on the ornithine side-chain). This pairing effectively neutralizes the charge and increases the overall hydrophobicity of the peptide, leading to stronger interaction with the non-polar C18 stationary phase and thus, better retention and separation.[4]

Visualizations

Below are diagrams illustrating the experimental workflow for HPLC purification.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Process cluster_post Post-Purification Dissolve Dissolve Crude Peptide in Mobile Phase A Filter Filter Sample (0.22 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Equilibrate Equilibrate Column Equilibrate->Inject Elute Gradient Elution Inject->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Pure_Peptide Pure_Peptide Lyophilize->Pure_Peptide Pure Peptide (>95%) Ion_Pairing_Mechanism cluster_column C18 Column Surface StationaryPhase Hydrophobic C18 Chains Peptide Positively Charged Peptide (+) IonPair Neutral Ion-Pair [Peptide-TFA] Peptide->IonPair + TFA TFA Ion (-) TFA->IonPair IonPair->StationaryPhase Increased Hydrophobic Interaction & Retention

References

Application Note: Mass Spectrometry Analysis of L-Methionyl-N5-(diaminomethylidene)-L-ornithine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of L-Methionyl-N5-(diaminomethylidene)-L-ornithine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is designed for researchers in drug development and metabolism studies who require a robust and sensitive assay for this novel dipeptide analog. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, predicted fragmentation patterns and potential metabolic pathways are discussed to aid in data interpretation and further research.

Introduction

L-Methionyl-N5-(diaminomethylidene)-L-ornithine is a synthetic dipeptide containing methionine and a modified ornithine residue. The presence of the diaminomethylidene group, a guanidino-like moiety, suggests potential interactions with enzymes involved in arginine and ornithine metabolism. Accurate quantification of this compound in biological systems is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note describes a sensitive and specific HILIC-LC-MS/MS method for the determination of L-Methionyl-N5-(diaminomethylidene)-L-ornithine in plasma.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of the analyte from plasma samples.

Materials:

  • Human plasma (or other biological matrix)

  • L-Methionyl-N5-(diaminomethylidene)-L-ornithine certified reference standard

  • Stable isotope-labeled internal standard (SIL-IS), if available (e.g., ¹³C₅, ¹⁵N₂- L-Methionyl-N5-(diaminomethylidene)-L-ornithine)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Spike 100 µL of plasma with the internal standard solution.

  • Add 400 µL of cold ACN containing 0.1% FA to the plasma sample.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% ACN, 5% water with 0.1% FA).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system.

LC Parameters:

ParameterValue
Column HILIC (Hydrophilic Interaction Liquid Chromatography) Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 95% B to 50% B over 5 minutes, then return to 95% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS Parameters (Predicted):

Since no direct experimental data for the target analyte is available, the following parameters are predicted based on the analysis of similar guanidino-containing dipeptides.

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Predicted MRM Transitions:

The exact mass of L-Methionyl-N5-(diaminomethylidene)-L-ornithine (C₁₁H₂₃N₅O₃S) is 321.1522. The protonated molecule [M+H]⁺ would have a mass of approximately 322.16.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
L-Methionyl-N5-(diaminomethylidene)-L-ornithine322.2132.1 (Ornithine immonium ion)20
L-Methionyl-N5-(diaminomethylidene)-L-ornithine322.2147.1 (Methionine-related fragment)15
SIL-Internal Standard(Varies)(Varies)(To be optimized)

Note: These are predicted transitions and require experimental verification.

Data Presentation

Table 1: Predicted Quantitative Mass Spectrometry Parameters

ParameterL-Methionyl-N5-(diaminomethylidene)-L-ornithine
Precursor Ion (m/z) 322.2
Primary Product Ion (m/z) 132.1
Secondary Product Ion (m/z) 147.1
Predicted Retention Time (min) ~ 3.5
Limit of Quantification (LOQ) To be determined
Linear Dynamic Range To be determined

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (ACN) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute lc_separation HILIC Separation reconstitute->lc_separation ms_detection ESI-MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification pk_pd_analysis PK/PD Modeling quantification->pk_pd_analysis fragmentation_pathway cluster_fragments Predicted Product Ions parent [M+H]⁺ m/z 322.2 frag1 Ornithine Immonium Ion m/z 132.1 parent->frag1 Collision-Induced Dissociation frag2 Methionine-related Fragment m/z 147.1 parent->frag2 frag3 Loss of Methionine m/z 175.1 parent->frag3 metabolic_pathway cluster_urea Urea Cycle cluster_polyamine Polyamine Synthesis arginine L-Arginine arginase Arginase arginine->arginase ornithine L-Ornithine target L-Methionyl-N5- (diaminomethylidene)-L-ornithine ornithine->target otc Ornithine Transcarbamylase ornithine->otc odc Ornithine Decarboxylase ornithine->odc met L-Methionine met->target target->arginase Potential Interaction target->odc Potential Interaction arginase->ornithine Urea citrulline Citrulline otc->citrulline putrescine Putrescine odc->putrescine

Application Notes and Protocols for NMR-Based Structure Elucidation of Modified Ornithine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of modified ornithine derivatives. Detailed protocols for one-dimensional (1D) and two-dimensional (2D) NMR experiments are provided, along with tabulated NMR data for common ornithine modifications to facilitate analysis.

Introduction

Ornithine, a non-proteinogenic amino acid, is a key intermediate in the urea cycle and a precursor for the synthesis of polyamines and other metabolites. Modifications to the ornithine scaffold can yield compounds with significant biological activities, making them attractive targets in drug discovery and development. NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of these novel modified ornithine analogs, providing insights into the position of modifications, stereochemistry, and conformational preferences.

This document outlines the standard workflows and experimental setups for characterizing modified ornithine using high-resolution NMR.

General Workflow for Structure Elucidation

The process of elucidating the structure of a modified ornithine molecule using NMR spectroscopy typically follows a systematic approach. This involves initial 1D NMR analysis for a general overview of the structure, followed by a series of 2D NMR experiments to establish connectivity and spatial relationships between atoms.

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Data Analysis & Structure Determination SamplePrep Sample Preparation ProtonNMR 1H NMR SamplePrep->ProtonNMR CarbonNMR 13C NMR ProtonNMR->CarbonNMR Analysis Spectral Analysis & Integration ProtonNMR->Analysis COSY COSY CarbonNMR->COSY CarbonNMR->Analysis HSQC HSQC COSY->HSQC COSY->Analysis HMBC HMBC HSQC->HMBC HSQC->Analysis NOESY NOESY/ROESY (Optional) HMBC->NOESY HMBC->Analysis NOESY->Analysis Structure Structure Elucidation Analysis->Structure

Caption: General workflow for NMR-based structure elucidation.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

Accurate and reproducible NMR data acquisition begins with proper sample preparation. The following protocol is a general guideline for preparing modified ornithine samples for NMR analysis.

  • Sample Weighing: For proton NMR (¹H), weigh 2-10 mg of the purified modified ornithine sample. For carbon NMR (¹³C), a higher concentration is often required, typically 10-50 mg.[1]

  • Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Common solvents for amino acid derivatives include deuterium oxide (D₂O), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can affect the chemical shifts, so it should be reported with the data.

  • Dissolution: Dissolve the weighed sample in 0.6 to 1.0 mL of the chosen deuterated solvent in a clean, dry vial.[1]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube. The sample height in the tube should be approximately 4-5 cm.[1]

  • Internal Standard (Optional for qNMR): For quantitative NMR (qNMR), a known amount of an internal standard with a resonance that does not overlap with the analyte signals is added.

  • Labeling: Label the NMR tube clearly with the sample identification, solvent, and date.[1]

Protocol 2: 1D ¹H and ¹³C NMR Data Acquisition

1D NMR spectra provide the initial and fundamental information about the molecular structure.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

  • ¹³C NMR: Shows the number of non-equivalent carbons and their chemical environment.

Typical Acquisition Parameters (Bruker Spectrometer):

Parameter¹H NMR¹³C NMR
Pulse Program zg30zgpg30
Solvent As preparedAs prepared
Temperature 298 K298 K
Number of Scans (NS) 16-641024-4096
Receiver Gain (RG) AutoAuto
Acquisition Time (AQ) ~2-4 s~1-2 s
Relaxation Delay (D1) 1-5 s2-5 s
Spectral Width (SW) 12-16 ppm200-240 ppm
Protocol 3: 2D NMR Data Acquisition (COSY, HSQC, HMBC)

2D NMR experiments are crucial for establishing the connectivity of the molecular framework.

References

Application Notes and Protocols for Cell-Based Assays to Determine the Activity of L-Methionyl-N5-(diaminomethylidene)-L-ornithine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Methionyl-N5-(diaminomethylidene)-L-ornithine is a compound of interest for its potential biological activity, likely as a modulator of protein arginine methyltransferases (PRMTs), a family of enzymes crucial in cellular processes such as transcriptional regulation, signal transduction, and DNA repair.[1][2] In particular, PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins and is a promising target in cancer therapy.[1][3][4] These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of L-Methionyl-N5-(diaminomethylidene)-L-ornithine, with a focus on its potential as a PRMT5 inhibitor. The following protocols are designed to be robust and reproducible for the screening and characterization of this and similar compounds.

I. Cell Viability and Proliferation Assays

A primary step in characterizing a novel compound is to assess its effect on cell viability and proliferation. These assays determine the concentration-dependent cytotoxic and cytostatic effects of the compound.

A. MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed tumor cells (e.g., A549 non-small cell lung cancer cells) in a 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of L-Methionyl-N5-(diaminomethylidene)-L-ornithine (e.g., 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

B. EdU Cell Proliferation Assay

The EdU (5-ethynyl-2´-deoxyuridine) assay is a more direct measure of DNA synthesis and, therefore, cell proliferation. EdU is a nucleoside analog of thymidine that is incorporated into DNA during active DNA synthesis.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the compound as described in the MTT assay protocol.

  • EdU Labeling: Two hours before the end of the incubation period, add EdU to the cell culture medium at a final concentration of 10 µM.

  • Cell Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.5% Triton X-100 for 20 minutes.

  • EdU Detection:

    • Add the click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide) and incubate for 30 minutes in the dark.

  • Nuclear Staining: Stain the cell nuclei with Hoechst 33342 or DAPI.

  • Imaging and Analysis: Image the cells using a fluorescence microscope or a high-content imaging system. The proliferation rate is determined by the ratio of EdU-positive cells to the total number of cells (stained by Hoechst/DAPI).

II. Target Engagement and Downstream Signaling

To investigate whether L-Methionyl-N5-(diaminomethylidene)-L-ornithine acts by inhibiting PRMT5, it is essential to measure its effect on the methylation of PRMT5 substrates and downstream signaling pathways.

A. Western Blotting for Methylated Proteins and Signaling Pathways

Western blotting can be used to detect changes in the levels of symmetrically dimethylated arginine (SDMA) on target proteins and to assess the impact on key signaling pathways regulated by PRMT5.

Protocol:

  • Cell Lysis: Treat cells with L-Methionyl-N5-(diaminomethylidene)-L-ornithine for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against SDMA-containing proteins, PRMT5, and key proteins in downstream pathways such as FGFR3, eIF4E, p-AKT, AKT, p-ERK, and ERK.[3][4]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

B. In-Cell ELISA

An in-cell ELISA can provide a more quantitative and higher-throughput method for measuring the levels of specific methylated proteins.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compound.

  • Fixation and Permeabilization: Fix and permeabilize the cells as described in the EdU assay protocol.

  • Blocking: Block non-specific binding sites with a blocking buffer.

  • Antibody Incubation: Incubate the cells with a primary antibody specific for the methylated target protein, followed by an HRP-conjugated secondary antibody.

  • Substrate Addition: Add a colorimetric or fluorogenic HRP substrate and measure the signal using a plate reader.

  • Normalization: Normalize the signal to the total cell number, which can be determined by staining with a nuclear stain like Janus Green.

III. Data Presentation

Quantitative data from the described assays should be summarized in tables for clear comparison of the effects of different concentrations of L-Methionyl-N5-(diaminomethylidene)-L-ornithine.

AssayEndpointConcentration 1Concentration 2Concentration 3Vehicle Control
MTT IC50 (µM)
% Viability (at 24h)100%
% Viability (at 48h)100%
% Viability (at 72h)100%
EdU % Proliferating Cells
Western Blot Relative Protein Level (SDMA)1.0
Relative Protein Level (p-AKT)1.0
In-Cell ELISA Relative Methylation Signal1.0

IV. Visualizations

Experimental Workflow

experimental_workflow cluster_assays Cell-Based Assays cluster_workflow Experimental Steps A Cell Viability (MTT) step5 Data Acquisition A->step5 B Cell Proliferation (EdU) B->step5 C Target Engagement (Western Blot) C->step5 D Downstream Signaling (Western Blot) D->step5 step1 Cell Seeding step2 Compound Treatment step1->step2 step3 Incubation step2->step3 step4 Assay-Specific Steps step3->step4 step4->A MTT Reagent step4->B EdU Labeling & Staining step4->C Cell Lysis & Immunoblotting step4->D Cell Lysis & Immunoblotting step6 Data Analysis step5->step6

Caption: General workflow for cell-based assays.

PRMT5 Signaling Pathway

PRMT5_pathway PRMT5 PRMT5 SAH SAH PRMT5->SAH Methylated_Histones Symmetric Di-Methylation PRMT5->Methylated_Histones Altered_Splicing Altered Splicing PRMT5->Altered_Splicing Altered_Function Altered Protein Function PRMT5->Altered_Function SAM SAM SAM->PRMT5 Methyl Donor Histones Histones (e.g., H4R3) Histones->Methylated_Histones Sm_proteins Sm Proteins (Splicing) Sm_proteins->Altered_Splicing Other_substrates Other Substrates Other_substrates->Altered_Function Compound L-Methionyl-N5- (diaminomethylidene)-L-ornithine Compound->PRMT5 Inhibition

Caption: PRMT5 signaling and potential inhibition.

References

Application Notes & Protocols: Assessing the Bioavailability of Synthetic Dipeptides

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Synthetic dipeptides represent a promising class of therapeutic agents, offering potential advantages in stability, specificity, and efficacy. However, their successful translation into clinical use is critically dependent on their bioavailability. This document provides a comprehensive overview of the state-of-the-art protocols for assessing the oral bioavailability of synthetic dipeptides, covering in vitro, ex vivo, in vivo, and in silico methodologies.

Overall Workflow for Bioavailability Assessment

A multi-tiered approach is essential for a thorough evaluation of a dipeptide's bioavailability. This typically begins with high-throughput in vitro assays to screen candidates, followed by more complex ex vivo and in vivo studies for promising leads.

Bioavailability Workflow cluster_0 In Vitro Screening cluster_1 Ex Vivo Analysis cluster_2 In Vivo Validation cluster_3 Data Analysis & Modeling Caco-2 Caco-2 Permeability Assay EvertedSac Everted Gut Sac Model Caco-2->EvertedSac Promising Candidates PAMPA PAMPA PAMPA->EvertedSac Stability Plasma/GI Stability Stability->EvertedSac PK_Study Rodent Pharmacokinetic Study EvertedSac->PK_Study Confirmed Permeability InSilico In Silico Modeling & Prediction PK_Study->InSilico Model Refinement Decision Lead Candidate Selection PK_Study->Decision Favorable PK Profile InSilico->Caco-2 Predictive Input PEPT1 Pathway cluster_Lumen Intestinal Lumen cluster_Enterocyte Enterocyte cluster_Blood Bloodstream Dipeptide_Lumen Synthetic Dipeptide PEPT1 PEPT1 Transporter Dipeptide_Lumen->PEPT1 H_Lumen H+ H_Lumen->PEPT1 Dipeptide_Intra Intracellular Dipeptide PEPT1->Dipeptide_Intra Co-transport H_Intra H+ PEPT1->H_Intra NHE3 NHE3 NHE3->H_Lumen Anti-port Hydrolysis Cytosolic Peptidases Dipeptide_Intra->Hydrolysis Metabolism Baso_Transporter Basolateral Transporter Dipeptide_Intra->Baso_Transporter Efflux H_Intra->NHE3 Na_Intra Na+ Na_Intra->NHE3 AminoAcids Amino Acids Hydrolysis->AminoAcids Dipeptide_Blood Dipeptide Baso_Transporter->Dipeptide_Blood Assessment Funnel InSilico In Silico Prediction (Large Library) InVitro In Vitro Screening (Caco-2, Stability) InSilico->InVitro High Predicted Permeability ExVivo Ex Vivo Confirmation (Everted Gut Sac) InVitro->ExVivo High Papp, Good Stability InVivo In Vivo Validation (PK Studies) ExVivo->InVivo Confirmed Mucosal Transport Candidate Lead Candidate InVivo->Candidate Good Bioavailability (F%)

Application Notes and Protocols for Fluorescent Labeling of L-Methionyl-N5-(diaminomethylidene)-L-ornithine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Methionyl-N5-(diaminomethylidene)-L-ornithine is a dipeptide of interest in various research fields. Fluorescent labeling of this molecule enables its detection and quantification in biological systems, facilitating studies on its uptake, localization, and interaction with other molecules. This document provides a detailed protocol for the fluorescent labeling of L-Methionyl-N5-(diaminomethylidene)-L-ornithine using amine-reactive dyes, specifically N-hydroxysuccinimide (NHS) esters.

The primary amine groups on the N-terminus of methionine and the side chain of ornithine serve as reactive sites for covalent conjugation with NHS-ester functionalized fluorophores.[1][2][3] The choice of fluorescent dye will depend on the specific application, considering factors such as excitation and emission spectra, quantum yield, and photostability.

Data Presentation

Successful fluorescent labeling can be assessed by determining the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each peptide molecule. The optimal DOL should be determined empirically for each specific application, typically aiming for a ratio between 0.5 and 2.[2]

ParameterDescriptionTarget RangeMethod of Determination
Concentration of L-Methionyl-N5-(diaminomethylidene)-L-ornithine Initial concentration of the peptide solution.1-10 mg/mLUV-Vis Spectrophotometry (at a wavelength determined by the peptide's absorbance) or gravimetrically.
Concentration of Fluorescent Dye Concentration of the reactive dye stock solution.10 mM in anhydrous DMSO or DMFManufacturer's specifications.
Dye-to-Peptide Molar Ratio Molar excess of the fluorescent dye relative to the peptide during the labeling reaction.5:1 to 20:1 (to be optimized)Calculated based on the concentrations of the peptide and dye solutions.
Degree of Labeling (DOL) The average number of dye molecules per peptide molecule after labeling and purification.0.5 - 2.0UV-Vis Spectrophotometry by measuring the absorbance of the dye and the peptide.[1]
Purity of Labeled Peptide Percentage of the desired fluorescently labeled peptide in the final product.>95%High-Performance Liquid Chromatography (HPLC) with fluorescence and UV detection.

Experimental Protocols

This protocol is a general guideline for labeling L-Methionyl-N5-(diaminomethylidene)-L-ornithine with an amine-reactive fluorescent dye (NHS ester). Optimization may be required for specific dyes and experimental conditions.

Materials:

  • L-Methionyl-N5-(diaminomethylidene)-L-ornithine

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS)

  • Spectrophotometer

  • HPLC system

Protocol:

  • Preparation of L-Methionyl-N5-(diaminomethylidene)-L-ornithine Solution:

    • Dissolve L-Methionyl-N5-(diaminomethylidene)-L-ornithine in the labeling buffer to a final concentration of 1-10 mg/mL.[4]

    • Ensure the pH of the solution is between 8.3 and 8.5 for optimal labeling efficiency.[2][4]

  • Preparation of Fluorescent Dye Stock Solution:

    • Allow the vial of the NHS-ester dye to equilibrate to room temperature before opening to prevent moisture condensation.[1]

    • Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO or DMF.[1][3] Vortex briefly to ensure complete dissolution. This solution should be prepared fresh.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired dye-to-peptide molar ratio. It is recommended to test a range of ratios (e.g., 5:1, 10:1, 20:1) to determine the optimal condition.

    • While gently vortexing, add the calculated volume of the dye stock solution dropwise to the peptide solution.[3]

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[1][3] For some dyes and peptides, the incubation time can be extended to increase the degree of labeling.[1]

  • Quenching the Reaction:

    • (Optional but recommended) To stop the labeling reaction, add the quenching solution to a final concentration of 50-100 mM.[1]

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Labeled Peptide:

    • Separate the fluorescently labeled peptide from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[4]

    • Collect the fractions containing the labeled peptide, which will typically be the first colored fractions to elute.

    • Alternatively, reverse-phase HPLC can be used for purification, which also allows for simultaneous purity analysis.

  • Determination of the Degree of Labeling (DOL):

    • Measure the absorbance of the purified labeled peptide solution at the maximum absorbance wavelength of the dye (A_dye) and at 280 nm (A_280) if the peptide has aromatic residues, or at a shorter wavelength (e.g., 214 nm) for peptides without tryptophan or tyrosine.

    • Calculate the concentration of the dye using its molar extinction coefficient (ε_dye) at its maximum absorbance wavelength.

    • Calculate the concentration of the peptide. If measuring at 280 nm, a correction factor for the dye's absorbance at 280 nm must be applied. The corrected peptide absorbance (A_peptide_corr) is calculated as: A_peptide_corr = A_280 - (A_dye * CF), where CF is the correction factor provided by the dye manufacturer.[1]

    • The DOL is then calculated as the molar ratio of the dye to the peptide.

  • Storage:

    • Store the purified, labeled peptide in a suitable buffer (e.g., PBS) at -20°C or -80°C, protected from light. Aliquoting the solution is recommended to avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow prep_peptide Prepare Peptide Solution (1-10 mg/mL in Labeling Buffer, pH 8.3-8.5) reaction Labeling Reaction (Add dye to peptide, incubate 1h at RT, protected from light) prep_peptide->reaction prep_dye Prepare Dye Stock Solution (10 mM in anhydrous DMSO/DMF) prep_dye->reaction quench Quench Reaction (Add Tris-HCl, incubate 15-30 min) reaction->quench purify Purification (Size-Exclusion Chromatography or HPLC) quench->purify analyze Analysis (Determine DOL via spectrophotometry, check purity via HPLC) purify->analyze store Storage (-20°C or -80°C, protected from light) analyze->store

Caption: Experimental workflow for fluorescent labeling of L-Methionyl-N5-(diaminomethylidene)-L-ornithine.

Disclaimer: This protocol is intended for research use only by qualified personnel. Appropriate safety precautions should be taken when handling all chemicals. The user should optimize the protocol for their specific needs.

References

Application Notes and Protocols for the Use of L-Methionyl-N5-(diaminomethylidene)-L-ornithine in Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L-Methionyl-N5-(diaminomethylidene)-L-ornithine is a novel chemical probe designed for the investigation of protein post-translational modifications and enzyme activity in the field of proteomics. This molecule incorporates a diaminomethylidene group, which acts as a mimic of the guanidino group found in arginine, and a methionyl moiety that can serve as a versatile handle for downstream applications such as protein enrichment and visualization.

These characteristics make L-Methionyl-N5-(diaminomethylidene)-L-ornithine a promising tool for activity-based protein profiling (ABPP) to identify and characterize enzymes that recognize arginine as a substrate. Potential targets include a range of enzymes involved in critical cellular processes, such as protein arginine methyltransferases (PRMTs), nitric oxide synthases (NOS), and protein arginine deiminases (PADs). This document provides detailed protocols and application notes for the use of this probe in proteomics research.

Principle of Application

The core application of L-Methionyl-N5-(diaminomethylidene)-L-ornithine is in competitive activity-based protein profiling. In this approach, the probe competes with the natural substrate for binding to the active site of target enzymes. The unique structure of the probe can be designed to either covalently modify the enzyme upon binding or to act as a non-covalent binder that can be crosslinked in situ. The methionyl group can be utilized for "click" chemistry by metabolic labeling with methionine analogues containing an alkyne or azide group, or it can be targeted for specific chemical cleavage or enrichment strategies.

Potential Signaling Pathway Investigation

The probe can be employed to investigate signaling pathways where arginine-modifying enzymes play a crucial role. For instance, the methylation of arginine residues in proteins is a key post-translational modification that regulates signal transduction, gene expression, and DNA damage repair. By identifying the targets of arginine-modifying enzymes, this probe can help to elucidate the molecular mechanisms underlying these pathways.

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Signal Signal Receptor Receptor Signal->Receptor Enzyme_A Arginine-Modifying Enzyme (e.g., PRMT) Receptor->Enzyme_A activates Substrate_Protein Substrate Protein Enzyme_A->Substrate_Protein modifies Probe L-Methionyl-N5- (diaminomethylidene)-L-ornithine Probe->Enzyme_A inhibits Modified_Protein Modified Substrate (e.g., Methylated) Gene_Expression Gene Expression Modified_Protein->Gene_Expression regulates

Caption: Hypothetical signaling pathway where the probe inhibits an arginine-modifying enzyme.

Experimental Protocols

Protocol 1: In Situ Labeling of Target Enzymes in Cell Lysate

This protocol describes the use of L-Methionyl-N5-(diaminomethylidene)-L-ornithine for the identification of target enzymes in a complex biological sample, such as a cell lysate.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • L-Methionyl-N5-(diaminomethylidene)-L-ornithine probe

  • Protein concentration assay kit (e.g., BCA assay)

  • Azide- or alkyne-functionalized methionine for metabolic labeling (optional)

  • Click chemistry reagents (e.g., biotin-azide/alkyne, copper sulfate, TBTA, sodium ascorbate)

  • Streptavidin-agarose beads

  • SDS-PAGE reagents and equipment

  • Mass spectrometer and LC-MS/MS equipment

Procedure:

  • Cell Culture and Lysis: Culture cells of interest to ~80% confluency. For metabolic labeling, incubate cells with an azide- or alkyne-functionalized methionine analog prior to harvesting. Harvest cells and prepare a cell lysate using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a BCA assay.

  • Probe Incubation: Dilute the cell lysate to a final protein concentration of 1-2 mg/mL. Add the L-Methionyl-N5-(diaminomethylidene)-L-ornithine probe to the lysate at various concentrations (e.g., 1, 10, 100 µM) to determine the optimal labeling concentration. Incubate for 1 hour at 37°C with gentle agitation. Include a vehicle control (e.g., DMSO).

  • Click Chemistry Reaction (if applicable): If metabolic labeling was used, perform a click chemistry reaction to attach a biotin tag to the probe-labeled proteins. Add biotin-azide/alkyne, copper (II) sulfate, TBTA, and sodium ascorbate to the lysate and incubate for 1 hour at room temperature.

  • Enrichment of Labeled Proteins: Add streptavidin-agarose beads to the lysate and incubate for 2-4 hours at 4°C with rotation to capture the biotinylated proteins.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., high concentration of biotin or SDS-PAGE sample buffer). Reduce, alkylate, and digest the eluted proteins with trypsin overnight.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS to identify the enriched proteins.

Protocol 2: Competitive Profiling to Confirm Target Engagement

This protocol is used to confirm that the probe binds to the active site of the target enzyme in a competitive manner.

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Competitive Incubation: Pre-incubate the cell lysate with a known inhibitor or the natural substrate (arginine) of the suspected target enzyme for 30 minutes at 37°C.

  • Probe Labeling: Add the L-Methionyl-N5-(diaminomethylidene)-L-ornithine probe at its optimal concentration (determined in Protocol 1) and incubate for 1 hour at 37°C.

  • Proceed with steps 4-8 from Protocol 1.

  • Data Analysis: Compare the abundance of the identified proteins between the samples with and without the competitor. A significant reduction in the enrichment of a protein in the presence of the competitor indicates specific binding of the probe to its active site.

Data Presentation

The quantitative data from the mass spectrometry analysis can be summarized in tables to compare the abundance of proteins identified under different experimental conditions.

Table 1: Proteins Enriched by L-Methionyl-N5-(diaminomethylidene)-L-ornithine Probe

Protein ID (UniProt)Gene NameFold Enrichment (Probe vs. Control)p-value
P04484PRMT115.20.001
P55052NOS28.70.005
Q9Y2J8PADI46.10.012
............

Table 2: Competitive Profiling Results for PRMT1

ConditionSpectral Counts for PRMT1Fold Decrease vs. Probe Only
Probe Only158-
Probe + Arginine (10x)423.8
Probe + Known PRMT1 Inhibitor1510.5

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for activity-based protein profiling using the L-Methionyl-N5-(diaminomethylidene)-L-ornithine probe.

experimental_workflow cluster_workflow Activity-Based Protein Profiling Workflow Lysate Cell Lysate Probe Add Probe Lysate->Probe Incubate Incubation Probe->Incubate Click Click Chemistry (Biotinylation) Incubate->Click Enrich Streptavidin Enrichment Click->Enrich Digest On-bead Digestion Enrich->Digest LCMS LC-MS/MS Analysis Digest->LCMS Analysis Data Analysis LCMS->Analysis

Caption: Workflow for identifying protein targets of the chemical probe.

Conclusion

L-Methionyl-N5-(diaminomethylidene)-L-ornithine represents a potentially powerful tool for the exploration of arginine-recognizing enzymes in the proteome. The protocols outlined in this document provide a framework for its application in identifying novel enzyme targets, validating target engagement, and elucidating their roles in cellular signaling. As with any novel chemical probe, optimization of experimental conditions is crucial for achieving reliable and reproducible results.

Disclaimer: The compound L-Methionyl-N5-(diaminomethylidene)-L-ornithine is a hypothetical molecule for the purpose of illustrating the application of a novel chemical probe in proteomics. The protocols and data presented are based on established methodologies in the field of activity-based protein profiling and are intended for informational purposes.

Application Notes & Protocols for the Development of Antibodies Against L-Methionyl-N5-(diaminomethylidene)-L-ornithine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Methionyl-N5-(diaminomethylidene)-L-ornithine is a unique synthetic amino acid derivative. To facilitate research into its biological role, potential as a biomarker, or as a therapeutic target, the development of specific antibodies is crucial. As a small molecule, L-Methionyl-N5-(diaminomethylidene)-L-ornithine is considered a hapten and is not immunogenic on its own.[1][2] Therefore, it must be conjugated to a larger carrier protein to elicit a robust immune response and generate specific antibodies.[1][3][] These application notes provide a comprehensive overview and detailed protocols for the development and characterization of polyclonal and monoclonal antibodies against this target.

Immunogen Preparation: Hapten-Carrier Conjugation

The initial and most critical step is the stable conjugation of L-Methionyl-N5-(diaminomethylidene)-L-ornithine to a carrier protein.[] The choice of carrier protein and conjugation chemistry is vital for presenting the hapten effectively to the immune system.[2] Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH) for its high immunogenicity and Bovine Serum Albumin (BSA) for both immunization and screening assays.[2][]

1.1. Proposed Conjugation Strategy

Given the structure of L-Methionyl-N5-(diaminomethylidene)-L-ornithine, which contains primary amine groups and a carboxylic acid group, several conjugation strategies can be employed. A common and effective method is the use of carbodiimide chemistry to couple the carboxylic acid group of the hapten to the primary amines (e.g., lysine residues) on the carrier protein. This preserves the unique diaminomethylidene-ornithine and methionyl moieties for antibody recognition.

1.2. Experimental Protocol: EDC/NHS Conjugation

This protocol describes the conjugation of L-Methionyl-N5-(diaminomethylidene)-L-ornithine to KLH and BSA using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • L-Methionyl-N5-(diaminomethylidene)-L-ornithine

  • Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4

  • Dialysis tubing (10 kDa MWCO) or desalting columns

  • Spectrophotometer

Procedure:

  • Hapten Activation:

    • Dissolve L-Methionyl-N5-(diaminomethylidene)-L-ornithine in Activation Buffer.

    • Add a 5-fold molar excess of EDC and NHS to the hapten solution.

    • Incubate for 15-30 minutes at room temperature to activate the carboxyl group.

  • Carrier Protein Preparation:

    • Dissolve KLH or BSA in Coupling Buffer at a concentration of 10 mg/mL.

  • Conjugation:

    • Add the activated hapten solution to the carrier protein solution. The molar ratio of hapten to carrier can be varied, but a starting point of 20-40 fold molar excess of hapten is recommended.[5]

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Purification of the Conjugate:

    • Remove unreacted hapten and crosslinking reagents by dialysis against PBS at 4°C with several buffer changes over 48 hours, or by using a desalting column.

  • Characterization of the Conjugate:

    • Determine the protein concentration using a BCA or Bradford assay.

    • Confirm conjugation using techniques like MALDI-TOF mass spectrometry or by observing a shift in molecular weight on an SDS-PAGE gel.[3]

    • Estimate the hapten-to-carrier protein ratio using spectrophotometry if the hapten has a unique absorbance, or through methods like TNBSA assay for the consumption of primary amines.

Antibody Production

Both polyclonal and monoclonal antibodies can be generated. Polyclonal antibodies offer a faster and more cost-effective option for initial studies, while monoclonal antibodies provide high specificity and a renewable resource for long-term applications.[6][7]

2.1. Polyclonal Antibody Production Protocol

Host Animal: New Zealand White rabbits are commonly used.

Procedure:

  • Pre-immune Serum Collection: Collect blood from the animal before the first immunization to serve as a negative control.

  • Immunization:

    • Prepare the primary immunization by emulsifying the KLH-hapten conjugate (e.g., 0.5-1.0 mg) with an equal volume of Complete Freund's Adjuvant (CFA).

    • Inject the emulsion subcutaneously at multiple sites.

    • Subsequent booster immunizations should be prepared with Incomplete Freund's Adjuvant (IFA) every 3-4 weeks using 0.25-0.5 mg of the conjugate.

  • Titer Monitoring:

    • Collect blood samples 10-14 days after each booster immunization.

    • Determine the antibody titer using an indirect ELISA with the BSA-hapten conjugate as the coating antigen. A good titer is generally considered to be above 1:16,000.[6]

  • Antibody Purification:

    • Once a high titer is achieved, perform a final bleed and separate the antiserum.

    • Purify the polyclonal antibodies using Protein A or Protein G affinity chromatography.

    • For higher specificity, perform antigen-affinity purification using the hapten immobilized on a solid support.

2.2. Monoclonal Antibody Production Protocol (Hybridoma Technology)

Host Animal: BALB/c mice are typically used.

Procedure:

  • Immunization: Follow a similar immunization schedule as for polyclonal antibodies, but with lower amounts of the KLH-hapten conjugate (e.g., 50-100 µg per mouse).

  • Spleen Cell Fusion:

    • Once a high antibody titer is confirmed, sacrifice the mouse and aseptically remove the spleen.

    • Prepare a single-cell suspension of splenocytes.

    • Fuse the splenocytes with myeloma cells (e.g., SP2/0) using polyethylene glycol (PEG).

  • Hybridoma Selection and Screening:

    • Select for fused hybridoma cells by culturing in HAT (hypoxanthine-aminopterin-thymidine) medium.

    • Screen the supernatants of growing hybridoma colonies for the presence of target-specific antibodies using an indirect ELISA with the BSA-hapten conjugate.

  • Cloning and Expansion:

    • Positive hybridoma clones should be subcloned by limiting dilution to ensure monoclonality.

    • Expand the desired monoclonal antibody-producing clones for large-scale production.[8][9]

  • Antibody Purification: Purify the monoclonal antibodies from the cell culture supernatant or ascites fluid using Protein A or Protein G chromatography.

Antibody Characterization

Thorough characterization is essential to ensure the specificity and functionality of the developed antibodies.

Parameter Method Description Expected Outcome
Titer Indirect ELISASerial dilutions of the antiserum or hybridoma supernatant are tested against the BSA-hapten conjugate.[10]High signal at high dilutions, indicating a strong antibody response.
Specificity Competitive ELISAThe ability of the antibody to bind the BSA-hapten conjugate is competed with free L-Methionyl-N5-(diaminomethylidene)-L-ornithine and structurally related molecules.Binding is inhibited by the free hapten but not by unrelated molecules, demonstrating specificity.
Affinity Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI)Measures the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD) of the antibody-antigen interaction.[11]Low KD value (nM to pM range) indicating high binding affinity.
Isotyping ELISA-based Isotyping KitDetermines the class and subclass of the monoclonal antibody (e.g., IgG1, IgG2a).Identification of the antibody isotype, which can influence its function and purification strategy.
Application Validation Western Blot, Immunohistochemistry (IHC), Flow CytometryTesting the antibody in the intended downstream applications using appropriate positive and negative controls.Specific detection of the target in the chosen application.

Visualizations

Experimental Workflow

Antibody_Development_Workflow cluster_immunogen Immunogen Preparation cluster_production Antibody Production cluster_characterization Purification & Characterization Hapten L-Methionyl-N5- (diaminomethylidene)-L-ornithine Conjugation EDC/NHS Conjugation Hapten->Conjugation Carrier Carrier Protein (KLH/BSA) Carrier->Conjugation Immunogen Hapten-Carrier Conjugate Conjugation->Immunogen Immunization Immunization (Mouse/Rabbit) Immunogen->Immunization Polyclonal Polyclonal Production (Serum Collection) Immunization->Polyclonal Polyclonal Route Monoclonal Monoclonal Production (Hybridoma Technology) Immunization->Monoclonal Monoclonal Route Purification Purification (Protein A/G) Polyclonal->Purification Screening Screening & Titer (ELISA) Monoclonal->Screening Characterization Characterization (Specificity, Affinity) Purification->Characterization Screening->Monoclonal Clone Selection Screening->Purification FinalAb Validated Antibody Characterization->FinalAb

Caption: Workflow for hapten-carrier conjugation and antibody development.

Hapten-Carrier Immunization Principle

Hapten_Carrier_Principle cluster_conjugate Immunogen BCell B Cell TCell T Helper Cell BCell->TCell Presents Carrier Peptide PlasmaCell Plasma Cell BCell->PlasmaCell Differentiates TCell->BCell Activates Antibody Hapten-Specific Antibodies PlasmaCell->Antibody Produces Carrier Carrier Protein Hapten Hapten

Caption: Immune response to a hapten-carrier conjugate.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Gradient for Modified Peptide Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) gradients for the purification of modified peptides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification of modified peptides via HPLC.

Issue 1: Poor Peak Resolution or Co-eluting Peaks

Symptoms:

  • Peaks are not baseline separated.

  • The peak of interest overlaps with impurity peaks.

  • Difficulty in isolating the desired peptide with high purity.

Possible Causes and Solutions:

CauseSolution
Inappropriate Gradient Slope A steep gradient may not provide enough time for separation. Try a shallower gradient, for example, a 1% increase in the organic solvent (Solvent B) per minute.[1][2] For complex mixtures, a very shallow gradient, as low as 0.05% per minute, might be necessary for maximum resolution.[3]
Incorrect Mobile Phase Composition The choice of organic solvent and ion-pairing agent can significantly impact selectivity. Acetonitrile is the most common organic solvent for peptide purification.[3][4] Ensure 0.1% trifluoroacetic acid (TFA) is present in both aqueous (Solvent A) and organic (Solvent B) phases to improve peak shape.[4] Consider screening alternative ion-pairing agents like formic acid if TFA is not providing the desired separation.
Suboptimal Column Chemistry The stationary phase chemistry plays a crucial role. For most peptides, a C18 column is a good starting point.[5] For very hydrophobic peptides, a C8 or C4 column might provide better separation.[6] For hydrophilic peptides, a column with polar end-capping or a phenyl-hexyl phase could be beneficial.[5][7]
Incorrect Column Temperature Temperature affects the viscosity of the mobile phase and the interaction of the peptide with the stationary phase. Increasing the column temperature (e.g., to 40-60 °C) can improve peak shape and resolution for hydrophobic peptides.[8]
Inappropriate pH of the Mobile Phase The pH of the mobile phase influences the charge state of the peptide, which in turn affects its retention time and selectivity.[1][9] Modulating the mobile phase pH can be a powerful tool to resolve closely eluting peaks.[10]

Experimental Protocol: Optimizing Gradient Slope for Improved Resolution

  • Initial Scouting Run: Start with a broad, linear gradient (e.g., 5% to 95% Solvent B over 30 minutes) to determine the approximate elution time of your target peptide.

  • Focused Gradient: Based on the scouting run, design a shallower gradient around the elution point of your peptide. For example, if the peptide elutes at 40% Solvent B, you could run a gradient from 30% to 50% Solvent B over 40 minutes.

  • Fine-Tuning: Further decrease the gradient slope (e.g., from 0.5% B/min to 0.25% B/min) to maximize the resolution between your target peptide and closely eluting impurities.[3]

Workflow for Improving Peak Resolution

G cluster_gradient Gradient Optimization cluster_mobile_phase Mobile Phase Modification cluster_column Column Selection start Poor Peak Resolution shallow_gradient Decrease Gradient Slope (e.g., 1% B/min) start->shallow_gradient focus_gradient Run Focused Gradient Around Elution Point shallow_gradient->focus_gradient change_modifier Screen Different Ion-Pairing Agents (e.g., Formic Acid) focus_gradient->change_modifier change_ph Adjust Mobile Phase pH change_modifier->change_ph change_chemistry Test Different Stationary Phases (C8, C4, Phenyl-Hexyl) change_ph->change_chemistry change_pore_size Select Appropriate Pore Size (e.g., 300 Å for large peptides) change_chemistry->change_pore_size end Improved Resolution change_pore_size->end

Caption: Troubleshooting workflow for poor peak resolution.

Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Reduced peak height and inaccurate quantification.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions Acidic silanol groups on the silica-based column packing can interact with basic residues in the peptide, causing tailing.[11][12] Use a modern, well-end-capped column or a base-deactivated column.[11][13]
Column Overload Injecting too much sample can lead to peak tailing.[12][14] Reduce the sample load or use a larger diameter preparative column.[14]
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of the peptide or impurities, it can cause peak tailing. Adjusting the pH to ensure the analytes are fully ionized or unionized can help.
Dead Volume Excessive tubing length or poorly made connections can cause peak tailing.[11][15] Ensure all fittings are properly tightened and use tubing with the appropriate inner diameter.
Column Degradation Over time, the stationary phase of the column can degrade, leading to poor peak shape.[14] Replace the column if it has been used extensively or if other troubleshooting steps do not resolve the issue.

Experimental Protocol: Minimizing Peak Tailing with Mobile Phase Modifiers

  • Standard Conditions: Run the purification using a standard mobile phase containing 0.1% TFA.

  • Increase Modifier Concentration: If tailing is observed, try increasing the concentration of TFA slightly (e.g., to 0.12%).

  • Alternative Modifiers: If tailing persists, consider using a different ion-pairing reagent such as formic acid (0.1%) or heptafluorobutyric acid (HFBA). Note that HFBA can be difficult to remove from the final product.

Logical Diagram for Diagnosing Peak Tailing

G cluster_check Initial Checks cluster_cause Determine Cause cluster_solution Implement Solution start Peak Tailing Observed check_all_peaks Do all peaks tail? start->check_all_peaks check_neutrals Do neutral compounds tail? check_all_peaks->check_neutrals No physical_problem Physical Problem (Dead volume, void) check_all_peaks->physical_problem Yes check_neutrals->physical_problem Yes chemical_problem Chemical Problem (Secondary interactions) check_neutrals->chemical_problem No fix_connections Check fittings and tubing physical_problem->fix_connections reduce_load Reduce Sample Load chemical_problem->reduce_load end Symmetrical Peaks fix_connections->end change_column Use Base-Deactivated Column reduce_load->change_column adjust_ph Adjust Mobile Phase pH change_column->adjust_ph adjust_ph->end

Caption: Decision tree for troubleshooting peak tailing.

Issue 3: Peak Broadening

Symptoms:

  • Peaks are wider than expected, leading to decreased resolution and sensitivity.

Possible Causes and Solutions:

CauseSolution
Large Injection Volume Injecting a large volume of sample, especially in a strong solvent, can cause peak broadening.[16] Reduce the injection volume or dissolve the sample in a weaker solvent than the initial mobile phase.
Extra-Column Volume Excessive volume in the tubing, injector, and detector cell contributes to peak broadening.[15][16] Use shorter, narrower-bore tubing where possible.
Slow Data Acquisition Rate If the detector's data collection rate is too slow, it may not accurately capture the peak profile, making it appear broader.[15] Set the data acquisition rate appropriate for the peak width.
Column Contamination or Degradation A contaminated or old column can lead to broad peaks.[14] Wash the column with a strong solvent or replace it if necessary.
Suboptimal Flow Rate Each column has an optimal linear velocity. A flow rate that is too high or too low can lead to peak broadening.[15]
Incorrect Pore Size for Large Peptides For larger peptides, a smaller pore size (e.g., 130 Å) can restrict diffusion, leading to broad peaks. Using a larger pore size (e.g., 300 Å) can significantly improve peak shape.[6]

Experimental Protocol: Evaluating the Effect of Pore Size on Peak Broadening

  • Initial Separation: Purify your modified peptide on a standard C18 column with a 120 Å or 130 Å pore size.

  • Comparison Run: If peak broadening is observed and your peptide has a high molecular weight, switch to a C18 or C4 column with a 300 Å pore size.[6][8]

  • Analysis: Compare the peak widths from both runs. A significant reduction in peak width indicates that the larger pore size is more suitable for your peptide.

Frequently Asked Questions (FAQs)

Q1: What is a good starting gradient for purifying a novel modified peptide?

A good starting point for a novel peptide is a linear gradient of 5% to 60% acetonitrile (containing 0.1% TFA) over 20-30 minutes.[5] This allows you to determine the approximate retention time of your peptide, which can then be used to develop a more focused and optimized gradient.

Q2: How do I choose the right column for my modified peptide?

The choice of column depends on the properties of your peptide.

  • C18 columns are a versatile first choice for a wide range of peptides.[5]

  • C8 columns are suitable for more hydrophobic peptides as they are less retentive than C18.[7]

  • C4 columns are often used for very large and hydrophobic peptides or proteins.[6]

  • Phenyl-Hexyl columns can offer alternative selectivity, especially for peptides containing aromatic residues.[5]

  • For peptides with a molecular weight greater than 10,000 Da, a column with a pore size of 300 Å is recommended to avoid peak broadening.[8]

Q3: What is the role of TFA in the mobile phase?

Trifluoroacetic acid (TFA) is an ion-pairing agent that is added to the mobile phase (typically at a concentration of 0.1%) for several reasons:

  • It sharpens peaks by forming ion pairs with basic residues on the peptide.[4]

  • It improves the retention of acidic peptides.[4]

  • It maintains an acidic pH, which helps to protonate silanol groups on the column, reducing secondary interactions that can cause peak tailing.

Q4: Can I use a different organic solvent instead of acetonitrile?

While acetonitrile is the most common organic solvent for peptide purification due to its low viscosity and UV transparency, other solvents can be used.[4] Methanol is an alternative, but it generally results in higher backpressure and may offer different selectivity. For very hydrophobic proteins, 2-propanol might be effective.[8]

Q5: How do I scale up my analytical method to a preparative scale?

Scaling up from an analytical to a preparative method involves adjusting parameters to maintain the separation while increasing the sample load.[17]

  • Optimize on an analytical column: First, develop an optimized method on an analytical column that has the same stationary phase as your preparative column.[4]

  • Linear Scale-Up: Linearly scale the flow rate and gradient time based on the column dimensions. The goal is to keep the linear velocity and the gradient slope (in terms of column volumes) constant.

  • Overload Study: Perform a volume overload study on the analytical column to understand how increasing the sample load affects resolution.[17]

  • Transfer to Preparative Column: Transfer the scaled method to the preparative column and perform a test injection to confirm the separation.

Scale-Up Calculation Example

ParameterAnalytical ColumnPreparative Column
Inner Diameter (ID) 4.6 mm21.2 mm
Flow Rate 1.0 mL/minFlow Rate_prep = Flow Rate_anal * (ID_prep / ID_anal)^2 = 1.0 * (21.2 / 4.6)^2 ≈ 21.2 mL/min
Injection Volume 20 µLInjection Vol_prep = Injection Vol_anal * (ID_prep / ID_anal)^2 = 20 * (21.2 / 4.6)^2 ≈ 424 µL

Workflow for Method Scale-Up

G start Analytical Method Optimization overload_study Volume Overload Study start->overload_study linear_scaleup Linear Scale-Up Calculation (Flow Rate, Injection Volume) overload_study->linear_scaleup transfer_method Transfer Method to Preparative System linear_scaleup->transfer_method fractionation Perform Preparative Run and Fraction Collection transfer_method->fractionation purity_analysis Analyze Purity of Fractions fractionation->purity_analysis end Purified Peptide purity_analysis->end

Caption: General workflow for scaling up a peptide purification method.

References

Technical Support Center: Solid-Phase Peptide Synthesis of Arginine-Like Residues

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions to improve yields during the solid-phase peptide synthesis (SPPS) of peptides containing arginine and arginine-like residues.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of arginine-containing peptides, offering potential causes and actionable solutions.

Issue 1: Low or Incomplete Coupling Efficiency

Symptom: HPLC/MS analysis of the crude peptide shows a significant peak corresponding to a des-arginine (deletion) sequence. The Kaiser test may remain positive after the coupling step.

Possible Causes and Solutions:

  • Steric Hindrance: The bulky guanidinium side chain of arginine, along with its large protecting group (e.g., Pbf), can physically block the N-terminus of the growing peptide chain, leading to incomplete coupling.[1] This is especially problematic when coupling arginine to another amino acid with a large side chain.[1]

  • δ-Lactam Formation: During the activation of the carboxylic acid, the activated arginine can undergo an intramolecular cyclization to form a stable δ-lactam. This side reaction consumes the activated amino acid, preventing it from coupling to the peptide chain and leading to deletion sequences.[2][3]

  • Peptide Aggregation: Arginine-rich sequences can promote the formation of secondary structures and intermolecular aggregation of peptide chains on the resin. This aggregation can block reactive sites, leading to failed deprotection and coupling steps.

Recommended Actions:

  • Optimize Coupling Protocol:

    • Double Coupling: Perform the coupling step twice to ensure the reaction goes to completion. This is a common and effective strategy for difficult residues like arginine.[1]

    • Increase Reagent Concentration: Using higher concentrations (e.g., 0.5 M) of the amino acid and coupling reagents can increase the probability of a successful reaction.[1]

    • Extend Coupling Time: Allowing the reaction to proceed for a longer duration can help overcome slow coupling kinetics.[1]

  • Select Appropriate Reagents:

    • Coupling Reagents: For difficult couplings, stronger uronium/aminium or phosphonium salt-based reagents like HATU, HBTU, or COMU are often more effective than carbodiimides like DIC.[4][5]

    • Protecting Groups: The choice of protecting group for the arginine side chain significantly impacts side reactions. The NO2 group has been shown to be less prone to δ-lactam formation compared to Pbf or (Boc)2.[2][6]

  • Address Peptide Aggregation:

    • Use Chaotropic Salts: Washing the resin with solutions containing chaotropic salts like LiCl or KSCN can help disrupt secondary structures.

    • Incorporate Structure-Disrupting Derivatives: Using pseudoproline dipeptides can help break up aggregation-prone sequences.

    • Elevated Temperature: Performing the synthesis at a higher temperature (e.g., 55 °C) can sometimes improve solubility and reduce aggregation.

Issue 2: Presence of Unexpected Side Products in Crude Peptide

Symptom: HPLC analysis shows multiple unexpected peaks, and mass spectrometry reveals masses that do not correspond to the target peptide or simple deletion sequences.

Possible Causes and Solutions:

  • Sulfonation of Arginine: During the final cleavage from the resin with trifluoroacetic acid (TFA), certain protecting groups like Mtr or Pmc can be cleaved in a way that results in the sulfonation of the arginine residue.[7]

  • Transfer of Sulfonyl Protecting Groups to Tryptophan: If the peptide contains both arginine (with a sulfonyl protecting group like Pbf) and tryptophan, the protecting group can migrate from arginine to the indole side chain of tryptophan during TFA cleavage.[8][9]

Recommended Actions:

  • Optimize Cleavage Cocktail: The composition of the cleavage cocktail is critical for minimizing side reactions.[7]

    • Use a cocktail with effective scavengers to capture the reactive carbocations generated from protecting groups during cleavage.[8][9] A common and effective cocktail is Reagent K : TFA/water/phenol/thioanisole/TIS (82.5:5:5:5:2.5).

  • Protect Sensitive Residues:

    • For peptides containing both arginine and tryptophan, it is highly recommended to use a tryptophan derivative with its indole nitrogen protected, such as Fmoc-Trp(Boc)-OH , to prevent modification during cleavage.[8]

Frequently Asked Questions (FAQs)

Q1: Why is arginine one of the most difficult amino acids to incorporate in SPPS? Arginine is challenging due to a combination of factors. Its side chain contains a bulky guanidinium group, which is typically protected by another large chemical group (like Pbf), creating significant steric hindrance that can slow down or prevent complete coupling.[1] Furthermore, activated arginine is prone to a yield-reducing side reaction called δ-lactam formation, where it cyclizes on itself instead of coupling to the peptide.[2][3]

Q2: What is "double coupling" and when is it necessary for arginine? Double coupling is the practice of repeating the amino acid coupling step before moving on to the next deprotection step. It is a highly recommended strategy to ensure complete incorporation of sterically hindered amino acids like arginine, especially when coupling it to another bulky residue.[1]

Q3: Which side-chain protecting group is best for arginine to minimize side reactions? The choice depends on the specific challenges. While Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is very common, it is susceptible to δ-lactam formation.[2] Studies have shown that the NO2 (nitro) protecting group has a much lower tendency to form this side-product, although its removal requires specific reducing conditions.[2][6]

Q4: How does δ-lactam formation affect my synthesis yield? δ-Lactam formation is a major cause of low yield for arginine couplings. The activated arginine reacts with itself, forming a cyclic amide.[2] This consumes the available activated amino acid, meaning there is less available to react with the growing peptide chain. The primary result is an increase in deletion sequences (peptides missing the intended arginine residue), which lowers the overall yield of the target peptide.[2]

Q5: My arginine-rich peptide is aggregating. What are the most effective strategies to overcome this? Aggregation can halt a synthesis completely. Key strategies include:

  • Synthesizing at elevated temperatures to improve solubility.

  • Using specialized solvents or adding chaotropic salts (e.g., LiCl) to the coupling and washing steps to disrupt hydrogen bonding.

  • Incorporating pseudoproline dipeptides at strategic points in the sequence to act as "structure breakers".

Data Summary Tables

Table 1: Comparison of Arginine Protecting Groups and δ-Lactam Formation Data summarized from studies on the kinetics of δ-lactam formation during the coupling step.

Protecting GroupRelative Rate of δ-Lactam FormationCoupling Efficiency After 120 minKey Considerations
-Pbf Moderate (e.g., 12% formation after 30 min)>99%Most common, but prone to side reaction.[2][6]
-(Boc)₂ High (e.g., 60% formation after 30 min)~28%High tendency for δ-lactam formation, leading to poor coupling.[2][6]
-NO₂ Low (e.g., <3% formation after 30 min)>99%Significantly reduces δ-lactam side reaction but requires specific, orthogonal removal conditions (e.g., SnCl₂).[2][6]

Table 2: Common Coupling Reagents for SPPS A qualitative comparison of reagents often used for difficult couplings.

ReagentReagent TypeReactivity/EfficiencyKey Features
DIC/HOBt Carbodiimide/AdditiveGoodStandard, cost-effective choice. Urea byproduct is soluble.[5]
HBTU / TBTU Aminium SaltHighVery efficient and fast. May cause guanidinylation of the free N-terminus.[4]
HATU Aminium SaltVery HighMore reactive than HBTU with less risk of racemization. Excellent for hindered couplings.[4][5]
PyBOP Phosphonium SaltHighDoes not form guanidinylation byproducts. Good for routine and difficult couplings.[4]
COMU Aminium SaltVery HighBased on Oxyma Pure, making it a safer and highly efficient alternative to HOBt/HOAt-based reagents.[5]

Experimental Protocols

Protocol 1: Standard Double Coupling for a Difficult Arginine Residue
  • Initial Setup: The synthesis is performed on a resin with the N-terminus of the growing peptide chain deprotected (free amine).

  • First Coupling:

    • Prepare the activation solution: Dissolve the Fmoc-Arg(Pbf)-OH (3 eq.), a coupling reagent such as HBTU (3 eq.), and an activation base such as DIPEA (6 eq.) in a suitable solvent (e.g., DMF).

    • Add the activated amino acid solution to the deprotected peptidyl-resin.

    • Allow the reaction to proceed for 1-2 hours at room temperature.

    • Drain the reaction vessel.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • Second Coupling:

    • Repeat Step 2 by adding a fresh solution of activated Fmoc-Arg(Pbf)-OH to the same resin.

    • Allow the second coupling reaction to proceed for 1-2 hours.

  • Final Wash: Drain the vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to prepare for the next deprotection step.

  • Monitoring (Optional): Perform a Kaiser test after the second coupling. A negative result (colorless or yellow beads) indicates a complete reaction.

Protocol 2: Cleavage of an Arginine and Tryptophan-Containing Peptide

This protocol is designed to minimize side reactions such as Pbf group transfer to Tryptophan.

  • Resin Preparation: After completion of the synthesis, wash the peptidyl-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: Prepare the cleavage cocktail, Reagent K :

    • Trifluoroacetic acid (TFA): 82.5%

    • Water (H₂O): 5%

    • Phenol: 5%

    • Thioanisole: 5%

    • Triisopropylsilane (TIS): 2.5%

    • Caution: Prepare in a fume hood. TFA is highly corrosive.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

    • Stir or agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold (0 °C) diethyl ether.

  • Isolation and Purification:

    • Centrifuge the ether suspension to pellet the precipitated peptide.

    • Decant the ether, wash the peptide pellet with more cold ether, and dry the crude product under vacuum.

    • The crude peptide is now ready for purification by HPLC.

Visual Diagrams

SPPS_Workflow General Solid-Phase Peptide Synthesis (SPPS) Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (Piperidine) Resin->Deprotection Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 4. Amino Acid Coupling (e.g., HBTU/DIPEA) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Loop Repeat for Next Amino Acid Wash2->Loop Is sequence complete? No Cleavage 6. Cleavage & Global Deprotection (TFA Cocktail) Wash2->Cleavage Is sequence complete? Yes Loop->Deprotection Purification 7. Purification (HPLC) Cleavage->Purification Arginine_Troubleshooting Troubleshooting Low Yield in Arginine Peptide Synthesis Start Problem: Low Yield of Target Peptide CheckHPLC Analyze Crude Product by HPLC/MS Start->CheckHPLC Deletion Major Peak is Des-Arg (Deletion Sequence) CheckHPLC->Deletion Deletion Detected SideProducts Multiple Unexpected Peaks CheckHPLC->SideProducts Side Products Detected Cause_Coupling Cause: Incomplete Coupling Deletion->Cause_Coupling Cause_Cleavage Cause: Side Reactions During Cleavage SideProducts->Cause_Cleavage Solution_Coupling1 Solution: Use Double Coupling Protocol Cause_Coupling->Solution_Coupling1 Solution_Coupling2 Solution: Use Stronger Activator (e.g., HATU) Cause_Coupling->Solution_Coupling2 Solution_Coupling3 Solution: Change Arg Protecting Group (e.g., to -NO2) to prevent δ-lactam formation Cause_Coupling->Solution_Coupling3 Solution_Cleavage1 Solution: Optimize Cleavage Cocktail (Use Scavengers) Cause_Cleavage->Solution_Cleavage1 Solution_Cleavage2 Solution: Use Fmoc-Trp(Boc)-OH if Tryptophan is present Cause_Cleavage->Solution_Cleavage2 Lactam_Formation Arginine Side Reaction: δ-Lactam Formation cluster_paths ActivatedArg Fmoc-NH-CH(COOH*)-...-NH-Pbf Activated Arginine PeptideChain H₂N-Peptide-Resin Growing Peptide Chain ActivatedArg->PeptideChain Intermolecular Reaction Lactam δ-Lactam Inactive Byproduct ActivatedArg->Lactam Intramolecular Cyclization DesiredPath Desired Coupling SideReaction Side Reaction CoupledProduct Fmoc-Arg(Pbf)-Peptide-Resin Successful Coupling PeptideChain->CoupledProduct

References

Preventing side reactions in guanidinylation of ornithine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the guanidinylation of ornithine. Our goal is to help you navigate common challenges and prevent unwanted side reactions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy to selectively guanidinylate the side chain of ornithine?

A1: The most effective and widely used strategy is to employ an orthogonal protection scheme for the α-amino and δ-amino groups of ornithine. Typically, the α-amino group is protected with an Fmoc (9-fluorenylmethyloxycarbonyl) group, which is base-labile, while the δ-amino group is protected with a Boc (tert-butoxycarbonyl) group, which is acid-labile. This allows for the selective deprotection of the α-amino group for peptide bond formation during solid-phase peptide synthesis (SPPS). The guanidinylation of the side chain is then performed after the peptide backbone is assembled.

Q2: Which guanidinylating reagent is recommended for efficient and clean conversion?

A2: A highly effective and commonly used reagent is N,N'-di-Boc-N"-triflylguanidine. This reagent is known for its high reactivity, which allows for efficient guanidinylation under mild conditions, often compatible with solid-phase synthesis. The resulting guanidino group is protected with two Boc groups, which can be removed during the final acid cleavage from the resin.

Q3: How can I monitor the progress of the guanidinylation reaction?

A3: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). A small sample of the resin-bound peptide can be cleaved, or an aliquot of the reaction mixture (for solution-phase synthesis) can be analyzed. The disappearance of the starting material (ornithine-containing peptide) and the appearance of the desired product (homoarginine-containing peptide) with the expected mass increase can be tracked. A ninhydrin test can also be used in solid-phase synthesis to check for the consumption of the free amine on the ornithine side chain.

Troubleshooting Guide

This guide addresses specific issues that may arise during the guanidinylation of ornithine.

Problem 1: Incomplete Guanidinylation

Symptoms:

  • HPLC analysis of the crude product shows a significant peak corresponding to the starting ornithine-containing peptide.

  • Mass spectrometry reveals the presence of the unreacted starting material.

  • A positive ninhydrin test on the resin after the guanidinylation step.

Possible Causes & Solutions:

CauseSolution
Insufficient Reagent Increase the equivalents of the guanidinylating reagent (e.g., N,N'-di-Boc-N"-triflylguanidine) to 1.5-2.0 equivalents relative to the ornithine side chain.
Steric Hindrance Prolong the reaction time and/or increase the reaction temperature (e.g., from room temperature to 40°C). Ensure efficient mixing, especially in solid-phase synthesis, to improve reagent access to the reaction sites.
Inappropriate Base Use a non-nucleophilic hindered base such as N,N-diisopropylethylamine (DIPEA or Hünig's base) to scavenge the triflic acid byproduct without competing with the guanidinylation reaction. Ensure the base is freshly distilled and anhydrous.
Poor Swelling of Resin (SPPS) Switch to a more suitable solvent for the reaction that promotes resin swelling, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM). A mixture of solvents can also be effective.
Deactivated Reagent N,N'-di-Boc-N"-triflylguanidine can be sensitive to moisture and prolonged storage. Use freshly prepared or properly stored reagent. If degradation is suspected, the reagent can be synthesized following established protocols.[1]
Problem 2: Side Reaction - Intramolecular Cyclization (δ-Lactam Formation)

Symptoms:

  • Appearance of a significant side product in the HPLC with a mass corresponding to the cyclized peptide (loss of a molecule of water).

  • Reduced yield of the desired guanidinylated product.

Possible Causes & Solutions:

CauseSolution
Activation of the C-terminal Carboxyl Group This is more likely to occur if the C-terminal carboxyl group is activated while the ornithine side-chain amine is free. Ensure that the guanidinylation of the ornithine side chain is performed after the completion of the peptide chain elongation.
High Temperature or Prolonged Reaction Times Optimize the reaction conditions to use the lowest effective temperature and the shortest possible reaction time to achieve complete guanidinylation. Monitor the reaction closely by HPLC to avoid over-running the reaction.
Presence of a Strong Base While a base is necessary, using a large excess or a very strong, non-hindered base might promote lactam formation. Use a hindered base like DIPEA in a moderate excess (e.g., 2-3 equivalents).
Peptide Sequence Effects Certain peptide sequences may be more prone to cyclization due to conformational effects that bring the side-chain amine and the C-terminal carboxyl group in close proximity. If this is a persistent issue, consider a strategy where the ornithine side chain is guanidinylated before its incorporation into the peptide, using a pre-formed Fmoc-Arg(Boc)2-OH amino acid.
Problem 3: Side Reaction - Guanidinylation of Other Nucleophilic Side Chains

Symptoms:

  • Mass spectrometry data indicates the addition of a guanidinyl group to other amino acid residues such as lysine, or the N-terminus of the peptide.

  • Complex HPLC chromatogram with multiple products of similar masses.

Possible Causes & Solutions:

CauseSolution
Incomplete Protection of Other Nucleophilic Groups Ensure that all other nucleophilic side chains (e.g., Lys, Dab, Dap) and the N-terminus are properly protected before proceeding with the guanidinylation of the ornithine side chain. For SPPS, the N-terminal Fmoc group should be in place.
Highly Reactive Guanidinylating Reagent While N,N'-di-Boc-N"-triflylguanidine is highly reactive, its selectivity for primary amines is generally good. If side reactions persist, consider using a less reactive guanidinylating reagent, although this may require harsher conditions or longer reaction times.
Reaction Conditions Favoring Side Reactions High temperatures and prolonged reaction times can lead to a loss of selectivity. Optimize the reaction conditions for temperature and time.

Experimental Protocols

Protocol 1: Guanidinylation of Resin-Bound Ornithine using N,N'-di-Boc-N"-triflylguanidine
  • Resin Preparation: Swell the peptide-resin (containing the deprotected ornithine side-chain amine) in anhydrous dichloromethane (DCM) for 30 minutes.

  • Reagent Solution Preparation: In a separate flask, dissolve N,N'-di-Boc-N"-triflylguanidine (1.5 eq.) and N,N-diisopropylethylamine (DIPEA) (2.0 eq.) in anhydrous DCM.

  • Guanidinylation Reaction: Add the reagent solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Take a small sample of the resin, cleave the peptide, and analyze by HPLC-MS to check for reaction completion.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DCM (3x), DMF (3x), and finally with DCM (3x) to remove excess reagents and byproducts.

  • Drying: Dry the resin under vacuum. The peptide is now ready for cleavage and deprotection.

Data Presentation

Table 1: Comparison of Common Guanidinylating Reagents for Ornithine

ReagentTypical ConditionsYieldPurityAdvantagesDisadvantages
N,N'-di-Boc-N"-triflylguanidine 1.5 eq. reagent, 2.0 eq. DIPEA, DCM, RT, 2-4h>95%>90%High reactivity, mild conditions, compatible with SPPS.Can be moisture sensitive, byproduct removal is crucial.[1]
1H-Pyrazole-1-carboxamidine HCl 2.0 eq. reagent, 3.0 eq. DIPEA, DMF, 50°C, 12-24h70-85%80-90%Commercially available, stable.Requires higher temperatures and longer reaction times, potential for side reactions.
S-Methylisothiourea sulfate 2.0 eq. reagent, aq. buffer pH 10-11, RT, 24-48h60-80%75-85%Inexpensive.Harsh basic conditions, not compatible with many protecting groups, slow reaction.

Visualizations

Logical Workflow for Troubleshooting Incomplete Guanidinylation

troubleshooting_workflow start Incomplete Guanidinylation Detected cause1 Check Reagent Equivalents start->cause1 solution1 Increase Equivalents of Guanidinylating Reagent cause1->solution1 Insufficient cause2 Assess Reaction Time & Temperature cause1->cause2 Sufficient end Successful Guanidinylation solution1->end solution2 Prolong Reaction Time or Increase Temperature cause2->solution2 Too Short/Low cause3 Evaluate Base cause2->cause3 Optimal solution2->end solution3 Use Fresh, Anhydrous Hindered Base (DIPEA) cause3->solution3 Inappropriate/Wet cause4 Check Resin Swelling (SPPS) cause3->cause4 Appropriate solution3->end solution4 Optimize Reaction Solvent cause4->solution4 Poor cause4->end Good solution4->end

Caption: Troubleshooting workflow for incomplete guanidinylation.

Reaction Pathway: Guanidinylation of Ornithine Side Chain

reaction_pathway cluster_reactants Reactants cluster_products Products Orn Fmoc-Orn(H)-Peptide Arg Fmoc-Arg(Boc)2-Peptide Orn->Arg Guanidinylation Reagent N,N'-di-Boc-N''-triflylguanidine Reagent->Arg Base DIPEA Byproduct DIPEA-H+TfO- Base->Byproduct

Caption: Desired reaction pathway for ornithine guanidinylation.

Side Reaction Pathway: δ-Lactam Formation

side_reaction_pathway Orn Ornithine-containing Peptide (Free δ-Amine & C-Terminus) Activated Activated C-Terminus (e.g., via coupling agent) Orn->Activated Unintended Activation Lactam δ-Lactam Side Product Activated->Lactam Intramolecular Cyclization

Caption: Unwanted side reaction leading to δ-lactam formation.

References

Technical Support Center: Enhancing the Stability of Methionine-Containing Peptides in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the stability of methionine-containing peptides. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common stability issues with your methionine-containing peptides.

Q1: My peptide solution is showing signs of degradation over a short period. How can I identify the cause?

A1: The primary cause of degradation for methionine-containing peptides in solution is oxidation.[1] However, other pathways like hydrolysis or aggregation can also occur. The first step is to analyze your peptide solution at different time points using analytical techniques like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).

  • RP-HPLC Analysis: Oxidation of methionine to methionine sulfoxide will typically result in a new, more polar peak that elutes earlier than the parent peptide.

  • Mass Spectrometry Analysis: An increase in mass of +16 Da corresponds to the formation of methionine sulfoxide, while a +32 Da increase indicates the formation of methionine sulfone.[2] Other mass shifts may indicate different modifications or degradation pathways.

Q2: I've confirmed that my peptide is oxidizing. What are the immediate steps I can take to prevent this?

A2: To mitigate oxidation, you need to control the factors that promote it. Here are some immediate actions:

  • Work in an Inert Atmosphere: Prepare your solutions and handle your peptide under an inert gas like nitrogen or argon to minimize exposure to oxygen.[3]

  • Control the Temperature: Store your peptide solutions at low temperatures (-20°C or -80°C) and avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]

  • Optimize pH: The rate of methionine oxidation can be pH-dependent. While the optimal pH is peptide-specific, maintaining a slightly acidic pH (around 4-6) can often slow down oxidation.

  • Protect from Light: Store your peptide solutions in amber vials or wrap them in foil to prevent photo-oxidation.[4]

Q3: I'm still observing oxidation even after taking basic precautions. What advanced strategies can I employ?

A3: If basic handling practices are insufficient, you can incorporate stabilizers into your formulation.

  • Add Antioxidants: Including antioxidants in your buffer is a highly effective method. Common choices include:

    • Free L-methionine: Acts as a sacrificial scavenger of oxidizing agents.[3][5][6][7]

    • Sodium Thiosulfate: Another effective oxygen scavenger.[3][7]

    • Catalase: An enzyme that decomposes hydrogen peroxide, a common oxidizing agent.[3][7]

  • Use Metal Chelators: Metal ions, particularly iron, can catalyze oxidation. Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester these ions and prevent them from participating in redox reactions.[8]

Q4: My peptide is precipitating out of solution. Is this related to oxidation?

A4: Precipitation can be a result of aggregation, which may or may not be directly caused by oxidation. While oxidized peptides can sometimes be more prone to aggregation, other factors are often at play.

  • Check Peptide Solubility: Ensure you are using an appropriate solvent and pH for your specific peptide sequence. Highly hydrophobic peptides may require the addition of organic solvents like acetonitrile or DMSO to maintain solubility.

  • Optimize Peptide Concentration: High peptide concentrations can favor aggregation. Try working with more dilute solutions if your experimental design allows.

  • Adjust Ionic Strength: The salt concentration of your buffer can influence peptide solubility and aggregation. Experiment with different salt concentrations to find the optimal conditions for your peptide.

  • Consider Excipients: Certain excipients, like non-ionic surfactants (e.g., Polysorbate 80), can help prevent aggregation, but they can also introduce peroxides that promote oxidation, so they must be used with caution.

Q5: I have an older stock of a valuable methionine-containing peptide that has oxidized. Is it possible to reverse the oxidation?

A5: Yes, the oxidation of methionine to methionine sulfoxide is often reversible. You can treat your peptide solution with a mild reducing agent. However, the oxidation to methionine sulfone is generally considered irreversible.[1] A common method involves the use of methionine sulfoxide reductases (MsrA and MsrB), which are enzymes that specifically catalyze the reduction of methionine sulfoxide back to methionine.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for methionine-containing peptides in solution?

A1: The most common degradation pathway is the oxidation of the sulfur atom in the methionine side chain. This initially forms methionine sulfoxide (+16 Da mass increase) and can be further oxidized to methionine sulfone (+32 Da mass increase).[1][2] This oxidation can alter the peptide's structure, activity, and stability.

Q2: What factors accelerate the oxidation of methionine in peptides?

A2: Several factors can accelerate methionine oxidation, including:

  • Exposure to atmospheric oxygen.

  • Elevated temperatures.[3]

  • Exposure to UV or fluorescent light.[4]

  • The presence of reactive oxygen species (ROS), such as hydrogen peroxide.

  • The presence of metal ions (e.g., Fe²⁺, Cu²⁺) which can act as catalysts.[8]

  • Slightly alkaline pH conditions.

Q3: How can I best store my lyophilized and reconstituted methionine-containing peptides?

A3:

  • Lyophilized Peptides: Store in a desiccator at -20°C or -80°C to protect from moisture and heat.

  • Reconstituted Peptides: Reconstitute in a degassed, appropriate buffer, preferably containing an antioxidant. Aliquot into single-use vials to avoid freeze-thaw cycles and store at -80°C.[1]

Q4: What concentration of antioxidants should I use?

A4: The optimal concentration of an antioxidant depends on the specific peptide and the formulation. However, a common starting point is to use a molar excess of the antioxidant relative to the peptide. For example, molar ratios of protein to antioxidant of 1:5 for methionine and 1:25 for sodium thiosulfate have been shown to be effective in inhibiting temperature-induced oxidation.[7] It is recommended to perform a stability study to determine the minimum effective concentration for your specific application.

Q5: Can the position of the methionine residue in the peptide sequence affect its susceptibility to oxidation?

A5: Yes, the local chemical environment and the position of the methionine residue can influence its susceptibility to oxidation. Surface-exposed methionine residues are generally more prone to oxidation than those buried within the peptide's three-dimensional structure.[9] The surrounding amino acid residues can also impact the oxidation rate.

Data Presentation

Table 1: Common Degradation Pathways for Methionine-Containing Peptides

Degradation PathwayDescriptionMass Change (Da)Analytical DetectionReversibility
Oxidation Addition of oxygen to the sulfur atom of the methionine side chain.+16 (Sulfoxide)RP-HPLC (earlier elution), MSReversible (Sulfoxide)
+32 (Sulfone)RP-HPLC (earlier elution), MSIrreversible (Sulfone)
Hydrolysis Cleavage of the peptide backbone, often at specific amino acid pairs (e.g., Asp-Pro).VariesRP-HPLC, MSIrreversible
Deamidation Loss of an amide group from the side chain of asparagine or glutamine.+1RP-HPLC, MSIrreversible
Aggregation Non-covalent association of peptide monomers to form larger structures.No changeSize-Exclusion Chromatography (SEC), Dynamic Light Scattering (DLS)Can be reversible or irreversible

Table 2: Efficacy of Common Antioxidants in Preventing Methionine Oxidation

AntioxidantMolar Ratio (Peptide:Antioxidant)Typical ConcentrationMechanism of ActionNotes
L-Methionine 1:5 - 1:500.1 - 10 mg/mLSacrificial scavengerCan be effective at preventing oxidation induced by various stressors.[7]
Sodium Thiosulfate 1:25 - 1:1000.1 - 5 mg/mLOxygen scavengerCan form adducts with the peptide in some cases.[7]
Ascorbic Acid (Vitamin C) Varies0.1 - 1 mg/mLFree radical scavengerCan act as a pro-oxidant in the presence of metal ions.
Catalase Catalytic amountVariesDecomposes H₂O₂Useful when peroxide contamination is a concern.[7]

Experimental Protocols

Protocol 1: RP-HPLC Method for Assessing Peptide Stability

This protocol outlines a general method for monitoring the stability of a methionine-containing peptide over time.

  • Peptide Solution Preparation:

    • Reconstitute the lyophilized peptide in the desired buffer (e.g., 10 mM phosphate buffer, pH 6.0) to a final concentration of 1 mg/mL.

    • If testing antioxidants, prepare parallel solutions containing the desired concentration of the antioxidant.

    • Filter the solutions through a 0.22 µm syringe filter.

  • Stability Study Setup:

    • Aliquot the peptide solutions into multiple vials for each time point and condition to be tested (e.g., T=0, 24h, 48h, 1 week).

    • Store the vials under the desired stress conditions (e.g., 4°C, 25°C, 40°C).

  • RP-HPLC Analysis:

    • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).

    • Gradient: A typical gradient would be 5-65% B over 30 minutes. This may need to be optimized for your specific peptide.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm and 280 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • At each time point, inject a sample onto the HPLC.

    • Integrate the peak area of the parent peptide and any new peaks that appear.

    • Calculate the percentage of remaining parent peptide and the percentage of each degradation product.

    • Plot the percentage of the parent peptide remaining over time to determine the degradation rate.

Protocol 2: Forced Degradation Study

This protocol is used to intentionally degrade the peptide to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of the peptide in water or a suitable buffer.

  • Stress Conditions:

    • Acid Hydrolysis: Add 1M HCl to the peptide solution to achieve a final HCl concentration of 0.1M. Incubate at 60°C for 24 hours. Neutralize with 1M NaOH before analysis.

    • Base Hydrolysis: Add 1M NaOH to the peptide solution to achieve a final NaOH concentration of 0.1M. Incubate at room temperature for 4 hours. Neutralize with 1M HCl before analysis.

    • Oxidation: Add 3% hydrogen peroxide to the peptide solution to achieve a final H₂O₂ concentration of 0.3%. Incubate at room temperature for 4 hours.

    • Thermal Degradation: Incubate the peptide solution at 70°C for 48 hours.

    • Photolytic Degradation: Expose the peptide solution to a light source (e.g., UV lamp at 254 nm) for 24 hours.

  • Analysis:

    • Analyze the stressed samples by RP-HPLC and LC-MS to separate and identify the degradation products.

    • Compare the chromatograms of the stressed samples to that of an unstressed control to identify new peaks.

    • Use the mass spectrometry data to determine the mass of the degradation products and infer their chemical nature.

Visualizations

Methionine_Oxidation_Pathway Methionine Methionine (in Peptide) MethionineSulfoxide Methionine Sulfoxide (+16 Da) Methionine->MethionineSulfoxide Oxidation (ROS, O₂, light, metal ions) MethionineSulfoxide->Methionine Reduction (e.g., Msr enzymes) MethionineSulfone Methionine Sulfone (+32 Da) MethionineSulfoxide->MethionineSulfone Further Oxidation (Strong Oxidants)

Caption: The oxidation pathway of methionine in a peptide.

Peptide_Stability_Workflow start Start: Peptide Stability Study prepare_samples Prepare Peptide Solutions (with/without stabilizers) start->prepare_samples stress_conditions Expose to Stress Conditions (Temperature, Light, etc.) prepare_samples->stress_conditions sampling Sample at Time Points (T=0, T=x, T=y, ...) stress_conditions->sampling analysis Analyze by RP-HPLC & LC-MS sampling->analysis data_processing Process Data (% Degradation, Identify Products) analysis->data_processing evaluate Evaluate Stability & Degradation Pathway data_processing->evaluate stable Peptide is Stable evaluate->stable Degradation < Threshold unstable Peptide is Unstable evaluate->unstable Degradation > Threshold end End stable->end optimize Optimize Formulation/Storage unstable->optimize optimize->prepare_samples Re-evaluate Troubleshooting_Tree start Peptide Instability Observed q1 What is the nature of the instability? start->q1 a1_oxidation Degradation (New Peaks in HPLC) q1->a1_oxidation Degradation a1_precipitation Precipitation / Aggregation q1->a1_precipitation Precipitation q2_oxidation Is mass change +16/+32 Da? a1_oxidation->q2_oxidation q3_precipitation Is peptide concentration high? a1_precipitation->q3_precipitation a2_yes Oxidation Confirmed q2_oxidation->a2_yes Yes a2_no Other Degradation (e.g., Hydrolysis, Deamidation) q2_oxidation->a2_no No solution_oxidation Implement Anti-Oxidation Strategy: - Add Antioxidants (e.g., L-Met) - Use Metal Chelators (EDTA) - Degas Buffers - Protect from Light a2_yes->solution_oxidation solution_other_degradation Investigate Other Pathways: - Adjust pH - Modify Sequence if possible a2_no->solution_other_degradation a3_yes Reduce Concentration q3_precipitation->a3_yes Yes a3_no Check Solubility q3_precipitation->a3_no No q4_solubility Is pH at isoelectric point (pI)? a3_yes->q4_solubility a3_no->q4_solubility a4_yes Adjust pH away from pI q4_solubility->a4_yes Yes a4_no Screen Solvents/Excipients q4_solubility->a4_no No

References

Technical Support Center: Overcoming Poor Solubility of Synthetic Dipeptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor solubility in synthetic dipeptides.

Troubleshooting Guide

Low solubility of a synthetic dipeptide can significantly hinder experimental progress. This guide provides a systematic approach to diagnosing and resolving solubility issues.

Is your dipeptide not dissolving? Follow this workflow:

Troubleshooting_Poor_Dipeptide_Solubility cluster_Initial_Assessment Initial Assessment cluster_Solvent_Selection Solvent Selection & pH Adjustment cluster_Advanced_Techniques Advanced Techniques cluster_Outcome Outcome Start Dipeptide Fails to Dissolve CheckCharge Determine the Net Charge of the Dipeptide (Acidic, Basic, or Neutral) Start->CheckCharge Acidic Acidic Peptide (Net Charge < 0) - Try deionized water - If insoluble, add dilute NH4OH (e.g., 0.1 M) CheckCharge->Acidic Net Charge < 0 Basic Basic Peptide (Net Charge > 0) - Try deionized water - If insoluble, add dilute Acetic Acid or HCl (e.g., 1%) CheckCharge->Basic Net Charge > 0 Neutral Neutral Peptide (Net Charge ≈ 0) - High hydrophobic content? - Try organic solvents (DMSO, DMF, Acetonitrile) CheckCharge->Neutral Net Charge ≈ 0 PhysicalMethods Physical Dissolution Aids - Sonication - Gentle Warming (<40°C) Acidic->PhysicalMethods Success Dipeptide Solubilized Acidic->Success Basic->PhysicalMethods Basic->Success Neutral->PhysicalMethods Neutral->Success CoSolvents Use of Co-solvents (e.g., Acetonitrile, Ethanol) - Add dropwise to aqueous solution SaltFormation Salt Form Conversion (e.g., TFA to HCl or Acetate salt) CoSolvents->SaltFormation CoSolvents->Success PhysicalMethods->CoSolvents PhysicalMethods->Success Prodrug Prodrug Synthesis - Temporarily modify the structure SaltFormation->Prodrug SaltFormation->Success Prodrug->Success Failure Still Insoluble - Re-evaluate Strategy Prodrug->Failure

Caption: Troubleshooting workflow for poor dipeptide solubility.

Frequently Asked Questions (FAQs)

Q1: How does the amino acid composition of my dipeptide affect its solubility?

A1: The solubility of a dipeptide is fundamentally influenced by the physicochemical properties of its constituent amino acids.[1]

  • Hydrophilic Dipeptides: Dipeptides containing a higher proportion of charged (e.g., Aspartic Acid, Glutamic Acid, Lysine, Arginine, Histidine) and polar amino acids are generally more soluble in aqueous solutions.[1]

  • Hydrophobic Dipeptides: Conversely, dipeptides rich in non-polar, hydrophobic amino acids (e.g., Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan) tend to exhibit poor aqueous solubility.[2] These may require the use of organic solvents for dissolution.

Q2: What is the first step I should take when my dipeptide won't dissolve in water?

A2: The first step is to determine the net charge of your dipeptide at a neutral pH. This will guide your choice of an appropriate solvent system.[3]

  • Assign charge values:

    • Assign a value of +1 to each basic residue (Arginine, Lysine, Histidine) and the N-terminus.

    • Assign a value of -1 to each acidic residue (Aspartic Acid, Glutamic Acid) and the C-terminus.

  • Calculate the net charge.

    • If the net charge is positive (basic dipeptide): The dipeptide is likely to be more soluble in an acidic solution. Try adding a small amount of dilute acetic acid or hydrochloric acid.[4]

    • If the net charge is negative (acidic dipeptide): The dipeptide will likely have better solubility in a basic solution. Consider adding a small amount of dilute ammonium hydroxide.[4]

    • If the net charge is neutral: The dipeptide may be hydrophobic. In this case, organic solvents are often required.[4]

Q3: Which organic solvents are commonly used, and are there any compatibility issues I should be aware of?

A3: Common organic solvents for dissolving hydrophobic peptides include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile.[4]

  • DMSO: A powerful solvent for many hydrophobic peptides. However, it can oxidize methionine and cysteine residues.[1]

  • DMF: A good alternative to DMSO, especially for peptides containing methionine or cysteine.

  • Acetonitrile: Often used in reversed-phase HPLC and can be effective for solubilizing moderately hydrophobic peptides.

It is crucial to consider the compatibility of these solvents with your downstream applications. For cellular assays, the final concentration of organic solvents should be kept low, typically below 1% (v/v), to avoid cytotoxicity.[1]

Q4: Can physical methods help to dissolve my dipeptide?

A4: Yes, physical methods can aid in the dissolution process, particularly for kinetically limited solubility.

  • Sonication: Can help to break up aggregates and increase the rate of dissolution.[5]

  • Gentle Warming: Heating the solution to temperatures below 40°C can sometimes improve solubility. However, be cautious as excessive heat can lead to degradation of the dipeptide.[5]

Q5: What is a prodrug strategy, and how can it improve solubility?

A5: A prodrug is a bioreversible, inactive derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[6] This approach can be used to transiently modify the dipeptide's structure to enhance its physicochemical properties, including solubility. For example, a phosphate group can be added to increase water solubility, which is then cleaved by phosphatases in the body to release the active dipeptide.[2]

Prodrug_Activation_Pathway Prodrug Poorly Soluble Dipeptide-Prodrug (e.g., with a solubilizing promoiety) Enzyme Enzymatic or Chemical Cleavage (in vivo) Prodrug->Enzyme ActiveDipeptide Active, Soluble Dipeptide Enzyme->ActiveDipeptide ReleasedPromoiety Released Promoiety Enzyme->ReleasedPromoiety

Caption: Conceptual diagram of a prodrug activation pathway.

Q6: How does salt formation improve dipeptide solubility?

A6: For dipeptides with ionizable groups (i.e., acidic or basic side chains, or free N- and C-termini), forming a salt can significantly enhance aqueous solubility.[7] The salt form introduces a counter-ion that disrupts the crystal lattice of the solid dipeptide, making it easier for water molecules to solvate the individual dipeptide ions. Common salt forms include hydrochloride (HCl) and acetate salts, which are often preferred over trifluoroacetate (TFA) salts that can be remnants of the synthesis and purification process.[8]

Data Presentation

Table 1: Solubility of Selected Dipeptides in Water at pH 7

DipeptideTemperature (°C)Solubility (mol/kg)
Glycyl-Glycine (Gly-Gly)20~1.8
30~2.2
40~2.7
Glycyl-Alanine (Gly-Ala)20~2.5
30~3.0
40~3.6
Alanyl-Glycine (Ala-Gly)20~1.2
30~1.5
40~1.8
Alanyl-Alanine (Ala-Ala)20~1.5
30~1.8
40~2.2

Data synthesized from publicly available research.[1]

Table 2: Qualitative Solubility of Dipeptides in Common Solvents

Dipeptide TypeDeionized WaterDilute Acid (e.g., 1% Acetic Acid)Dilute Base (e.g., 0.1 M NH4OH)DMSO / DMFAcetonitrile / Ethanol
Basic (Net charge > 0) May be solubleGood PoorGood (for hydrophobic)Moderate (for hydrophobic)
Acidic (Net charge < 0) May be solublePoorGood Good (for hydrophobic)Moderate (for hydrophobic)
Neutral/Hydrophobic PoorPoorPoorGood Good

Experimental Protocols

Protocol 1: General Procedure for Determining Dipeptide Solubility

Objective: To determine the approximate solubility of a dipeptide in a given solvent.

Materials:

  • Lyophilized dipeptide

  • Selected solvent (e.g., deionized water, buffer, DMSO)

  • Vortex mixer

  • Sonicator bath

  • Microcentrifuge

  • Analytical balance

  • Spectrophotometer or HPLC system

Methodology:

  • Preparation of a Saturated Solution: a. Weigh out a small, known amount of the lyophilized dipeptide (e.g., 1-2 mg) into a microcentrifuge tube. b. Add a small, precise volume of the chosen solvent (e.g., 100 µL). c. Vortex the tube vigorously for 1-2 minutes. d. If the dipeptide does not fully dissolve, sonicate the tube in a water bath for 10-15 minutes. e. Allow the suspension to equilibrate at a constant temperature (e.g., room temperature) for at least one hour to ensure saturation.

  • Separation of Undissolved Solid: a. Centrifuge the tube at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet any undissolved dipeptide.

  • Quantification of Solubilized Dipeptide: a. Carefully collect a known volume of the supernatant without disturbing the pellet. b. Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method. c. Quantify the concentration of the dipeptide in the diluted supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry at a characteristic wavelength or a calibrated HPLC method).

  • Calculation of Solubility: a. Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the solubility of the dipeptide in that solvent under the tested conditions.

Protocol 2: Conversion of a Dipeptide TFA Salt to a Hydrochloride (HCl) Salt

Objective: To exchange the trifluoroacetate (TFA) counter-ion with chloride to potentially improve solubility and biocompatibility.

Materials:

  • Lyophilized dipeptide (TFA salt)

  • Hydrochloric acid (HCl) solution (e.g., 100 mM)

  • Deionized water

  • Lyophilizer

Methodology:

  • Dissolve the dipeptide TFA salt in a minimal amount of deionized water.[8]

  • Add an excess of the HCl solution to the dipeptide solution.[8]

  • Freeze the solution, for example, using liquid nitrogen or in a -80°C freezer.[8]

  • Lyophilize the frozen solution until all the liquid has been removed. This process will sublime the water and excess HCl, leaving the dipeptide as its hydrochloride salt.[8]

  • For complete removal of TFA, this process can be repeated 2-3 times by re-dissolving the lyophilized powder in a dilute HCl solution and re-lyophilizing.[8]

Protocol 3: Conceptual Outline for the Synthesis of a Dipeptide Ester Prodrug

Objective: To increase the lipophilicity and potentially the solubility in organic co-solvents of a dipeptide by converting the C-terminal carboxylic acid to an ester.

Materials:

  • N-terminally protected dipeptide

  • Alcohol (e.g., ethanol, benzyl alcohol)

  • Coupling agent (e.g., DCC, EDC)

  • Activation agent (e.g., HOBt, DMAP)

  • Anhydrous organic solvent (e.g., dichloromethane, DMF)

  • Reagents for N-terminal deprotection (e.g., TFA for Boc group)

Methodology:

  • Esterification of the C-terminus: a. Dissolve the N-terminally protected dipeptide in an anhydrous organic solvent. b. Add the alcohol and the coupling and activation agents. c. Allow the reaction to proceed at room temperature until completion, monitoring by a suitable technique (e.g., TLC or LC-MS). d. Work up the reaction to isolate the N-terminally protected dipeptide ester.

  • N-terminal Deprotection: a. Treat the protected dipeptide ester with the appropriate deprotection reagent to remove the N-terminal protecting group. b. Purify the final dipeptide ester prodrug, typically by chromatography.

Factors Influencing Dipeptide Solubility

The solubility of a dipeptide is a complex interplay of various intrinsic and extrinsic factors. Understanding these relationships is key to developing effective solubilization strategies.

Factors_Influencing_Dipeptide_Solubility cluster_Intrinsic Intrinsic Factors (Dipeptide Properties) cluster_Extrinsic Extrinsic Factors (Environmental Conditions) AminoAcidComp Amino Acid Composition (Hydrophobicity/Hydrophilicity) NetCharge Net Charge (pI of the dipeptide) AminoAcidComp->NetCharge Solubility Dipeptide Solubility AminoAcidComp->Solubility NetCharge->Solubility Sequence Sequence (Order of amino acids) Aggregation Tendency for Aggregation (Intermolecular interactions) Sequence->Aggregation Sequence->Solubility Aggregation->Solubility Solvent Solvent Properties (Polarity, pH, Dielectric Constant) Solvent->NetCharge Solvent->Solubility Temperature Temperature Temperature->Aggregation Temperature->Solubility CoSolvents Presence of Co-solvents (e.g., organic solvents, salts) CoSolvents->Solubility Concentration Dipeptide Concentration Concentration->Solubility

Caption: Logical relationships of factors influencing dipeptide solubility.

References

Reducing epimerization during custom peptide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize epimerization during custom peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of peptide synthesis?

A1: Epimerization is a chemical process where the stereochemistry at one of several chiral centers in a molecule is inverted. In peptide synthesis, this typically refers to the conversion of an L-amino acid residue into its D-epimer at the alpha-carbon (Cα). This change in chirality can significantly impact the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1]

Q2: Which amino acids are most susceptible to epimerization during synthesis?

A2: Amino acids with electron-withdrawing groups in their side chains are more prone to epimerization due to the increased acidity of the Cα proton. Cysteine (Cys) and Histidine (His) are particularly susceptible to racemization.[2] Phenylalanine (Phe) and other aromatic amino acids can also be at risk under certain conditions. The C-terminal amino acid is generally the most vulnerable to epimerization during activation.

Q3: What are the primary causes of epimerization during Solid-Phase Peptide Synthesis (SPPS)?

A3: The primary causes of epimerization during SPPS are:

  • Activation of the C-terminal amino acid: The formation of an oxazolone intermediate during the activation of the carboxylic acid group of an N-protected amino acid is a major pathway for epimerization. This is particularly problematic for the C-terminal residue of a peptide fragment.

  • Exposure to basic conditions: The prolonged exposure of the peptide-resin to basic conditions, such as during the removal of the Fmoc protecting group with piperidine, can lead to the abstraction of the Cα proton and subsequent epimerization.[1]

  • Coupling reagents: The choice of coupling reagent and the presence of additives can significantly influence the rate of epimerization. Some coupling reagents can promote the formation of intermediates that are more prone to racemization.

  • Elevated temperatures: Higher reaction temperatures can increase the rate of epimerization.

Troubleshooting Guide: Reducing Epimerization

This guide provides solutions to common issues related to epimerization encountered during custom peptide synthesis.

Problem 1: High levels of epimerization detected in the final peptide product.

Possible Cause Suggested Solution Experimental Protocol
Inappropriate Coupling Reagent Switch to a coupling reagent known to suppress epimerization. Onium salt-based reagents (e.g., HBTU, HATU, HCTU, COMU) in the presence of an additive like HOBt or Oxyma Pure are generally preferred over carbodiimides alone. For particularly sensitive amino acids like His, consider using DEPBT or COMU.See "Protocol 1: Coupling with HBTU/HOBt to Minimize Epimerization".
Prolonged Exposure to Base Minimize the time the peptide-resin is exposed to the piperidine solution during Fmoc deprotection. Use a shorter deprotection time (e.g., two treatments of 3-5 minutes each). For C-terminal Cys, consider using a 2-chlorotrityl resin which is more acid-labile and can reduce base-catalyzed epimerization.[3]See "Protocol 2: Fmoc Deprotection with Reduced Base Exposure".
Elevated Reaction Temperature Perform the coupling reactions at room temperature or lower if possible. If elevated temperatures are necessary to overcome aggregation, carefully monitor the extent of epimerization.Monitor the reaction temperature using a calibrated thermometer. For difficult couplings, consider alternative strategies like using pseudoprolines or chaotropic salts before resorting to high temperatures.
C-terminal Cysteine Epimerization Utilize a pseudoproline dipeptide at the C-terminus or employ a 2-chlorotrityl resin. These strategies can significantly reduce epimerization of the C-terminal cysteine.[4]See "Protocol 3: Synthesis of Peptides with C-terminal Cysteine using 2-Chlorotrityl Resin".

Problem 2: Difficulty in separating the desired peptide from its epimeric impurity.

Possible Cause Suggested Solution Analytical Method
Co-elution in Reverse-Phase HPLC Optimize the HPLC gradient and mobile phase composition. If co-elution persists, utilize chiral HPLC for separation and quantification of the epimers.See "Protocol 4: Chiral HPLC Analysis of Peptide Epimers".
Similar Mass Spectrometry Fragmentation While epimers have the same mass, their fragmentation patterns in MS/MS can sometimes differ slightly. Use high-resolution mass spectrometry and carefully analyze the fragmentation spectra.Utilize LC-MS/MS with optimized collision energy to potentially differentiate between epimers based on subtle differences in fragment ion intensities.

Quantitative Data on Epimerization

The choice of coupling reagent and reaction conditions can have a significant impact on the extent of epimerization. The following tables provide a summary of quantitative data from various studies.

Table 1: Comparison of Coupling Reagents on Histidine Epimerization

Coupling ReagentBase% D-His EpimerReference
HBTUDIPEA5.8(Adapted from literature data)
HATUDIPEA2.5(Adapted from literature data)
TBTUDIPEA6.1(Adapted from literature data)
COMUDIPEA1.2(Adapted from literature data)

Data is illustrative and the extent of epimerization can vary depending on the specific peptide sequence and reaction conditions.

Table 2: Effect of Temperature on Racemization with Different Reagents

Reagent25°C60°C90°CReference
HDMC + Oxyma21%53%60%[5]
HDMC22%45%51%[5]
COMU24%56%67%[5]
DIC + Oxyma0%49%65%[5]

This data highlights the significant increase in racemization at elevated temperatures.

Experimental Protocols

Protocol 1: Coupling with HBTU/HOBt to Minimize Epimerization

  • Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice for 5 minutes each.

  • Washing: Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) and allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.

  • Washing: Wash the resin as described in step 3.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol 2: Fmoc Deprotection with Reduced Base Exposure

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • First Deprotection: Add 20% piperidine in DMF to the resin and shake for 3 minutes.

  • Drain and Second Deprotection: Drain the piperidine solution and add a fresh solution of 20% piperidine in DMF. Shake for an additional 5 minutes.

  • Washing: Immediately wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times) to remove all traces of piperidine.

Protocol 3: Synthesis of Peptides with C-terminal Cysteine using 2-Chlorotrityl Resin

  • Resin Loading: Swell the 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes. Add Fmoc-Cys(Trt)-OH (1 equivalent) and DIPEA (2.5 equivalents) in DCM and shake for 1-2 hours.

  • Capping: After loading, cap any remaining active sites by treating the resin with a solution of DCM/Methanol/DIPEA (17:2:1) for 30 minutes.

  • Washing: Wash the resin with DCM, DMF, and isopropanol.

  • Peptide Elongation: Proceed with the standard Fmoc-SPPS protocol (Protocol 1 and 2).

  • Cleavage: Cleave the peptide from the resin using a mild acidic cocktail (e.g., 1% TFA in DCM) to minimize side reactions.

Protocol 4: Chiral HPLC Analysis of Peptide Epimers

  • Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Column Selection: Use a chiral stationary phase column suitable for peptide separations (e.g., a protein-based or macrocyclic antibiotic-based chiral column).

  • Mobile Phase: Use a mobile phase system typically consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or isopropanol). The exact composition will need to be optimized for the specific peptide.

  • Gradient Elution: Develop a gradient elution method to achieve separation of the L- and D-epimers.

  • Detection: Use UV detection at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Quantification: Integrate the peak areas of the L- and D-epimers to determine the percentage of epimerization.

Visualizations

Epimerization_Mechanism cluster_activation Amino Acid Activation cluster_pathways Reaction Pathways Amino_Acid N-Protected L-Amino Acid Amino_Acid->Activated_Ester Coupling Reagent Oxazolone Oxazolone Intermediate Activated_Ester->Oxazolone Intramolecular Cyclization Peptide_Bond Desired Peptide Bond Activated_Ester->Peptide_Bond Nucleophilic Attack by Amino Group Epimerized_Peptide Epimerized Peptide Oxazolone->Epimerized_Peptide Enolization & Reprotonation

Caption: Mechanism of epimerization via oxazolone formation.

Troubleshooting_Workflow Start High Epimerization Detected Check_Coupling Review Coupling Reagent & Conditions Start->Check_Coupling Check_Base Review Base Exposure Time Check_Coupling->Check_Base No Change_Reagent Switch to Low-Epimerization Reagent (e.g., COMU, HATU) Check_Coupling->Change_Reagent Yes Check_Temp Review Reaction Temperature Check_Base->Check_Temp No Reduce_Time Decrease Fmoc Deprotection Time Check_Base->Reduce_Time Yes Check_C_Terminus C-terminal Amino Acid Susceptible? (e.g., Cys, His) Check_Temp->Check_C_Terminus No Lower_Temp Perform Couplings at Room Temperature or Lower Check_Temp->Lower_Temp Yes Use_Special_Resin Use 2-Cl-Trt Resin or Pseudoproline Dipeptide Check_C_Terminus->Use_Special_Resin Yes Analyze_Sequence Analyze Peptide Sequence for Other Potential Risk Factors Check_C_Terminus->Analyze_Sequence No

References

Technical Support Center: Accurate Mass Determination of L-Methionyl-N5-(diaminomethylidene)-L-ornithine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the accurate mass determination of L-Methionyl-N5-(diaminomethylidene)-L-ornithine.

Accurate Mass and Chemical Formula

The accurate mass of a molecule is a critical parameter for its identification and characterization. For L-Methionyl-N5-(diaminomethylidene)-L-ornithine, the first step is to determine its precise chemical formula.

1. Determination of the Chemical Formula:

  • L-Methionine: The chemical formula for L-Methionine is C₅H₁₁NO₂S.

  • L-Ornithine: The chemical formula for L-Ornithine is C₅H₁₂N₂O₂.[1][2][3][4]

  • Diaminomethylidene Group: The diaminomethylidene group has the chemical formula CH₄N₂. This group attaches to the N5 nitrogen of the ornithine side chain.

  • Peptide Bond Formation: The formation of a peptide bond between L-Methionine and the modified L-Ornithine results in the loss of one molecule of water (H₂O).[5][6][7][8][9]

Taking these components into account, the final chemical formula for L-Methionyl-N5-(diaminomethylidene)-L-ornithine is calculated as follows:

(C₅H₁₁NO₂S) + (C₅H₁₂N₂O₂ + CH₄N₂) - H₂O = C₁₁H₂₅N₅O₃S

2. Accurate Mass Calculation:

Based on the chemical formula C₁₁H₂₅N₅O₃S, the accurate monoisotopic mass is calculated by summing the masses of the most abundant isotopes of each element.

ElementNumber of AtomsMonoisotopic Mass (Da)Total Mass (Da)
Carbon (C)1112.000000132.000000
Hydrogen (H)251.00782525.195625
Nitrogen (N)514.00307470.015370
Oxygen (O)315.99491547.984745
Sulfur (S)131.97207131.972071
Total 307.167811

Therefore, the theoretical monoisotopic mass of neutral L-Methionyl-N5-(diaminomethylidene)-L-ornithine is 307.1678 Da .

Frequently Asked Questions (FAQs)

Q1: What is the expected m/z value for the protonated molecule [M+H]⁺ in positive ion mode mass spectrometry?

A1: The expected m/z for the singly charged protonated molecule ([M+H]⁺) would be the neutral monoisotopic mass plus the mass of a proton (1.007276 Da).

  • Expected m/z = 307.167811 Da + 1.007276 Da = 308.175087 Da

Q2: What are common adducts I might observe in my mass spectrum?

A2: In addition to the protonated molecule, you may observe adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), especially if there are trace amounts of these salts in your sample or mobile phase.

  • [M+Na]⁺: 307.167811 Da + 22.989770 Da = 330.157581 Da

  • [M+K]⁺: 307.167811 Da + 38.963707 Da = 346.131518 Da

It is also possible to observe doubly charged ions ([M+2H]²⁺) at half the m/z value.

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
No or Low Signal Intensity - Inefficient ionization of the analyte.- Poor sample preparation leading to low concentration.- Instrument parameters not optimized.- Optimize ionization source parameters (e.g., capillary voltage, gas flow, temperature).- Ensure the sample is properly dissolved and consider a concentration step.- Perform a full instrument calibration and tuning.
Inaccurate Mass Measurement - Mass spectrometer is not properly calibrated.- Presence of interfering isobaric species.- Space charge effects due to high ion density.- Calibrate the instrument using a known standard with a mass close to your analyte.- Improve chromatographic separation to resolve interferences.- Dilute the sample to reduce ion density in the mass analyzer.
Broad or Tailing Peaks - Poor chromatographic conditions.- Adsorption of the analyte to the column or tubing.- High sample concentration.- Optimize the mobile phase composition and gradient.- Use a column with a different stationary phase or add a modifier to the mobile phase.- Inject a lower concentration of the sample.
Presence of Multiple Adducts - Contamination of the mobile phase or sample with salts.- Use high-purity solvents and additives.- Consider using a desalting step in your sample preparation.

Experimental Protocols

A detailed methodology for the accurate mass determination of L-Methionyl-N5-(diaminomethylidene)-L-ornithine using High-Resolution Mass Spectrometry (HRMS) is provided below.

Objective: To determine the accurate mass of L-Methionyl-N5-(diaminomethylidene)-L-ornithine.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

Materials:

  • L-Methionyl-N5-(diaminomethylidene)-L-ornithine sample

  • HPLC-grade water with 0.1% formic acid (Mobile Phase A)

  • HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • C18 reversed-phase HPLC column

Procedure:

  • Sample Preparation:

    • Dissolve the sample in Mobile Phase A to a final concentration of 1 µg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Method:

    • Column: C18, 2.1 mm x 50 mm, 1.8 µm

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5-95% B

      • 5-7 min: 95% B

      • 7-7.1 min: 95-5% B

      • 7.1-10 min: 5% B

  • Mass Spectrometry Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Mass Range: m/z 100-1000

    • Resolution: > 60,000

    • Capillary Voltage: 3.5 kV

    • Sheath Gas Flow: 35 arbitrary units

    • Auxiliary Gas Flow: 10 arbitrary units

    • Capillary Temperature: 320 °C

  • Data Analysis:

    • Extract the ion chromatogram for the theoretical m/z of the [M+H]⁺ ion (308.1751).

    • Determine the accurate mass from the mass spectrum of the corresponding chromatographic peak.

    • Calculate the mass error in parts-per-million (ppm).

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing dissolve Dissolve Sample filter Filter Sample dissolve->filter hplc HPLC Separation filter->hplc hrms HRMS Detection hplc->hrms extract Extract Ion Chromatogram hrms->extract mass_spec Obtain Mass Spectrum extract->mass_spec calc Calculate Mass Error mass_spec->calc

Caption: Experimental workflow for accurate mass determination.

Troubleshooting_Logic cluster_signal Signal Intensity cluster_accuracy Mass Accuracy cluster_peak Peak Shape start Mass Determination Issue no_signal No/Low Signal start->no_signal inaccurate_mass Inaccurate Mass start->inaccurate_mass bad_peak Broad/Tailing Peak start->bad_peak check_ionization Optimize Ionization no_signal->check_ionization check_sample_prep Check Sample Prep no_signal->check_sample_prep check_instrument Calibrate/Tune Instrument no_signal->check_instrument recalibrate Recalibrate MS inaccurate_mass->recalibrate improve_separation Improve Chromatography inaccurate_mass->improve_separation dilute_sample Dilute Sample inaccurate_mass->dilute_sample optimize_hplc Optimize HPLC Method bad_peak->optimize_hplc change_column Change Column bad_peak->change_column lower_concentration Lower Concentration bad_peak->lower_concentration

Caption: Troubleshooting logic for mass spectrometry issues.

References

Technical Support Center: Mass Spectrometry of Sulfur-Containing Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common artifacts encountered during the mass spectrometric analysis of peptides containing cysteine and methionine residues.

Troubleshooting Guides & FAQs

Disulfide Bond Related Artifacts

Question 1: I am observing unexpected peaks corresponding to incorrect disulfide bond pairings in my mass spectrum. What is causing this and how can I prevent it?

Answer: This phenomenon is likely due to disulfide bond scrambling, which can occur both in solution during sample preparation and in the gas phase during mass spectrometry analysis.[1]

Troubleshooting:

  • In-Solution Scrambling:

    • pH Control: Maintain a pH below 8 during enzymatic digestion. Higher pH levels can promote the formation of thiolate anions, which can initiate disulfide exchange.[1]

    • Alkylation: To prevent the reformation of disulfide bonds after reduction, cysteine residues should be alkylated.[2] However, be aware that incomplete alkylation can still lead to scrambling.

    • Maleimide Addition: The addition of maleimide to the sample can help prevent disulfide scrambling during non-reducing liquid chromatography-mass spectrometry (LC-MS) analysis.[3]

  • Gas-Phase Scrambling:

    • MALDI-MS: Photo-induced radical disulfide bond scrambling can occur in the gas phase during Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry analysis.[1]

    • Mitigation: While challenging to eliminate completely in MALDI, careful optimization of matrix and laser fluency may help. Alternatively, consider using fragmentation techniques less prone to inducing scrambling.

Question 2: My disulfide-linked peptides are not fragmenting efficiently with Collision-Induced Dissociation (CID). How can I obtain better fragmentation for disulfide bond mapping?

Answer: Traditional collisional activation methods like CID are often inefficient at cleaving disulfide bonds, leading to poor sequence coverage.[4][5] Alternative fragmentation techniques are recommended for the analysis of disulfide-bonded peptides.[6]

Recommended Fragmentation Techniques:

  • Electron Transfer Dissociation (ETD): ETD is highly effective at cleaving disulfide bonds while preserving labile post-translational modifications.[6][7] In ETD, cleavage of the disulfide bond is a primary reaction pathway.[6]

  • Ultraviolet Photodissociation (UVPD): UVPD, using wavelengths such as 193 nm or 266 nm, can selectively cleave disulfide bonds in the gas phase.[4][5][6][8][9] This technique can be particularly useful for identifying disulfide-bonded pairs in complex mixtures.[9]

  • Electron-Transfer/Higher-Energy Collision Dissociation (EThcD): This hybrid fragmentation method combines ETD and HCD, providing product ions from both techniques and often outperforming ETD alone.[6]

Oxidation Artifacts

Question 3: I am observing unexpected +16 Da or +32 Da mass shifts in my peptides containing methionine or cysteine. What are these modifications?

Answer: These mass shifts are characteristic of oxidation of sulfur-containing amino acids. Methionine is readily oxidized to methionine sulfoxide (+16 Da) and further to methionine sulfone (+32 Da).[10] Cysteine can be oxidized to cysteine sulfinic acid (+32 Da) and cysteine sulfonic acid (+48 Da).[10]

Sources of Oxidation:

  • Sample Preparation: Exposure to air and certain reagents during sample handling can lead to artificial oxidation.[11]

  • In-Source Oxidation: Oxidation can occur during the electrospray ionization (ESI) process, particularly if the emitter is eroded, leading to electrical discharge.[12]

  • Radiolysis: Exposure to gamma-rays or synchrotron X-rays can induce oxidation.[10]

Troubleshooting and Prevention:

  • Minimize Exposure to Oxidants: Handle samples carefully to minimize exposure to air.

  • Use Fresh Reagents: Use high-quality, fresh reagents to avoid introducing oxidative contaminants.

  • Methionine Alkylation: To accurately quantify existing methionine oxidation and prevent further artifactual oxidation, unoxidized methionines can be selectively alkylated at low pH with iodoacetamide (IAA).[13]

  • Check ESI Source: Regularly inspect and maintain the ESI emitter to prevent corrosion and electrical discharge that can cause oxidation.[12]

Question 4: My peptides with oxidized cysteine or methionine residues show poor fragmentation in CID. How can I improve sequence coverage?

Answer: Oxidative modifications on sulfur-containing amino acids can significantly alter fragmentation patterns in CID, often leading to limited product ions.[7] Electron Transfer Dissociation (ETD) is a valuable alternative as it is less sensitive to side-chain chemistry and can provide extensive sequence information for oxidized peptides where CID fails.[7]

Adduct Formation

Question 5: I see a series of peaks with +22 Da, +38 Da, or other unusual mass additions to my peptide ions. What are these?

Answer: These peaks are likely due to the formation of adducts with alkali metal ions, most commonly sodium (+22 Da for [M+Na]+ instead of [M+H]+) and potassium (+38 Da for [M+K]+ instead of [M+H]+).[14] These adducts can complicate spectra and reduce the intensity of the desired protonated molecular ion.[14]

Sources of Alkali Metal Ions:

  • Sample Contamination: Salts introduced during sample preparation are a common source.[14]

  • Solvents and Reagents: Even high-purity solvents can contain trace amounts of sodium and potassium.[14]

  • Glassware: Storage of solvents in glass bottles can lead to leaching of alkali ions.[14]

Troubleshooting and Prevention:

  • Desalting: Thoroughly desalt peptide samples before MS analysis.

  • High-Purity Solvents: Use high-purity, LC-MS grade solvents.

  • Proper Containers: Store mobile phases in certified low-density polyethylene (LDPE) or perfluoroalkoxy (PFA) containers to minimize metal contamination.

  • Mobile Phase Additives: The addition of acids like formic acid or trifluoroacetic acid can help suppress metal adduct formation by providing a higher concentration of protons.[15]

Common AdductMass Shift (Da)
Sodium+22
Potassium+38
Ammonium+17
Sample Preparation and In-Source Artifacts

Question 6: I used beta-mercaptoethanol (BME) to reduce disulfide bonds and now I see a +76 Da modification on my cysteine-containing peptides. What is this?

Answer: This mass addition corresponds to the formation of a covalent adduct between your peptide's cysteine residues and beta-mercaptoethanol.[16][17] This can occur during protein manipulation in the presence of BME.[16]

Prevention:

  • Alternative Reducing Agents: Consider using other reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), although adduct formation is possible with these as well under certain conditions.

  • Thorough Removal: Ensure complete removal of the reducing agent after the reduction step and before alkylation or MS analysis.

Question 7: My mass spectrum shows a series of c- and z-type fragment ions even in MS1 mode, especially with MALDI. What is happening?

Answer: This is likely due to in-source decay (ISD), a fragmentation process that occurs in the MALDI source before the ions are extracted.[18][19][20] ISD of peptides and proteins predominantly produces c- and z-type fragment ions.[18]

Factors Influencing ISD:

  • Matrix: The choice of matrix has a significant impact on the extent of ISD. For example, 2,5-dihydroxybenzoic acid (DHB) is known to promote ISD.[19] Ferulic acid (FA) can either induce or prevent ISD depending on the laser shot location on the crystal.[21]

  • Laser Fluence: Higher laser power can increase ISD.

  • Extraction Delay: The timing of ion extraction can also influence the observation of ISD fragments.[19]

Experimental Protocols

Protocol 1: Reduction and Alkylation of Disulfide Bonds for Bottom-Up Proteomics

This protocol is designed to prevent disulfide bond scrambling during sample preparation.

  • Denaturation: Denature the protein sample in a buffer containing 8 M urea or 6 M guanidine hydrochloride.

  • Reduction: Add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature. Add an alkylating agent, such as iodoacetamide (IAA), to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.

  • Quenching: Quench the excess alkylating agent by adding DTT to a final concentration of 10 mM.

  • Buffer Exchange/Desalting: Proceed with buffer exchange or desalting to remove denaturants and excess reagents prior to enzymatic digestion.

Protocol 2: Minimizing Sodium Adducts in LC-MS

This protocol outlines steps to reduce the formation of sodium adducts during LC-MS analysis.

  • Sample Preparation:

    • Use high-purity, LC-MS grade water and solvents for all sample and mobile phase preparations.

    • Whenever possible, use polypropylene or certified low-density polyethylene (LDPE) tubes and vials instead of glass to minimize sodium leaching.

    • Perform thorough desalting of the peptide sample using C18 solid-phase extraction (SPE) or a similar method.

  • LC System Preparation:

    • Prepare mobile phases in certified LDPE or PFA containers.

    • Incorporate a mobile phase additive such as 0.1% formic acid to provide a high concentration of protons and suppress sodium adduct formation.[15]

    • Flush the LC system extensively with the prepared mobile phases before running the sample to remove any residual salts.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis ProteinSample Protein Sample Denaturation Denaturation ProteinSample->Denaturation Reduction Reduction (e.g., DTT) Denaturation->Reduction Alkylation Alkylation (e.g., IAA) Reduction->Alkylation Digestion Enzymatic Digestion Alkylation->Digestion LC_Separation LC Separation Digestion->LC_Separation Peptide Mixture ESI Electrospray Ionization LC_Separation->ESI MS_Analysis MS Analysis ESI->MS_Analysis Fragmentation Fragmentation (e.g., ETD) MS_Analysis->Fragmentation Data_Analysis Data Analysis Fragmentation->Data_Analysis

Caption: A typical experimental workflow for the analysis of sulfur-containing peptides.

artifact_troubleshooting cluster_observation Observation in Mass Spectrum cluster_cause Potential Cause cluster_solution Troubleshooting / Solution UnexpectedPeaks Unexpected Peaks DisulfideScrambling Disulfide Scrambling UnexpectedPeaks->DisulfideScrambling AdductFormation Adduct Formation UnexpectedPeaks->AdductFormation PoorFragmentation Poor Fragmentation InefficientCID Inefficient CID PoorFragmentation->InefficientCID MassShifts Unexpected Mass Shifts Oxidation Oxidation MassShifts->Oxidation MassShifts->AdductFormation ControlpH Control pH / Alkylate DisulfideScrambling->ControlpH MinimizeOxidants Minimize Exposure to Oxidants Oxidation->MinimizeOxidants DesaltSample Desalt Sample / Use Additives AdductFormation->DesaltSample UseETD_UVPD Use ETD/UVPD InefficientCID->UseETD_UVPD

Caption: A logical troubleshooting guide for common artifacts in peptide mass spectra.

References

Validation & Comparative

A Comparative Analysis of L-Arginine and L-Methionyl-N5-(diaminomethylidene)-L-ornithine on Nitric Oxide Synthase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the endogenous nitric oxide synthase (NOS) substrate, L-arginine, and a representative synthetic L-ornithine derivative, L-Methionyl-N5-(diaminomethylidene)-L-ornithine. The focus of this comparison is their respective roles in the nitric oxide (NO) signaling pathway, a critical regulator of numerous physiological processes. While direct comparative data for L-Methionyl-N5-(diaminomethylidene)-L-ornithine is limited in publicly available literature, this guide will draw upon data from a closely related and well-characterized compound, N5-(1-Imino-3-butenyl)-L-ornithine (L-VNIO), to provide a substantive comparison.

Introduction to L-Arginine and L-Ornithine Derivatives

L-arginine is a semi-essential amino acid that serves as the primary substrate for all three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[1] The enzymatic conversion of L-arginine to L-citrulline by NOS produces nitric oxide, a key signaling molecule involved in vasodilation, neurotransmission, and the immune response.

L-ornithine derivatives, on the other hand, are often investigated as potential modulators of NOS activity. Due to their structural similarity to L-arginine, they can act as competitive inhibitors, offering therapeutic potential in conditions associated with excessive NO production, such as neurodegenerative diseases and inflammatory disorders.

Comparative Biological Activity

The primary biological activity of L-arginine in the context of this guide is its role as a substrate for nitric oxide synthase, leading to the production of nitric oxide.[1] In contrast, the L-ornithine derivative, represented here by L-VNIO, acts as a potent inhibitor of NOS, specifically showing a preference for the neuronal isoform (nNOS).[2]

Quantitative Comparison of Kinetic Parameters

The following table summarizes the key kinetic parameters of L-arginine as a substrate for NOS and L-VNIO as an inhibitor of nNOS.

CompoundParameterValueNOS IsoformReference
L-Arginine Km2-20 µMnNOS, eNOS, iNOS[1]
L-VNIO Ki100 nMnNOS[2]
L-VNIO kinact0.078 min-1nNOS[2]

Km (Michaelis constant) for L-arginine represents the substrate concentration at which the reaction rate is half of the maximum. A lower Km indicates a higher affinity of the enzyme for the substrate. Ki (inhibition constant) for L-VNIO represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki indicates a more potent inhibitor. kinact (inactivation rate constant) for L-VNIO indicates the rate of irreversible inactivation of the enzyme.

Signaling Pathways and Experimental Workflow

To visualize the interaction of these compounds with the nitric oxide signaling pathway and the general workflow for assessing their activity, the following diagrams are provided.

cluster_0 L-Arginine Pathway cluster_1 L-Ornithine Derivative Pathway L-Arginine L-Arginine NOS NOS L-Arginine->NOS Substrate Nitric Oxide Nitric Oxide NOS->Nitric Oxide Produces Physiological Effects Physiological Effects Nitric Oxide->Physiological Effects Leads to L-VNIO L-VNIO nNOS nNOS L-VNIO->nNOS Inhibits Blocked NO Production Blocked NO Production nNOS->Blocked NO Production

Caption: Comparative signaling pathways of L-Arginine and L-VNIO.

Start Start Prepare Cell Lysate or Purified NOS Prepare Cell Lysate or Purified NOS Start->Prepare Cell Lysate or Purified NOS Incubate with L-Arginine +/- Inhibitor Incubate with L-Arginine +/- Inhibitor Prepare Cell Lysate or Purified NOS->Incubate with L-Arginine +/- Inhibitor Measure Nitrite Concentration (Griess Assay) Measure Nitrite Concentration (Griess Assay) Incubate with L-Arginine +/- Inhibitor->Measure Nitrite Concentration (Griess Assay) Data Analysis Data Analysis Measure Nitrite Concentration (Griess Assay)->Data Analysis End End Data Analysis->End

Caption: General experimental workflow for assessing NOS activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Nitric Oxide Synthase (NOS) Activity Assay

This protocol is a generalized method for measuring NOS activity in cell lysates or with purified enzyme.

1. Reagents and Materials:

  • NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.1 mM EDTA and 0.1 mM DTT)

  • L-Arginine (substrate)

  • NADPH (cofactor)

  • Calmodulin (for nNOS and eNOS)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • Test inhibitor (e.g., L-VNIO)

  • Greiss Reagent (for nitrite detection)

  • 96-well microplate

  • Microplate reader

2. Procedure:

  • Prepare the reaction mixture containing NOS assay buffer, NADPH, calmodulin (if required), and BH4.

  • Add the cell lysate or purified NOS enzyme to the wells of a 96-well plate.

  • For inhibitor studies, pre-incubate the enzyme with the test compound (L-VNIO) for a specified time.

  • Initiate the reaction by adding L-arginine to the wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stopping reagent (e.g., a zinc acetate solution to precipitate proteins).

  • Centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new 96-well plate for nitrite determination using the Griess assay.

Griess Assay for Nitrite Determination

This colorimetric assay is used to measure the concentration of nitrite, a stable and quantifiable end-product of nitric oxide.[3][4][5]

1. Reagents and Materials:

  • Griess Reagent A: Sulfanilamide in an acidic solution (e.g., 1% sulfanilamide in 5% phosphoric acid).

  • Griess Reagent B: N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) in water (e.g., 0.1% NED).

  • Sodium nitrite standard solutions (for standard curve).

  • Supernatant from the NOS activity assay.

  • 96-well microplate.

  • Microplate reader.

2. Procedure:

  • Add the supernatant from the NOS assay to the wells of a 96-well plate.

  • Add Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Add Griess Reagent B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Conclusion

References

L-Methionyl-N5-(diaminomethylidene)-L-ornithine: A Comparative Guide to Arginine Analogs in Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Arginine analogs are indispensable tools for studying the function and regulation of enzymes that utilize L-arginine as a substrate. These enzymes, including Nitric Oxide Synthase (NOS), Arginase, and Protein Arginine Methyltransferases (PRMTs), are central to numerous physiological and pathological processes. This guide presents a comparative analysis of several well-characterized arginine analogs, detailing their inhibitory potency (Ki and IC50 values) against NOS and Arginase. Detailed experimental protocols for in vitro enzyme assays are provided to enable researchers to conduct their own comparative studies. Furthermore, signaling pathway diagrams for NOS and PRMTs are included to provide a broader context for the action of these inhibitors.

Comparative Inhibitory Activity of Arginine Analogs

The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of various arginine analogs against different isoforms of Nitric Oxide Synthase (NOS) and Arginase. Lower values indicate higher inhibitory potency.

CompoundTarget EnzymeKiIC50
L-NG-Nitroarginine Methyl Ester (L-NAME) nNOS (bovine)15 nM-
eNOS (human)39 nM-
iNOS (murine)4.4 µM-
NG-monomethyl-L-arginine (L-NMMA) NOS (general)-Potent Inhibitor
N5-(1-iminoethyl)-L-ornithine (L-NIO) NOS (general)-Potent, irreversible
Nω-hydroxy-nor-L-arginine (nor-NOHA) Arginase-Moderate Inhibitor
2(S)-amino-6-boronohexanoic acid (ABH) Arginase IPotent Inhibitor-
S-(2-boronoethyl)-L-cysteine (BEC) Arginase IPotent Inhibitor-

Note: Data is compiled from various sources. Direct comparison between studies may be affected by differing experimental conditions.

Experimental Protocols

In Vitro Nitric Oxide Synthase (NOS) Activity Assay (Colorimetric)

This protocol outlines a method to determine NOS activity by measuring the conversion of L-arginine to L-citrulline and nitric oxide. The nitric oxide produced is subsequently detected colorimetrically.

Materials:

  • Purified NOS enzyme (e.g., from rat brain for nNOS, or activated macrophage lysate for iNOS)

  • L-Arginine (substrate)

  • NADPH

  • Calmodulin (for nNOS and eNOS)

  • Tetrahydrobiopterin (BH4)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10% glycerol)

  • Griess Reagent (for nitrite determination)

  • Arginine analog inhibitors (test compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADPH, calmodulin (if required), and BH4.

  • Add the test inhibitor (e.g., L-Methionyl-N5-(diaminomethylidene)-L-ornithine or other arginine analogs) at various concentrations to the wells of the microplate. Include a control with no inhibitor.

  • Add the purified NOS enzyme to each well and pre-incubate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding L-arginine to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding a suitable reagent (e.g., a solution that precipitates the enzyme).

  • To measure nitric oxide production, add Griess Reagent to each well. This reagent reacts with nitrite, a stable oxidation product of nitric oxide, to produce a colored azo compound.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the analog and determine the IC50 value. The Ki can be calculated from the IC50 value if the mechanism of inhibition is known to be competitive.

In Vitro Arginase Activity Assay (Colorimetric)

This protocol describes a method to measure arginase activity by quantifying the amount of urea produced from the hydrolysis of L-arginine.

Materials:

  • Purified arginase enzyme (e.g., from bovine liver)

  • L-Arginine (substrate)

  • Manganese chloride (MnCl2) as a cofactor

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Urea colorimetric detection reagent (e.g., α-isonitrosopropiophenone or diacetyl monoxime-thiosemicarbazide)

  • Arginine analog inhibitors (test compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Activate the arginase enzyme by pre-incubating it with MnCl2 in the assay buffer.

  • Add the test inhibitor at various concentrations to the wells of a microplate. Include a control without any inhibitor.

  • Add the activated arginase solution to each well and pre-incubate for a short period at 37°C.

  • Start the reaction by adding a solution of L-arginine to each well.

  • Incubate the plate at 37°C for a set time (e.g., 15-30 minutes).

  • Stop the reaction by adding a strong acid (e.g., a mixture of H2SO4, H3PO4, and water).

  • Add the urea colorimetric reagent to each well and heat the plate (e.g., at 95°C for 30 minutes) to allow for color development.

  • Cool the plate to room temperature and measure the absorbance at the appropriate wavelength (e.g., 540 nm).

  • Create a standard curve using known concentrations of urea to determine the amount of urea produced in each well.

  • Calculate the percentage of inhibition for each concentration of the analog to determine the IC50 and subsequently the Ki value.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways of Nitric Oxide Synthase (NOS) and Protein Arginine Methyltransferase 5 (PRMT5).

NOS_Signaling_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO sGC Soluble Guanylyl Cyclase (sGC) NO->sGC activates Immune_Response Immune Response NO->Immune_Response cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation Neurotransmission Neurotransmission PKG->Neurotransmission Inhibitor Arginine Analogs (e.g., L-NAME) Inhibitor->NOS inhibits

Caption: Nitric Oxide Synthase (NOS) Signaling Pathway.

PRMT5_Signaling_Pathway Arginine Arginine Residue (on substrate protein) PRMT5 Protein Arginine Methyltransferase 5 (PRMT5) Arginine->PRMT5 SAM S-Adenosyl Methionine (SAM) SAM->PRMT5 Methylated_Arginine Symmetric Di-Methyl Arginine (sDMA) PRMT5->Methylated_Arginine catalyzes SAH S-Adenosyl Homocysteine (SAH) PRMT5->SAH Gene_Transcription Gene Transcription Methylated_Arginine->Gene_Transcription regulates RNA_Splicing RNA Splicing Methylated_Arginine->RNA_Splicing regulates Signal_Transduction Signal Transduction Methylated_Arginine->Signal_Transduction regulates Inhibitor Arginine Analog Inhibitors Inhibitor->PRMT5 inhibits

Caption: PRMT5 Signaling Pathway.

Conclusion

While direct experimental data on L-Methionyl-N5-(diaminomethylidene)-L-ornithine remains elusive, the comparative data on other arginine analogs provide a valuable framework for researchers. The provided protocols for NOS and arginase assays offer a standardized approach to evaluate the inhibitory potential of novel compounds. By understanding the structure-activity relationships of existing arginine analogs and employing robust enzymatic assays, researchers can effectively characterize new inhibitors and advance our understanding of arginine-metabolizing enzymes in health and disease.

Unveiling Peptide Binding Affinities: A Comparative Guide to Isothermal Titration Calorimetry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the binding affinity of modified peptides is paramount for advancing novel therapeutics. Isothermal Titration Calorimetry (ITC) has emerged as a gold-standard technique, providing a complete thermodynamic profile of binding interactions in solution. This guide offers a comprehensive comparison of ITC with other biophysical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical approach.

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K D ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) in a single experiment.[1][2] This label-free technique is particularly advantageous for studying modified peptides, as it does not require immobilization or tagging, which can interfere with the binding interaction.[3]

Performance Comparison: ITC vs. Alternative Techniques

While ITC offers a wealth of thermodynamic information, other techniques such as Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP) are also widely used to measure binding affinities. The choice of technique depends on the specific research question, sample availability, and desired throughput.

TechniquePrincipleMeasuresThroughputSample ConsumptionKey AdvantagesKey Disadvantages
Isothermal Titration Calorimetry (ITC) Measures heat change upon bindingK D , ΔH, ΔS, nLowHighLabel-free, in-solution, complete thermodynamic profileHigh sample consumption, sensitive to buffer mismatch, lower throughput
Surface Plasmon Resonance (SPR) Measures change in refractive index upon binding to a sensor surfacek on , k off , K DMedium to HighLowReal-time kinetics, high sensitivity, lower sample consumptionRequires immobilization of one binding partner, potential for mass transport limitations
Fluorescence Polarization (FP) Measures the change in polarization of fluorescently labeled molecules upon bindingK DHighLowHigh throughput, low sample consumption, solution-basedRequires fluorescent labeling of one partner, potential for interference from fluorescent compounds

Experimental Data: Binding Affinities of Modified Peptides Determined by ITC

The following table summarizes ITC data for the binding of various modified peptides to their respective targets, highlighting the impact of modifications on binding thermodynamics.

Modified PeptideModificationBinding PartnerK D (µM)ΔH (kcal/mol)-TΔS (kcal/mol)Stoichiometry (n)Reference
Cyclic Peptide (v107 derivative)Lactam bridgeVEGF0.13-10.51.11.0[1]
Unconstrained Peptide (v107 linear)LinearVEGF0.45-8.5-0.21.0[1]
ExenatideLipidation (interaction with lipid vesicles)POPG Liposomes (Primary binding)0.2EndothermicFavorable~0.2 (peptide/lipid)[4]
Gramicidin S analogue (GS14dK4)CyclizationPOPG LUVs1.1+8.7-18.2N/A[5]
Sulfated CIF2 peptideSulfationSGN3 ECD0.034-12.32.01.0
Non-sulfated CIF2 peptideUnmodifiedSGN3 ECDNo bindingN/AN/AN/A

Experimental Protocols

A detailed protocol for a typical ITC experiment involving a modified peptide and a protein target is provided below.

Sample Preparation
  • Protein and Peptide Purity: Ensure that both the protein and the modified peptide are of high purity (>95%) to obtain accurate binding data.[6]

  • Buffer Matching: It is critical that the protein and peptide are in identical buffer solutions to minimize heats of dilution and mixing.[6] Dialyze both samples against the same batch of buffer extensively. A suitable buffer is 50 mM Phosphate, 150 mM NaCl, pH 7.4. Avoid buffers with high ionization enthalpies like Tris, unless the experimental question specifically addresses proton exchange.[7]

  • Concentration Determination: Accurately determine the concentrations of the protein and peptide solutions using a reliable method such as UV absorbance at 280 nm for the protein (if aromatic residues are present) and a quantitative amino acid analysis or a specific chromophore for the peptide.

  • Degassing: Thoroughly degas both solutions prior to the experiment to prevent the formation of air bubbles in the calorimeter cell and syringe, which can cause significant noise in the data.[8]

ITC Experiment Setup
  • Instrument: A common instrument for these measurements is a MicroCal ITC200 or similar.

  • Concentrations: The concentration of the macromolecule in the cell should be 10-100 times the expected K D . The ligand concentration in the syringe should be 10-20 times the concentration of the macromolecule in the cell.[8] For a K D in the low micromolar range, typical starting concentrations would be 20-50 µM protein in the cell and 200-500 µM peptide in the syringe.

  • Instrument Settings (Example):

    • Temperature: 25°C

    • Reference Power: 5-10 µcal/sec

    • Stirring Speed: 750 rpm

    • Initial Delay: 60-180 s

    • Injection Volume: 2 µL (for a total of 19-25 injections)

    • Injection Spacing: 150-180 s

Data Acquisition and Analysis
  • Perform a control experiment by titrating the peptide solution into the buffer to determine the heat of dilution.

  • Perform the main experiment by titrating the peptide solution into the protein solution.

  • Subtract the heat of dilution from the binding data.

  • Integrate the resulting peaks to obtain the heat change per injection.

  • Plot the heat change per mole of injectant against the molar ratio of peptide to protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) using the manufacturer's software (e.g., MicroCal PEAQ-ITC Analysis Software) to determine K D , ΔH, and n.[5] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K A ) = ΔH - TΔS, where K A = 1/K D .

Visualizing the Workflow and Comparisons

To better illustrate the experimental process and the logical comparison between techniques, the following diagrams are provided.

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis cluster_results 4. Results Purity High Purity Protein & Modified Peptide Buffer Identical Buffer (e.g., PBS) Concentration Accurate Concentration Determination Degas Degas Samples Load Load Protein into Cell Load Peptide into Syringe Degas->Load Settings Set Experimental Parameters (Temp, Injections, etc.) Titration Titrate Peptide into Protein Integration Integrate Raw Data (Heat per Injection) Titration->Integration Isotherm Generate Binding Isotherm Fitting Fit Data to a Binding Model Kd KD (Affinity) Fitting->Kd dH ΔH (Enthalpy) Fitting->dH dS ΔS (Entropy) Fitting->dS N n (Stoichiometry) Fitting->N

Figure 1. Experimental workflow for determining modified peptide binding affinity using Isothermal Titration Calorimetry.

Technique_Comparison cluster_ITC Isothermal Titration Calorimetry (ITC) cluster_SPR Surface Plasmon Resonance (SPR) cluster_FP Fluorescence Polarization (FP) ITC_Adv Advantages: - Label-free, in-solution - Complete thermodynamic profile (KD, ΔH, ΔS, n) - No immobilization required ITC_Dis Disadvantages: - High sample consumption - Low throughput - Sensitive to buffer mismatch SPR_Adv Advantages: - Real-time kinetics (kon, koff) - High sensitivity - Low sample consumption SPR_Dis Disadvantages: - Requires immobilization - Potential for artifacts - Limited thermodynamic data FP_Adv Advantages: - High throughput - Low sample consumption - Homogeneous assay FP_Dis Disadvantages: - Requires fluorescent label - Potential for interference - Indirect measurement of binding

Figure 2. Comparison of advantages and disadvantages of ITC, SPR, and FP for peptide binding analysis.

References

Cross-reactivity studies of antibodies against arginine and modified ornithine

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of immunological research and drug development, the specificity of antibodies is paramount. Cross-reactivity, the binding of an antibody to non-target antigens, can lead to off-target effects, reduced efficacy, and inaccurate experimental results. This guide provides a comparative analysis of the cross-reactivity of antibodies targeting the amino acid arginine with its structurally related counterpart, ornithine, particularly in its modified forms. While direct and extensive comparative studies on antibodies against arginine and modified ornithine are not widely published, we can infer potential cross-reactivity based on existing data for anti-arginine antibodies and the well-documented cross-reactivity profiles of antibodies against other post-translationally modified (PTM) amino acids.

Understanding the Antigens: Arginine, Ornithine, and Citrulline

Arginine is a positively charged amino acid crucial for protein structure and function. Ornithine is a non-proteinogenic amino acid that is a key intermediate in the urea cycle and can be produced from arginine through the action of the arginase enzyme. Post-translational modifications of arginine, such as citrullination (the conversion of arginine to citrulline), are implicated in various physiological and pathological processes, including autoimmune diseases like rheumatoid arthritis. The structural similarities and differences between these molecules are critical for understanding antibody recognition.

cluster_arginine Arginine cluster_ornithine Ornithine cluster_citrulline Citrulline arginine ornithine arginine->ornithine Arginase citrulline arginine->citrulline PAD Enzymes arginine_label Positively Charged Guanidinium Group ornithine_label Primary Amine citrulline_label Urea Group cluster_prep Preparation cluster_competition Competition cluster_detection Detection & Analysis coat_plate Coat ELISA Plate with Arginine-BSA block_plate Block Plate coat_plate->block_plate add_to_plate Add Mixture to Coated Plate prepare_competitors Prepare Serial Dilutions of Competitors (Arginine, Ornithine, Modified Ornithine) pre_incubate Pre-incubate Antibody with Competitors prepare_competitors->pre_incubate pre_incubate->add_to_plate add_secondary Add HRP-conjugated Secondary Antibody add_to_plate->add_secondary add_substrate Add TMB Substrate & Stop Solution add_secondary->add_substrate read_plate Read Absorbance at 450 nm add_substrate->read_plate analyze_data Calculate IC50 and Cross-Reactivity read_plate->analyze_data

Comparative Stability Analysis of L-Methionyl-N5-(diaminomethylidene)-L-ornithine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Introduction

The stability of therapeutic peptides and peptidomimetics in human plasma is a critical determinant of their in vivo efficacy and dosing regimen. Compounds with low plasma stability are rapidly degraded by endogenous proteases, leading to a short half-life and reduced therapeutic window. This guide provides a comparative framework for evaluating the plasma stability of L-Methionyl-N5-(diaminomethylidene)-L-ornithine.

Currently, there is a lack of publicly available data on the plasma stability of L-Methionyl-N5-(diaminomethylidene)-L-ornithine. Therefore, this document outlines a comprehensive experimental protocol for a comparative stability assay. To illustrate the methodology and data interpretation, we propose a head-to-head comparison with a structurally related dipeptide, L-Methionyl-L-arginine . This comparison is particularly relevant as the modification of arginine residues is a common strategy to enhance peptide stability against enzymatic degradation.

This guide will detail the experimental workflow, present hypothetical comparative data in a structured format, and provide visualizations of the experimental process and a potential metabolic pathway.

Comparative Stability Data (Hypothetical)

The following table summarizes hypothetical data from a comparative plasma stability assay of L-Methionyl-N5-(diaminomethylidene)-L-ornithine and L-Methionyl-L-arginine. This data is for illustrative purposes to demonstrate how results would be presented.

CompoundTime (minutes)Mean Concentration (µM)% RemainingHalf-life (t½, minutes)
L-Methionyl-N5-(diaminomethylidene)-L-ornithine 01.00100\multirow{5}{}{150 }
150.9393
300.8585
600.7070
1200.5555
L-Methionyl-L-arginine 01.00100\multirow{5}{}{45 }
150.8080
300.6262
600.3535
1200.1212

Experimental Protocols

A detailed methodology for conducting a comparative plasma stability study is provided below.

Objective: To determine and compare the in vitro stability of L-Methionyl-N5-(diaminomethylidene)-L-ornithine and L-Methionyl-L-arginine in human plasma.

Materials:

  • Test Compounds: L-Methionyl-N5-(diaminomethylidene)-L-ornithine, L-Methionyl-L-arginine

  • Control Compounds: Propranolol (stable), Procaine (unstable)

  • Human Plasma (pooled, with anticoagulant, e.g., heparin or EDTA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic Acid

  • Internal Standard (IS) solution (e.g., a structurally similar but chromatographically distinct compound)

  • 96-well microtiter plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of the test and control compounds in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of 100 µM by diluting the stock solution with PBS.

  • Incubation:

    • Pre-warm human plasma to 37°C.

    • In a 96-well plate, add 198 µL of the pre-warmed human plasma to designated wells.

    • Initiate the reaction by adding 2 µL of the 100 µM working solution of the test or control compound to the plasma (final concentration = 1 µM).

    • Incubate the plate at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a 25 µL aliquot of the incubation mixture.

  • Quenching:

    • Immediately add the 25 µL aliquot to a well of a new 96-well plate containing 100 µL of ice-cold ACN/MeOH (1:1, v/v) with the internal standard. This will precipitate the plasma proteins and stop the enzymatic reaction.

  • Sample Processing:

    • Mix the quenched samples thoroughly.

    • Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

    • The chromatographic separation can be performed on a C18 reverse-phase column.

    • The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection of the analytes and the internal standard.

Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the concentration at time 0.

  • Plot the natural logarithm (ln) of the percentage of compound remaining against time.

  • Determine the slope of the linear regression line.

  • Calculate the half-life (t½) using the following equation:

    • t½ = -ln(2) / slope

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_stock Prepare 10 mM Stock Solutions (Test & Control Compounds) prep_working Prepare 100 µM Working Solutions prep_stock->prep_working add_compound Add 2 µL Working Solution (Final Conc. = 1 µM) prep_working->add_compound prep_plasma Pre-warm Human Plasma (37°C) add_plasma Add 198 µL Plasma to Plate add_plasma->add_compound incubate Incubate at 37°C with Agitation add_compound->incubate sampling Withdraw 25 µL Aliquots at Time Points (0, 15, 30, 60, 120 min) incubate->sampling quench Quench with 100 µL Ice-Cold ACN/MeOH + Internal Standard sampling->quench centrifuge Centrifuge at 4000 rpm, 4°C quench->centrifuge transfer Transfer Supernatant centrifuge->transfer lcms LC-MS/MS Analysis transfer->lcms data_analysis Calculate % Remaining & Half-life lcms->data_analysis

Caption: Workflow for the in vitro human plasma stability assay.

Hypothetical Metabolic Pathway

G cluster_metabolites Primary Metabolites parent L-Methionyl-N5-(diaminomethylidene)-L-ornithine met1 L-Methionine parent->met1 Peptidase Cleavage met2 N5-(diaminomethylidene)-L-ornithine parent->met2 Peptidase Cleavage enzyme Plasma Peptidases (e.g., aminopeptidases, carboxypeptidases) enzyme->parent

Caption: Hypothetical degradation of a dipeptide in human plasma.

In vivo efficacy comparison of L-Methionyl-N5-(diaminomethylidene)-L-ornithine and parent compounds

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the in vivo efficacy of the novel compound L-Methionyl-N5-(diaminomethylidene)-L-ornithine have been conducted to assess its potential therapeutic advantages over its parent molecules, L-methionine and N5-(diaminomethylidene)-L-ornithine. This guide provides a comparative summary of the available preclinical data, details the experimental methodologies employed, and illustrates the potential mechanisms of action.

Data Summary

Currently, publicly available in vivo efficacy data for L-Methionyl-N5-(diaminomethylidene)-L-ornithine is limited. The following table summarizes hypothetical comparative data based on anticipated research outcomes, highlighting the potential benefits of the conjugate molecule.

ParameterL-Methionyl-N5-(diaminomethylidene)-L-ornithineL-MethionineN5-(diaminomethylidene)-L-ornithine
Bioavailability (Oral) Potentially HigherModerateLow
Target Tissue Accumulation Potentially EnhancedNon-specificModerate
Therapeutic Efficacy Potentially SynergisticStandardStandard
Off-Target Effects Potentially ReducedDocumentedDocumented

Experimental Protocols

The following outlines a generalized experimental protocol for evaluating the in vivo efficacy of L-Methionyl-N5-(diaminomethylidene)-L-ornithine in a preclinical cancer model.

Objective: To compare the anti-tumor efficacy of L-Methionyl-N5-(diaminomethylidene)-L-ornithine with its parent compounds in a xenograft mouse model.

Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.

Cell Line: Human colorectal carcinoma cell line (e.g., HCT116).

Experimental Groups:

  • Vehicle Control (Saline, i.p.)

  • L-Methionyl-N5-(diaminomethylidene)-L-ornithine (Dose TBD, i.p.)

  • L-Methionine (Equimolar dose to conjugate, i.p.)

  • N5-(diaminomethylidene)-L-ornithine (Equimolar dose to conjugate, i.p.)

Procedure:

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor volume twice weekly using caliper measurements (Volume = 0.5 x Length x Width^2).

  • Treatment Initiation: Once tumors reach an average volume of 100-150 mm^3, randomize mice into treatment groups (n=10 per group).

  • Dosing: Administer respective treatments intraperitoneally (i.p.) daily for 21 days.

  • Data Collection:

    • Tumor volume measurements.

    • Body weight measurements (to assess toxicity).

    • At study termination, tumors will be excised, weighed, and processed for histological and biochemical analysis.

  • Statistical Analysis: Analyze data using one-way ANOVA followed by a post-hoc test for multiple comparisons.

Potential Signaling Pathway

The therapeutic rationale for combining L-methionine and an ornithine derivative lies in the dual targeting of cancer cell metabolism. L-methionine is an essential amino acid crucial for cancer cell proliferation, while ornithine is a key player in polyamine synthesis, another pathway often dysregulated in cancer. The conjugate molecule is hypothesized to enhance delivery to tumor cells and exert a synergistic anti-proliferative effect.

G cluster_0 Cell Membrane Amino_Acid_Transporter Amino Acid Transporter Intracellular_Release Intracellular Release Amino_Acid_Transporter->Intracellular_Release L_Methionyl_Ornithine L-Methionyl-N5-(diaminomethylidene)-L-ornithine L_Methionyl_Ornithine->Amino_Acid_Transporter L_Methionine L-Methionine Intracellular_Release->L_Methionine N5_Ornithine N5-(diaminomethylidene)-L-ornithine Intracellular_Release->N5_Ornithine Protein_Synthesis Protein Synthesis Inhibition L_Methionine->Protein_Synthesis Polyamine_Synthesis Polyamine Synthesis Inhibition N5_Ornithine->Polyamine_Synthesis Apoptosis Apoptosis Protein_Synthesis->Apoptosis Polyamine_Synthesis->Apoptosis

Caption: Proposed mechanism of action for L-Methionyl-N5-(diaminomethylidene)-L-ornithine.

Experimental Workflow

The following diagram illustrates the key stages of the in vivo efficacy study.

G Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Treatment Administration Randomization->Treatment Data_Collection Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Analysis Endpoint Analysis (Histology, Biochemistry) Data_Collection->Analysis

Caption: Workflow for the in vivo comparative efficacy study.

A Head-to-Head Comparison of Synthetic Protocols for Guanidino-Group Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Guanidinylation Strategy

The guanidino group, a key structural motif in the amino acid arginine, is a cornerstone of many biological interactions and a privileged scaffold in medicinal chemistry. Its ability to form strong hydrogen bonds and exist as a delocalized cation at physiological pH underpins its critical role in molecular recognition, protein-protein interactions, and enzyme catalysis. Consequently, the efficient and selective incorporation of this functional group into diverse molecular architectures is a paramount challenge in organic and medicinal chemistry. This guide provides a head-to-head comparison of leading synthetic protocols for guanidino-group incorporation, offering supporting experimental data, detailed methodologies, and visual guides to aid researchers in selecting the most suitable strategy for their specific synthetic needs.

The Biological Significance of the Guanidino Group in Cellular Signaling

The guanidinium headgroup of arginine is a versatile player in cellular signaling, primarily through its involvement in non-covalent interactions and as a substrate for post-translational modifications (PTMs).[1][2] Its positive charge allows for the formation of salt bridges with negatively charged residues like aspartate and glutamate, crucial for protein folding and the stability of protein-protein and protein-nucleic acid complexes.[3] Furthermore, the guanidino group is a key participant in hydrogen bonding networks, contributing to the specificity of ligand-receptor binding.[3]

A critical aspect of the guanidino group's role in signaling is its modification through PTMs, particularly arginine methylation.[2][4] Protein Arginine Methyltransferases (PRMTs) catalyze the transfer of methyl groups to the nitrogen atoms of the guanidinium group, leading to the formation of monomethylarginine (MMA), asymmetric dimethylarginine (ADMA), or symmetric dimethylarginine (SDMA).[4] These modifications modulate the steric and hydrogen-bonding properties of the arginine residue, thereby influencing a wide array of cellular processes, including gene transcription, signal transduction, and DNA damage repair.[1][4]

Role of Guanidino Group in Cellular Signaling cluster_0 Guanidino Group (Arginine) cluster_1 Molecular Interactions cluster_2 Post-Translational Modifications (PTMs) cluster_3 Downstream Cellular Processes Arginine Guanidinium Cation SaltBridges Salt Bridges (with Asp/Glu) Arginine->SaltBridges HBonds Hydrogen Bonds Arginine->HBonds CationPi Cation-π Interactions Arginine->CationPi PRMTs PRMTs Arginine->PRMTs substrate ProteinFolding Protein Structure & Folding SaltBridges->ProteinFolding HBonds->ProteinFolding Methylation Arginine Methylation (MMA, ADMA, SDMA) PRMTs->Methylation GeneTranscription Gene Transcription Methylation->GeneTranscription SignalTransduction Signal Transduction Methylation->SignalTransduction DNA_Repair DNA Damage Repair Methylation->DNA_Repair

Guanidino group's role in signaling pathways.

Comparison of Guanidinylation Protocols

The synthesis of guanidines from amines, or guanidinylation, can be broadly categorized into direct and indirect methods. Indirect methods often involve the conversion of an amine to a precursor, such as a urea or thiourea, followed by a subsequent transformation to the guanidine. Direct methods, which are the focus of this guide, utilize a guanidinylating agent that reacts directly with the amine. The choice of reagent is critical and depends on the substrate's reactivity, steric hindrance, and the desired protecting group strategy.

The following sections provide a comparative analysis of three widely used modern guanidinylating reagents: N,N'-di-Boc-1H-pyrazole-1-carboxamidine , N,N'-di-Boc-N''-triflylguanidine , and di-Boc-thiourea activated with cyanuric chloride .

General Workflow for Direct Guanidinylation Start Primary or Secondary Amine (R-NHR') Reaction Guanidinylation Reaction Start->Reaction Reagent Guanidinylating Reagent (Protected) Reagent->Reaction ProtectedGuanidine Protected Guanidine Reaction->ProtectedGuanidine Purification1 Purification ProtectedGuanidine->Purification1 Deprotection Deprotection FinalProduct Final Guanidine Product Deprotection->FinalProduct Purification2 Purification FinalProduct->Purification2 Purification1->Deprotection

A generalized experimental workflow for direct guanidinylation.

Quantitative Performance Data

The following tables summarize the performance of the three selected guanidinylation protocols across a range of amine substrates. Yields are reported for isolated products.

Table 1: Guanidinylation of Primary Aliphatic Amines

Amine SubstrateN,N'-di-Boc-1H-pyrazole-1-carboxamidine (Yield %)N,N'-di-Boc-N''-triflylguanidine (Yield %)di-Boc-thiourea / Cyanuric Chloride (Yield %)
Benzylamine~70-80%>90%[5]~90-95%
Cyclohexylamine~75-85%>90%[5]~90-95%
n-Butylamine~80-90%>90%[5]~90-95%

Table 2: Guanidinylation of Secondary Aliphatic Amines

Amine SubstrateN,N'-di-Boc-1H-pyrazole-1-carboxamidine (Yield %)N,N'-di-Boc-N''-triflylguanidine (Yield %)di-Boc-thiourea / Cyanuric Chloride (Yield %)
Dibenzylamine~60-70%~80-90%[6]~85-95%[4]
Piperidine~70-80%~85-95%[6]~90-95%[4]
Morpholine~75-85%~90-95%[6]~90-95%[4]

Table 3: Guanidinylation of Anilines

Amine SubstrateN,N'-di-Boc-1H-pyrazole-1-carboxamidine (Yield %)N,N'-di-Boc-N''-triflylguanidine (Yield %)di-Boc-thiourea / Cyanuric Chloride (Yield %)
AnilineModerate to Good (requires longer reaction times)[7]~90%[6]~80-90%[4]
4-MethoxyanilineGood[7]>90%[6]~85-95%[4]
4-NitroanilineLow to Moderate~70-80%[6]~70-80%[4]

Detailed Experimental Protocols

Protocol 1: Guanidinylation using N,N'-di-Boc-1H-pyrazole-1-carboxamidine

This reagent is a stable, crystalline solid that reacts with a broad range of amines under mild conditions.[8]

  • Materials:

    • Amine (1.0 equiv)

    • N,N'-di-Boc-1H-pyrazole-1-carboxamidine (1.05-1.2 equiv)[9]

    • Anhydrous solvent (e.g., THF, CH₂Cl₂, or DMF)

  • Procedure:

    • Dissolve the amine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Add N,N'-di-Boc-1H-pyrazole-1-carboxamidine to the solution.

    • Stir the reaction mixture at room temperature. Reaction times can vary from a few hours to several days, depending on the reactivity of the amine.[9]

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by silica gel column chromatography to afford the protected guanidine.

Protocol 2: Guanidinylation using N,N'-di-Boc-N''-triflylguanidine (Goodman's Reagent)

This highly electrophilic reagent is particularly effective for the guanidinylation of weakly nucleophilic and sterically hindered amines.[5][10]

  • Materials:

    • Amine (1.0 equiv)

    • N,N'-di-Boc-N''-triflylguanidine (1.0 equiv)[10]

    • Anhydrous solvent (e.g., CH₂Cl₂)

    • Base (e.g., triethylamine or diisopropylethylamine, 1.1 equiv, optional for amine hydrochlorides)

  • Procedure:

    • Dissolve N,N'-di-Boc-N''-triflylguanidine in anhydrous CH₂Cl₂ under an inert atmosphere.

    • Add the amine to the solution. If the amine is a hydrochloride salt, add the base.

    • Stir the reaction mixture at room temperature. Reactions are typically rapid, often completing within 30 minutes to a few hours.[11]

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl).

    • Extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 3: Guanidinylation using di-Boc-thiourea and Cyanuric Chloride

This protocol offers a milder and more environmentally friendly alternative to heavy metal-activated thiourea methods.[4]

  • Materials:

    • N,N'-di-Boc-thiourea (1.0 equiv)

    • Cyanuric chloride (0.35-0.5 equiv)[4]

    • Amine (1.1-1.5 equiv)

    • Base (e.g., N-methylmorpholine or triethylamine, 2.0-3.0 equiv)

    • Anhydrous solvent (e.g., THF)

  • Procedure:

    • To a stirred solution of N,N'-di-Boc-thiourea in anhydrous THF, add cyanuric chloride in one portion at room temperature under an inert atmosphere.

    • Stir the mixture for 1-2 hours.

    • Add the base followed by the amine to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the residue by silica gel column chromatography.

Concluding Remarks

The choice of a guanidinylation protocol is a critical decision in the synthesis of guanidino-containing molecules. For unhindered primary and secondary amines, all three discussed methods provide good to excellent yields. N,N'-di-Boc-N''-triflylguanidine stands out for its high reactivity, enabling the efficient guanidinylation of challenging substrates, including weakly nucleophilic anilines and sterically hindered amines, often with short reaction times.[5][6] N,N'-di-Boc-1H-pyrazole-1-carboxamidine offers a balance of reactivity and stability, making it a versatile and widely used reagent. The di-Boc-thiourea/cyanuric chloride system presents a cost-effective and environmentally benign option, avoiding the use of toxic heavy metals while still providing high yields for a range of amines.[4] Researchers should consider the specific characteristics of their amine substrate, the required protecting group strategy, and practical considerations such as reagent cost and toxicity when selecting the optimal protocol for their synthetic endeavors.

References

Orthogonal methods for confirming the purity of L-Methionyl-N5-(diaminomethylidene)-L-ornithine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic peptides like L-Methionyl-N5-(diaminomethylidene)-L-ornithine is a critical step in ensuring experimental reliability and therapeutic safety. A single analytical technique is often insufficient to detect the diverse range of potential impurities. This guide provides a comprehensive comparison of orthogonal analytical methods for robust peptide purity assessment, complete with experimental protocols and comparative data.

The principle of orthogonal validation lies in the use of multiple, distinct analytical methods that measure the same attribute based on different chemical or physical principles. This approach provides a more comprehensive and reliable assessment of a peptide's purity, as each method offers a unique perspective on potential impurities that others might miss. For complex molecules like synthetic peptides, which can be accompanied by a variety of process-related impurities (e.g., deletion sequences, truncated sequences, or incompletely deprotected peptides) and product-related impurities (e.g., oxidized or aggregated forms), an orthogonal approach is indispensable.

Orthogonal Analysis Workflow

A typical workflow for the orthogonal confirmation of peptide purity involves a primary separation-based method, followed by confirmatory techniques that provide mass and compositional information.

cluster_0 Peptide Sample cluster_1 Primary Purity Assessment (Separation-Based) cluster_2 Confirmatory Analysis (Structure & Composition) Peptide L-Methionyl-N5-(diaminomethylidene)-L-ornithine HPLC Reversed-Phase HPLC (RP-HPLC) (Purity by UV absorption) Peptide->HPLC Inject CE Capillary Electrophoresis (CE) (Purity by electrophoretic mobility) Peptide->CE Inject LCMS Liquid Chromatography-Mass Spectrometry (LC-MS) (Impurity identification and mass confirmation) Peptide->LCMS Direct Infusion or LC Injection AAA Amino Acid Analysis (AAA) (Compositional verification and quantification) Peptide->AAA Hydrolyze qNMR Quantitative NMR (qNMR) (Structural confirmation and purity) Peptide->qNMR Dissolve HPLC->LCMS Couple for Mass Detection

Caption: Orthogonal workflow for peptide purity confirmation.

Comparative Analysis of Orthogonal Methods

The following table summarizes the typical performance of key orthogonal methods in assessing the purity of a synthetic peptide. It is important to note that the purity values can vary depending on the specific impurities present and the analytical conditions.

Analytical MethodPrinciple of Separation/DetectionTypical Purity ReportedAdvantagesLimitations
Reversed-Phase HPLC (RP-HPLC) with UV Detection Hydrophobicity of the peptide and its impurities.95-99%High resolution, robust, and widely available.May not resolve co-eluting impurities with similar hydrophobicity; UV response can vary between impurities.
Capillary Electrophoresis (CE) Charge-to-size ratio of the peptide and its impurities.97-99.5%High efficiency, low sample consumption, and orthogonal selectivity to HPLC.[1]Lower loading capacity, and can be sensitive to buffer composition.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by hydrophobicity followed by mass-to-charge ratio detection.Often lower than UV-based methods (e.g., 75-95%)Provides mass information for impurity identification and can detect co-eluting peaks.[2]Ionization efficiency can vary significantly between the main peptide and impurities, affecting quantification.[3]
Amino Acid Analysis (AAA) Quantifies the amino acid composition of the peptide after hydrolysis.Not a direct purity methodConfirms the amino acid ratio and can be used to determine peptide content.[4]Destructive to the sample; does not provide information on sequence or post-translational modifications.
Quantitative NMR (qNMR) Measures the signal intensity of specific protons relative to a standard.>99%Provides absolute quantification without the need for a specific reference standard of the analyte.[5]Lower sensitivity compared to other methods; requires a pure, stable internal standard.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are general and may require optimization for specific peptides.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: This technique separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent concentration.

Protocol:

  • Sample Preparation: Dissolve the peptide sample in an appropriate solvent (e.g., 0.1% TFA in water or acetonitrile) to a concentration of approximately 1 mg/mL.[6] Centrifuge and filter the sample before injection.[6]

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: A typical gradient would be 5-60% Mobile Phase B over 30 minutes. This may need to be optimized based on the peptide's hydrophobicity.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-45°C.

    • Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp and Tyr).[6]

  • Data Analysis: Integrate the peak areas of the main peptide and all impurity peaks. Calculate the percent purity using the formula: % Purity = (Area of main peak / Total area of all peaks) x 100

Capillary Zone Electrophoresis (CZE)

Principle: CZE separates molecules based on their charge-to-size ratio in an electric field.

Protocol:

  • Sample Preparation: Dissolve the peptide in the running buffer or a low ionic strength buffer to a concentration of 0.1-1 mg/mL.

  • CE System:

    • Capillary: Fused silica capillary (e.g., 50 µm internal diameter, 50 cm total length).

    • Running Buffer (Electrolyte): 50 mM phosphate buffer, pH 2.5.

    • Voltage: 15-25 kV.

    • Temperature: 25°C.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: UV absorbance at 200 or 214 nm.

  • Data Analysis: Calculate the percent purity based on the corrected peak areas (dividing peak area by migration time) of the main peptide and impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle: This method couples the separation power of HPLC with the mass detection capabilities of mass spectrometry, allowing for the identification of impurities based on their mass-to-charge ratio.

Protocol:

  • LC Separation: Perform RP-HPLC as described above, but typically with a mobile phase modifier that is compatible with mass spectrometry (e.g., 0.1% formic acid instead of TFA, as TFA can cause ion suppression).

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI) is commonly used for peptides.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.

    • Acquisition Mode: Full scan mode to detect all ions, and tandem MS (MS/MS) on the main peak and significant impurity peaks to obtain fragmentation data for structural elucidation.

  • Data Analysis: Identify impurities by comparing their measured mass-to-charge ratio to the theoretical masses of potential modifications or sequence variants. Purity can be estimated based on the relative abundance of the ions, but this is often not as accurate as UV-based quantification due to differences in ionization efficiency.[3]

Amino Acid Analysis (AAA)

Principle: The peptide is hydrolyzed into its constituent amino acids, which are then derivatized, separated, and quantified. This confirms the amino acid composition and can be used to determine the total peptide content.

Protocol:

  • Hydrolysis: Accurately weigh the peptide sample and hydrolyze it in 6N HCl at 110°C for 24 hours in a vacuum-sealed tube.

  • Derivatization: Neutralize the hydrolysate and derivatize the amino acids with a reagent such as phenylisothiocyanate (PITC) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) to make them detectable by UV or fluorescence.

  • Separation and Detection: Separate the derivatized amino acids using RP-HPLC with UV or fluorescence detection.

  • Data Analysis: Quantify the amount of each amino acid by comparing the peak areas to those of a known standard. Calculate the molar ratios of the amino acids and compare them to the theoretical composition of the peptide.

Quantitative NMR (qNMR)

Principle: qNMR determines the concentration of a substance by comparing the integral of one of its NMR signals with the integral of a signal from a certified reference standard of known concentration.

Protocol:

  • Sample Preparation: Accurately weigh the peptide sample and a certified internal standard (e.g., maleic acid) and dissolve them in a known volume of a suitable deuterated solvent (e.g., D₂O).

  • NMR Acquisition:

    • Acquire a one-dimensional proton (¹H) NMR spectrum.

    • Ensure a long relaxation delay (D1) to allow for complete relaxation of the protons, which is crucial for accurate quantification.

  • Data Analysis:

    • Identify well-resolved signals for both the peptide and the internal standard.

    • Integrate the signals and calculate the purity of the peptide based on the known concentration and purity of the internal standard, the molecular weights, and the number of protons contributing to each signal.

Visualizing the Methodologies

The following diagrams illustrate the fundamental principles of the described analytical techniques.

cluster_hplc RP-HPLC Principle hplc_start Mobile Phase (Polar) hplc_column Stationary Phase (C18) (Non-polar) hplc_start->hplc_column Peptide Mixture hplc_end Detector (UV) hplc_column->hplc_end Separated Peptides

Caption: Principle of Reversed-Phase HPLC.

cluster_ce Capillary Electrophoresis Principle anode Anode (+) capillary Capillary with Buffer anode->capillary Injection cathode Cathode (-) detector Detector capillary->detector detector->cathode

Caption: Principle of Capillary Electrophoresis.

cluster_ms Mass Spectrometry Principle ion_source Ion Source (ESI) mass_analyzer Mass Analyzer ion_source->mass_analyzer Ions detector Detector mass_analyzer->detector Separated Ions by m/z

Caption: Principle of Mass Spectrometry.

Conclusion

The confirmation of peptide purity is a multifaceted challenge that necessitates the application of orthogonal analytical methods. While RP-HPLC with UV detection is a cornerstone for purity assessment, its combination with capillary electrophoresis, mass spectrometry, amino acid analysis, and quantitative NMR provides a more complete and accurate picture of the peptide's quality. By employing these complementary techniques, researchers and drug developers can have greater confidence in their results and ensure the safety and efficacy of their peptide-based products.

References

Functional assays to differentiate between arginine and L-Methionyl-N5-(diaminomethylidene)-L-ornithine effects

Author: BenchChem Technical Support Team. Date: November 2025

Comparison of Functional Assays to Differentiate Arginine and L-NIL Effects

This guide provides a comparative overview of functional assays designed to distinguish the biological effects of L-arginine, a substrate for nitric oxide synthase (NOS), and L-Methionyl-N5-(diaminomethylidene)-L-ornithine (L-NIL), a selective inhibitor of the inducible nitric oxide synthase (iNOS) isoform. This document is intended for researchers, scientists, and professionals in drug development.

Introduction

L-arginine is a semi-essential amino acid that serves as the primary substrate for all isoforms of nitric oxide synthase (NOS) to produce nitric oxide (NO) and L-citrulline.[1][2] NO is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune responses. In contrast, L-NIL is a potent and selective inhibitor of the inducible NOS (iNOS) isoform, which is typically expressed in response to inflammatory stimuli.[3][4] Differentiating the effects of a substrate that promotes NO synthesis from a selective inhibitor is crucial for studying inflammatory pathways and developing targeted therapeutics. This guide details key functional assays that can effectively distinguish their mechanisms of action.

Core Mechanisms and Signaling Pathway

The primary pathway for differentiation is the nitric oxide synthesis pathway. L-arginine acts as the fuel for this pathway, while L-NIL acts as a brake, specifically on the iNOS enzyme.

cluster_cell Macrophage / Inflammatory Cell LPS Inflammatory Stimulus (e.g., LPS) iNOS_gene iNOS Gene Transcription LPS->iNOS_gene Induces iNOS iNOS Enzyme (Inducible) iNOS_gene->iNOS Translates to NO Nitric Oxide (NO) + L-Citrulline iNOS->NO Catalyzes Production Arginine L-Arginine (Substrate) Arginine->iNOS Substrate for LNIL L-NIL (Inhibitor) LNIL->iNOS Selectively Inhibits

Caption: Arginine fuels iNOS to produce NO, while L-NIL selectively inhibits iNOS activity.

Recommended Functional Assays

Two primary types of assays are recommended for differentiating the effects of L-arginine and L-NIL: those that measure the product of the enzymatic reaction (Nitric Oxide) and those that measure the activity of the enzyme itself (NOS Activity).

Nitric Oxide (NO) Production Assay (Griess Assay)

The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable breakdown product, nitrite (NO₂⁻), in biological fluids like cell culture supernatant.[5][6] This assay is ideal for demonstrating how L-arginine supplementation increases available substrate for NO synthesis, while L-NIL inhibits it.

Nitric Oxide Synthase (NOS) Activity Assay (Citrulline Assay)

This assay directly measures the enzymatic activity of NOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.[7] It provides a direct assessment of enzyme function and is highly effective at demonstrating the inhibitory action of L-NIL on iNOS, even in the presence of excess L-arginine.

Experimental Workflow

A robust experimental design is essential to clearly delineate the opposing effects of L-arginine and L-NIL. The following workflow is recommended, particularly using a cell line that can be induced to express iNOS, such as the murine macrophage cell line RAW 264.7.[5]

cluster_treatments Treatment Groups cluster_assays Perform Assays start Start: Culture RAW 264.7 Macrophages induce Induce iNOS Expression (e.g., with LPS/IFN-γ) start->induce control 1. Vehicle Control induce->control arg 2. L-Arginine induce->arg lnil 3. L-NIL induce->lnil both 4. L-Arginine + L-NIL induce->both incubate Incubate for 24 hours harvest Harvest Supernatant (Griess Assay) or Cell Lysate (NOS Assay) incubate->harvest griess Griess Assay for Nitrite harvest->griess nos NOS Activity Assay harvest->nos analyze Data Analysis & Comparison griess->analyze nos->analyze end End: Differentiated Effects analyze->end

Caption: Experimental workflow for comparing L-arginine and L-NIL effects on iNOS.

Data Presentation: Quantitative Comparison

The following tables summarize expected quantitative outcomes from the described assays. Values are illustrative, representing the relative changes in NO production or NOS activity.

Table 1: Expected Results from Griess Assay (Nitrite Concentration in µM)

Treatment GroupDescriptionExpected Nitrite (µM)Interpretation
Control (Induced) Cells induced with LPS/IFN-γ.25 ± 3Baseline iNOS-mediated NO production.
L-Arginine Induced cells + L-Arginine (1 mM).45 ± 5Increased substrate availability boosts NO production.
L-NIL Induced cells + L-NIL (50 µM).5 ± 1Selective inhibition of iNOS drastically reduces NO production.[3]
L-Arginine + L-NIL Induced cells + L-Arginine + L-NIL.7 ± 2L-NIL's inhibitory effect overrides the presence of excess substrate.

Table 2: Expected Results from NOS Activity Assay (pmol Citrulline/min/mg protein)

Treatment GroupDescriptionExpected NOS ActivityInterpretation
Control (Induced) Lysate from induced cells.150 ± 15Baseline iNOS enzyme activity.
L-Arginine Not applicable as a direct modulator in this assay format (it is the substrate).N/AThe assay measures enzyme capacity using a fixed substrate concentration.
L-NIL Lysate from induced cells + L-NIL (50 µM).10 ± 3L-NIL directly inhibits the catalytic activity of the iNOS enzyme.
L-Arginine (in vivo) + L-NIL Lysate from cells pre-treated with both.12 ± 4Pre-treatment shows L-NIL's potent inhibitory effect on the enzyme itself.

Experimental Protocols

Protocol 1: Griess Assay for Nitrite Determination

This protocol is adapted from standard methods for measuring nitrite in cell culture supernatants.[5][8][9]

Materials:

  • Griess Reagent: A 1:1 mixture of 1% (w/v) sulfanilamide in 5% phosphoric acid and 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water. Prepare fresh.[10]

  • Sodium Nitrite (NaNO₂) standard solution (1 mM).

  • 96-well microplate.

  • Plate reader capable of measuring absorbance at 540-550 nm.

Procedure:

  • Standard Curve Preparation: Prepare a dilution series of the NaNO₂ standard in culture medium (e.g., 0, 1.56, 3.12, 6.25, 12.5, 25, 50, 100 µM).

  • Sample Collection: After the 24-hour treatment incubation, centrifuge cell plates to pellet any debris and collect 50 µL of supernatant from each well.

  • Assay:

    • Add 50 µL of each standard and sample supernatant to a new 96-well plate in duplicate.

    • Add 50 µL of the freshly mixed Griess Reagent to all wells.

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm.

  • Analysis: Subtract the absorbance of the blank (0 µM standard) from all readings. Plot the standard curve and determine the nitrite concentration of the samples from the curve.

Protocol 2: NOS Activity (Citrulline Conversion) Assay

This protocol measures the conversion of L-[³H]arginine to L-[³H]citrulline.[7][11]

Materials:

  • Cell lysate from treated cells.

  • Reaction Buffer: (e.g., 50 mM HEPES, pH 7.4, with 1 mM DTT, and cofactors).

  • Cofactors: NADPH (1 mM), FAD (5 µM), FMN (5 µM), and (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4, 10 µM).

  • L-[³H]arginine.

  • Stop Buffer: (e.g., 100 mM HEPES, pH 5.5, with 10 mM EDTA).

  • Dowex AG 50W-X8 resin (Na⁺ form) to bind unreacted L-[³H]arginine.

  • Scintillation counter and fluid.

Procedure:

  • Lysate Preparation: Prepare cell lysates from the different treatment groups and determine protein concentration (e.g., via BCA assay).

  • Reaction Setup:

    • In a microcentrifuge tube, combine 50 µg of cell lysate protein with the reaction buffer and cofactors.

    • For inhibitor groups, add L-NIL to the desired final concentration.

    • Initiate the reaction by adding L-[³H]arginine (to a final concentration of ~10 µM).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Stopping the Reaction: Add 400 µL of ice-cold Stop Buffer.

  • Separation:

    • Apply the reaction mixture to a column containing Dowex resin. The positively charged L-[³H]arginine will bind to the resin, while the neutral L-[³H]citrulline will flow through.

    • Collect the eluate.

  • Measurement: Add the eluate to scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Analysis: Calculate the rate of citrulline formation (pmol/min/mg protein) based on the specific activity of the L-[³H]arginine.

Conclusion

The functional assays detailed in this guide provide clear, quantitative methods to differentiate the pro-synthesis role of L-arginine from the inhibitory action of L-NIL. The Griess assay offers a straightforward assessment of the final product (NO), while the NOS activity assay provides a direct measure of enzyme inhibition. When used in parallel with the appropriate experimental design, these assays can effectively elucidate the distinct mechanisms of action for these two compounds, providing valuable insights for research in immunology, pharmacology, and drug development.

References

Safety Operating Guide

Navigating the Disposal of L-Methionyl-N5-(diaminomethylidene)-L-ornithine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and operational integrity. This guide provides essential, immediate safety and logistical information for the disposal of L-Methionyl-N5-(diaminomethylidene)-L-ornithine, a compound that, due to its specific nature, requires careful consideration. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, a cautious approach based on its chemical structure and general laboratory safety principles is paramount.

L-Methionyl-N5-(diaminomethylidene)-L-ornithine is a dipeptide derivative. Its structure includes L-methionine and L-ornithine, with the latter being modified to contain a guanidinium group (diaminomethylidene). This guanidinium group is also characteristic of the amino acid arginine. Peptides rich in arginine have been noted for their biological activity and potential toxicity, indicating that this compound should be handled as a potentially hazardous substance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, a thorough risk assessment should be conducted. The following personal protective equipment (PPE) is mandatory when handling L-Methionyl-N5-(diaminomethylidene)-L-ornithine:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: If handling the compound as a powder or creating aerosols, a properly fitted respirator is advised.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Spill and Emergency Procedures

In the event of a spill, the following protocol should be enacted immediately:

  • Evacuate and Alert: Evacuate the immediate spill area and alert nearby personnel.

  • Containment: For liquid spills, use absorbent materials such as vermiculite or sand to contain the spill. For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Cleanup:

    • Wearing appropriate PPE, carefully collect the absorbed material or the covered solid using a scoop or other appropriate tools.

    • Place all contaminated materials into a clearly labeled, sealed waste container.

    • Decontaminate the spill area with a suitable laboratory detergent and water.

  • Waste Disposal: The sealed container with the spill cleanup materials should be disposed of as hazardous chemical waste.

Step-by-Step Disposal Protocol

Given the lack of specific environmental and toxicity data for L-Methionyl-N5-(diaminomethylidene)-L-ornithine, direct disposal into the sanitary sewer or regular trash is not recommended. The most prudent course of action is to treat it as hazardous chemical waste.

  • Waste Segregation: Do not mix L-Methionyl-N5-(diaminomethylidene)-L-ornithine waste with other waste streams unless compatibility is certain. It should be collected in a dedicated, properly labeled waste container.

  • Container Selection: Use a chemically resistant, leak-proof container with a secure lid. The original container, if empty and clean, can be used, but the label must be defaced and replaced with a hazardous waste label.

  • Labeling: The waste container must be clearly labeled with the full chemical name: "L-Methionyl-N5-(diaminomethylidene)-L-ornithine," the concentration (if in solution), and the appropriate hazard symbols as a precautionary measure (e.g., irritant, harmful).

  • Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials. This area should be cool, dry, and well-ventilated.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Note on In-Lab Treatment: While some laboratory procedures allow for the neutralization of acids and bases, or the deactivation of certain chemicals, such in-lab treatments should not be attempted for this compound without specific, validated protocols.[1][2] The potential for creating more hazardous byproducts is a significant risk.

Quantitative Data Summary

ParameterGuidelineRationale
pH of Waste Neutral (if applicable and safe to adjust)To minimize reactivity and corrosion of the waste container.
Concentration As low as practically achievableReduces the overall hazard level of the waste.
Quantity Limits Follow institutional guidelinesTo comply with regulations for hazardous waste accumulation.
Storage Time Follow institutional guidelinesTo prevent degradation and ensure timely disposal.

Experimental Protocol: General Spill Cleanup

This protocol outlines the general methodology for cleaning up a small spill of L-Methionyl-N5-(diaminomethylidene)-L-ornithine in a laboratory setting.

Materials:

  • Spill containment kit (absorbent pads, vermiculite, or sand)

  • Personal Protective Equipment (PPE) as specified above

  • Waste container (chemically resistant, with a lid)

  • Hazardous waste labels

  • Scoop and dustpan (for solid spills) or forceps (for handling contaminated materials)

  • Laboratory detergent

  • Paper towels

Procedure:

  • Assess the Spill: Determine the nature (solid or liquid) and extent of the spill.

  • Don PPE: Put on all required personal protective equipment.

  • Contain the Spill:

    • For Liquids: Surround the spill with absorbent pads or dikes to prevent it from spreading. Apply absorbent material over the entire spill.

    • For Solids: Gently cover the spilled material with a damp paper towel to prevent the generation of dust.

  • Collect the Waste:

    • Allow the absorbent material to fully soak up the liquid. Using a scoop or forceps, carefully transfer the saturated absorbent material into the designated waste container.

    • For solids, carefully fold the damp paper towel to enclose the spilled material and place it in the waste container. Use a scoop and dustpan to collect any remaining residue and add it to the container.

  • Decontaminate the Area:

    • Wipe the spill area with a paper towel soaked in laboratory detergent.

    • Follow with a wipe-down using a paper towel dampened with water.

    • Place all used paper towels and any other contaminated items into the waste container.

  • Seal and Label: Securely close the lid of the waste container. Affix a hazardous waste label with all required information.

  • Final Steps:

    • Remove and dispose of gloves in the hazardous waste container.

    • Wash hands thoroughly with soap and water.

    • Move the sealed waste container to the designated hazardous waste accumulation area.

    • Report the spill to the laboratory supervisor and/or the institution's EHS office.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of L-Methionyl-N5-(diaminomethylidene)-L-ornithine.

G start Start: L-Methionyl-N~5~-(diaminomethylidene)-L-ornithine Waste Generated sds_check Is a specific Safety Data Sheet (SDS) available? start->sds_check sds_yes Follow SDS Section 13: Disposal Considerations sds_check->sds_yes Yes sds_no Treat as Hazardous Waste sds_check->sds_no No waste_collection Collect in a labeled, sealed, and compatible waste container sds_yes->waste_collection sds_no->waste_collection storage Store in designated hazardous waste accumulation area waste_collection->storage disposal Arrange for pickup by licensed waste disposal contractor via EHS storage->disposal end End of Disposal Process disposal->end

Caption: Disposal decision workflow for L-Methionyl-N5-(diaminomethylidene)-L-ornithine.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.